molecular formula C18H14Cl3N3O2 B2741052 ML 315 hydrochloride CAS No. 1440251-53-5; 2172559-91-8

ML 315 hydrochloride

Número de catálogo: B2741052
Número CAS: 1440251-53-5; 2172559-91-8
Peso molecular: 410.68
Clave InChI: MNCDEAAKKQCKSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ML 315 hydrochloride is a useful research compound. Its molecular formula is C18H14Cl3N3O2 and its molecular weight is 410.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCDEAAKKQCKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML315 Hydrochloride: A Deep Dive into its Mechanism of Action as a USP30 Inhibitor for Mitophagy Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride has emerged as a significant pharmacological tool in the study of mitochondrial quality control. This technical guide delineates the core mechanism of action of ML315, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30). By inhibiting USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane, ML315 promotes the clearance of damaged mitochondria through a cellular process known as mitophagy. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on inhibitor potency, detailed experimental protocols for assessing its activity, and insights from in vivo studies, positioning ML315 as a promising therapeutic candidate for a range of pathologies linked to mitochondrial dysfunction, including Parkinson's disease.

Introduction: The Role of USP30 in Mitochondrial Homeostasis

Mitochondria, the powerhouses of the cell, are dynamic organelles that undergo continuous quality control to maintain cellular health. A critical aspect of this quality control is mitophagy, the selective removal of damaged or superfluous mitochondria via autophagy. The PINK1/Parkin signaling pathway is a key regulator of this process. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

Ubiquitin-Specific Peptidase 30 (USP30) acts as a negative regulator of this pathway.[1][2] As a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, USP30 removes ubiquitin chains from mitochondrial substrates, thereby counteracting the pro-mitophagic activity of Parkin.[3][4] This positions USP30 as a critical checkpoint in the decision to clear mitochondria, preventing excessive or untimely removal. Inhibition of USP30, therefore, represents a promising therapeutic strategy to enhance mitophagy in conditions where this process is impaired, such as in certain neurodegenerative diseases.[2][3]

ML315 Hydrochloride: A Selective USP30 Inhibitor

ML315 is a small molecule inhibitor that demonstrates high potency and selectivity for USP30. While the hydrochloride salt form is specified for solubility and stability, the active moiety is the ML315 compound itself. It belongs to a class of compounds that have been developed to specifically target the catalytic activity of USP30.

Quantitative Data on USP30 Inhibitors

Several potent USP30 inhibitors have been characterized, providing a basis for understanding the therapeutic potential of targeting this enzyme. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

InhibitorIC50 (nM)Assay TypeReference
MTX115325 12Biochemical (Fluorescence Polarization)[4]
25Cellular (Ubiquitin Probe)[4]
13Biochemical (Mouse USP30)[4]
USP30Inh-1 15-30Biochemical (Ub-Rho110)[3]
USP30Inh-2 15-30Biochemical (Ub-Rho110)[3]
USP30Inh-3 15-30Biochemical (Ub-Rho110)[3]
CMPD-39 ~20Biochemical[5]
Exemplified Compound 1 3Biochemical[6]
Exemplified Compound 2 9Biochemical[7]

These data highlight the development of highly potent USP30 inhibitors, with several compounds exhibiting low nanomolar efficacy. This potency is crucial for achieving therapeutic effects at non-toxic concentrations.

Mechanism of Action: Enhancing the PINK1/Parkin Pathway

The primary mechanism of action of ML315 and other USP30 inhibitors is the enhancement of the PINK1/Parkin-mediated mitophagy pathway. By inhibiting USP30's deubiquitinating activity, these compounds lead to the accumulation of ubiquitin chains on the surface of damaged mitochondria.

Signaling Pathway

The following diagram illustrates the molecular cascade initiated by mitochondrial damage and the intervention point of ML315.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc Ub_phos Ubiquitin Phosphorylation PINK1_acc->Ub_phos Parkin_rec Parkin Recruitment & Activation Ub_phos->Parkin_rec OMM_Ub OMM Protein Ubiquitination Parkin_rec->OMM_Ub USP30 USP30 OMM_Ub->USP30 Mitophagy Mitophagy OMM_Ub->Mitophagy Promotes USP30->OMM_Ub Deubiquitinates ML315 ML315 ML315->USP30 Inhibits

Caption: ML315 inhibits USP30, preventing the deubiquitination of outer mitochondrial membrane (OMM) proteins and thereby promoting mitophagy.

Molecular Interactions

Structural studies have revealed the molecular basis for the specific inhibition of USP30. Inhibitors like ML315 bind to the catalytic domain of USP30. Recent research has identified a cryptic pocket that is exposed upon inhibitor binding, facilitated by a conformational change in the "switching loop" of the enzyme.[8][9] This induced-fit mechanism contributes to the high selectivity of these inhibitors. The binding of the inhibitor prevents ubiquitin from accessing the active site, thus blocking the deubiquitination reaction.[9]

Experimental Protocols for Assessing ML315 Activity

The efficacy of ML315 in promoting mitophagy can be assessed through various in vitro and in vivo assays.

In Vitro Mitophagy Assays

This method quantifies the degradation of mitochondrial proteins as a proxy for mitophagy.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa cells stably expressing Parkin) and treat with a mitochondrial damaging agent (e.g., 20 µM CCCP) in the presence or absence of ML315 for 12-24 hours. A lysosomal inhibitor (e.g., 0.1 µM Bafilomycin A1) can be included to assess mitophagic flux.

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against mitochondrial matrix proteins (e.g., HSP60, Complex III core 1) and a loading control (e.g., β-actin).

  • Densitometry: Quantify band intensities to determine the relative abundance of mitochondrial proteins. A decrease in mitochondrial protein levels in the presence of ML315 and a mitochondrial stressor indicates enhanced mitophagy.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probing Antibody Probing transfer->probing detection Detection & Densitometry probing->detection

Caption: Workflow for assessing mitophagy via Western blotting.

mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It exhibits a shift in its emission spectrum when mitochondria are delivered to the acidic environment of the lysosome, providing a quantitative measure of mitophagy.

Protocol:

  • Cell Transfection/Transduction: Generate a stable cell line expressing mt-Keima.

  • Treatment: Treat cells with a mitochondrial stressor and ML315.

  • Imaging: Acquire images using a fluorescence microscope with two different excitation wavelengths (e.g., 405 nm for acidic and 561 nm for neutral pH).

  • Image Analysis: Quantify the ratio of the signal from the acidic to the neutral form of mt-Keima. An increase in this ratio indicates an increase in mitophagy.

This high-throughput method provides a quantitative analysis of mitophagy in a large cell population.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of mt-Keima expressing cells after treatment.

  • FACS Analysis: Analyze the cells using a flow cytometer equipped with lasers for both excitation wavelengths of Keima.

  • Data Analysis: Gate on the cell population and quantify the percentage of cells with a high ratio of acidic to neutral Keima fluorescence.

mtKeima_FACS_Workflow start mt-Keima Cell Culture & Treatment suspension Single-Cell Suspension start->suspension facs FACS Analysis (Dual Excitation) suspension->facs analysis Data Analysis (Fluorescence Ratio) facs->analysis

Caption: Workflow for quantitative mitophagy analysis using mt-Keima and flow cytometry.

In Vivo Efficacy Studies

The therapeutic potential of USP30 inhibitors has been evaluated in animal models of diseases associated with mitochondrial dysfunction.

  • MPTP Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to induce parkinsonism in mice by selectively destroying dopaminergic neurons in the substantia nigra.[10]

    • Administration: ML315 or other USP30 inhibitors can be administered orally (p.o.) or intraperitoneally (i.p.).

    • Endpoints: Assessment of motor function (e.g., pole test, rotarod), measurement of striatal dopamine (B1211576) levels, and histological analysis of dopaminergic neuron survival in the substantia nigra.[11]

  • AAV-A53T-α-Synuclein Model: This model involves the overexpression of the A53T mutant of α-synuclein, which is associated with familial Parkinson's disease, leading to progressive neurodegeneration.[12]

    • Administration: Chronic administration of the USP30 inhibitor.

    • Endpoints: Similar to the MPTP model, with the addition of assessing α-synuclein pathology (e.g., phosphorylation and aggregation).[4]

  • Unilateral Ureteral Obstruction (UUO) Model: This model induces progressive tubulointerstitial fibrosis, a hallmark of chronic kidney disease.

    • Administration: Oral administration of the USP30 inhibitor.

    • Endpoints: Measurement of collagen deposition, α-SMA levels, and assessment of tubular atrophy and cortical fibrosis.[6]

Conclusion and Future Directions

ML315 hydrochloride and other selective USP30 inhibitors represent a promising class of therapeutic agents for diseases characterized by impaired mitophagy. Their ability to enhance the clearance of damaged mitochondria offers a novel approach to combatting cellular stress and degeneration. The detailed mechanistic understanding and the availability of robust experimental protocols will facilitate further preclinical and clinical development of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in a broader range of disease models. The elucidation of the full spectrum of USP30 substrates and the downstream consequences of its inhibition will further refine our understanding of its role in cellular physiology and pathology.

References

ML315 Hydrochloride: A Technical Guide to a Potent CLK1/CLK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride has emerged as a valuable chemical probe for interrogating the biological functions of Cdc2-like kinases (CLKs), particularly CLK1 and CLK4. These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. This technical guide provides an in-depth overview of ML315 hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.

Introduction to ML315 Hydrochloride

ML315 hydrochloride is a potent and selective inhibitor of CLK1 and CLK4.[1] It belongs to a class of small molecules that target the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[2] By inhibiting CLK1 and CLK4, ML315 disrupts the normal process of pre-mRNA splicing, leading to alterations in gene expression.[1] This property makes it a powerful tool for studying the roles of CLK1 and CLK4 in various cellular processes and a potential starting point for the development of novel therapeutics.

Mechanism of Action

The primary mechanism of action of ML315 hydrochloride is the competitive inhibition of the ATP-binding sites of CLK1 and CLK4. This inhibition prevents the transfer of a phosphate (B84403) group from ATP to the serine and arginine-rich (SR) domains of SR proteins.[1] Phosphorylation of SR proteins is a critical step in the assembly of the spliceosome and the regulation of alternative splicing.[3] By blocking this phosphorylation, ML315 alters the splicing patterns of numerous pre-mRNAs, which can, in turn, affect a wide range of cellular functions.[4]

Quantitative Data

The inhibitory activity of ML315 hydrochloride against various kinases has been determined through multiple in vitro assays. The following table summarizes the key quantitative data available for ML315.

KinaseIC50 (nM)Assay TypeReference
CLK1 68Radiometric[1]
CLK4 68Radiometric[1]
CLK2 231Radiometric[1]
DYRK1A 282Kinase-Glo[1]
DYRK1B 1156Not Specified[1]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ML315 hydrochloride.

In Vitro Kinase Inhibition Assays

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate peptide by the kinase.

Materials:

  • Recombinant human CLK1 or CLK4 enzyme

  • Substrate peptide (e.g., a generic SR peptide)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ML315 hydrochloride stock solution (in DMSO)

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution (0.75%)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of ML315 hydrochloride in kinase assay buffer.

  • In a reaction plate, add the kinase, substrate peptide, and diluted ML315 or DMSO (vehicle control).

  • Initiate the reaction by adding the [γ-³³P]ATP solution.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of ML315 and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Materials:

  • Recombinant human CLK4 enzyme (tagged, e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-GST antibody)

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • Kinase buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ML315 hydrochloride stock solution (in DMSO)

  • 384-well plate

Procedure:

  • Prepare serial dilutions of ML315 hydrochloride in kinase buffer A.

  • Prepare a 2X kinase/antibody mixture in kinase buffer A.

  • Prepare a 4X tracer solution in kinase buffer A.

  • Add 4 µL of the diluted ML315 or DMSO to the wells of the 384-well plate.

  • Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot it against the concentration of ML315 to determine the IC50 value.[8][9]

This luminescent assay measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human CLK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • ML315 hydrochloride stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of ML315 hydrochloride.

  • In the plate wells, add the kinase, substrate (MBP), ATP, and diluted ML315 or DMSO.

  • Incubate the reaction at 30°C for 45-60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the IC50 value from the dose-response curve.[10][11][12][13]

Cell-Based Assays

This assay assesses the effect of ML315 on the alternative splicing of a target gene in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MDA-MB-468)

  • ML315 hydrochloride

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers flanking the alternative splicing event of a target gene (e.g., S6K)

  • Taq polymerase and PCR reagents

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of ML315 hydrochloride or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that flank the alternatively spliced exon of interest.

  • Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.

  • The relative abundance of the splice isoforms can be quantified by densitometry of the gel bands.[4][14]

This method is used to determine the phosphorylation status of SR proteins in cells treated with ML315.

Materials:

  • Cultured cells

  • ML315 hydrochloride

  • Lysis buffer containing phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SR protein (e.g., mAb104) and anti-total SR protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with ML315 hydrochloride as described above.

  • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against the phosphorylated SR protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein.[15][16][17]

ADME & Pharmacokinetic Assays

This assay evaluates the stability of ML315 in plasma from different species.

Materials:

  • ML315 hydrochloride

  • Plasma (e.g., human, mouse)

  • Incubator at 37°C

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Add a stock solution of ML315 to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

  • Stop the reaction and precipitate the plasma proteins by adding a cold organic solvent like acetonitrile, which contains an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of ML315 at each time point.

  • Calculate the percentage of ML315 remaining over time and determine its half-life in plasma.[18][19][20][21][22]

This assay assesses the ability of ML315 to cross a cell monolayer, often used as an in vitro model for the blood-brain barrier or intestinal absorption.

Materials:

  • MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

  • Transwell inserts

  • ML315 hydrochloride

  • Transport buffer (e.g., HBSS)

  • LC-MS/MS system

Procedure:

  • Seed MDCK-MDR1 cells on the Transwell inserts and culture them until a confluent monolayer with tight junctions is formed.

  • The assay is performed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

  • For the A-B transport, add ML315 to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For the B-A transport, add ML315 to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C for a defined period (e.g., 90 minutes).

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of ML315 in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate of efflux transporters like P-glycoprotein.[23][24][25][26][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CLK1/CLK4 signaling pathway, a typical experimental workflow for evaluating a CLK inhibitor, and the logical relationship of ML315's mechanism of action.

CLK1_CLK4_Signaling_Pathway Upstream Upstream Signals (e.g., AKT) CLK1 CLK1 Upstream->CLK1 CLK4 CLK4 Upstream->CLK4 SR_Proteins SR Proteins (e.g., SRSF1) CLK1->SR_Proteins P AuroraB Aurora B Kinase CLK1->AuroraB P CLK4->SR_Proteins P CLK4->AuroraB P Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Assembly Phospho_SR->Spliceosome Splicing pre-mRNA Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA Protein Protein Expression mRNA->Protein Phospho_AuroraB Phosphorylated Aurora B Kinase Cytokinesis Cytokinesis Phospho_AuroraB->Cytokinesis

Caption: CLK1/CLK4 Signaling Pathway

Inhibitor_Evaluation_Workflow Start Start: ML315 Hydrochloride Biochemical Biochemical Assays (Kinase Inhibition) Start->Biochemical CellBased Cell-Based Assays (Splicing, Phosphorylation) Biochemical->CellBased ADME ADME/PK Assays (Plasma Stability, Permeability) CellBased->ADME Data Data Analysis (IC50, Half-life, Papp) ADME->Data End Characterization of CLK1/CLK4 Inhibition Data->End

Caption: Inhibitor Evaluation Workflow

Mechanism_of_Action ML315 ML315 Hydrochloride CLK1_4 CLK1 / CLK4 ML315->CLK1_4 Inhibits Phosphorylation Phosphorylation CLK1_4->Phosphorylation ATP ATP ATP->CLK1_4 SR_Proteins SR Proteins SR_Proteins->Phosphorylation Splicing Altered Splicing Phosphorylation->Splicing Leads to

Caption: ML315 Mechanism of Action

Conclusion

ML315 hydrochloride is a well-characterized and valuable tool for studying the roles of CLK1 and CLK4 in cellular biology and disease. Its potency and selectivity make it suitable for a range of in vitro and cell-based assays. This technical guide provides a comprehensive resource for researchers utilizing ML315, offering detailed protocols and a clear understanding of its mechanism of action and the signaling pathways it modulates. Further investigation into the therapeutic potential of CLK inhibitors, building on the knowledge gained from probes like ML315, holds promise for the development of new treatments for a variety of disorders.

References

ML315: A Chemical Probe for Cdc2-like (Clk) and Dual-specificity Tyrosine-regulated (Dyrk) Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery and development of ML315, a potent and selective chemical probe for the Cdc2-like (Clk) and dual-specificity tyrosine-regulated (Dyrk) families of kinases. This document is intended for researchers, scientists, and drug development professionals interested in utilizing ML315 for their studies or in the broader field of kinase inhibitor development.

Introduction

ML315 is a substituted pyrimidine (B1678525) that acts as a potent inhibitor of Clk and Dyrk kinases.[1] These kinase families, belonging to the CMGC group, are crucial regulators of various cellular processes. The Clk isoforms (Clk1, Clk2, Clk3, and Clk4) are primarily involved in the regulation of pre-mRNA splicing through the phosphorylation of serine- and arginine-rich (SR) proteins.[2] The Dyrk family, particularly Dyrk1A, plays a significant role in neuronal development and function.[2] Given their involvement in fundamental cellular activities, dysregulation of Clk and Dyrk kinases has been implicated in several diseases, making them attractive targets for therapeutic intervention. ML315 emerged from a medicinal chemistry effort to develop selective inhibitors for these kinases, providing a valuable tool to probe their biological functions.[1]

Quantitative Data

The inhibitory activity of ML315 and related compounds was assessed against a panel of Clk and Dyrk kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In vitro Inhibitory Activity of ML315 against Clk and Dyrk Kinases

KinaseML315 IC50 (nM)
Clk168
Clk2231
Clk3>10,000
Clk468
Dyrk1A282
Dyrk1B1156

Table 2: Off-Target Pharmacology of ML315

Experimental Protocols

This section provides detailed methodologies for the synthesis of ML315 and the key biochemical assays used for its characterization.

Synthesis of ML315

The synthesis of ML315 is based on a multi-step organic chemistry protocol. The general scheme involves the construction of the core pyrimidine scaffold followed by the introduction of the various substituents.

General Synthetic Protocol:

  • Step 1: Synthesis of the pyrimidine core. The synthesis starts with the condensation of a substituted amidine with a β-ketoester to form the pyrimidine ring.

  • Step 2: Halogenation. The pyrimidine core is then halogenated, typically at the 4-position, to provide a reactive site for subsequent coupling reactions.

  • Step 3: Suzuki Coupling. An aryl or heteroaryl group is introduced at the 4-position via a Suzuki coupling reaction with the corresponding boronic acid or ester.

  • Step 4: Amination. The final step involves the displacement of a leaving group, often a halogen at the 2-position, with the desired amine to yield the final product, ML315.

Note: For a detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and characterization data, please refer to the supplementary information of the primary publication: Coombs TC, et al. Bioorg Med Chem Lett. 2013, 23(12):3654-61.

Biochemical Assays

Kinase Inhibition Assay:

The inhibitory activity of ML315 against Clk and Dyrk kinases was determined using a radiometric filter-binding assay.

  • Reagents:

    • Recombinant human Clk1, Clk2, Clk3, Clk4, Dyrk1A, and Dyrk1B enzymes.

    • Substrate peptide (e.g., a synthetic peptide derived from a known substrate of the kinase).

    • [γ-³²P]ATP.

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • ML315 or other test compounds dissolved in DMSO.

  • Procedure:

    • The kinase reaction is initiated by mixing the kinase, substrate peptide, and test compound in the assay buffer.

    • The reaction is started by the addition of [γ-³²P]ATP.

    • The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

    • The reaction is stopped by the addition of phosphoric acid.

    • The reaction mixture is transferred to a phosphocellulose filter plate.

    • The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the substrate peptide is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Clk and Dyrk kinases and the general workflow for the discovery and characterization of a chemical probe like ML315.

clk_dyrk_signaling cluster_upstream Upstream Signals cluster_kinases Clk/Dyrk Kinases cluster_downstream Downstream Processes Growth_Factors Growth Factors, Developmental Cues Dyrk_Kinases Dyrk1A, Dyrk1B Growth_Factors->Dyrk_Kinases Cell_Stress Cellular Stress Clk_Kinases Clk1, Clk2, Clk4 Cell_Stress->Clk_Kinases SR_Proteins SR Proteins Clk_Kinases->SR_Proteins Phosphorylation Neuronal_Development Neuronal Development & Function Dyrk_Kinases->Neuronal_Development Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome mRNA_Splicing Alternative mRNA Splicing Spliceosome->mRNA_Splicing ML315 ML315 ML315->Clk_Kinases Inhibition ML315->Dyrk_Kinases Inhibition

Figure 1: Simplified signaling pathways involving Clk and Dyrk kinases and the inhibitory action of ML315.

probe_development_workflow Start Start: Identify Target Kinases (Clk/Dyrk) HTS High-Throughput Screening (HTS) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Probe_Candidate Selection of Probe Candidate (ML315) Lead_Optimization->Probe_Candidate Biochemical_Characterization Biochemical Characterization (IC50, Selectivity) Probe_Candidate->Biochemical_Characterization Cell_Based_Assays Cell-Based Assays Biochemical_Characterization->Cell_Based_Assays Chemical_Probe Validated Chemical Probe Biochemical_Characterization->Chemical_Probe In_Vivo_Studies In Vivo Studies (Optional) Cell_Based_Assays->In_Vivo_Studies In_Vivo_Studies->Chemical_Probe

Figure 2: General workflow for the discovery and development of a chemical probe like ML315.

References

Investigating the Biological Targets of ML315 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of ML315 hydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this compound in their studies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Executive Summary

ML315 hydrochloride is a potent and selective inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-regulated kinase (DYRK) families. Primarily, it targets Clk1, Clk4, and Clk2, which are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. While ML315 is a valuable tool for studying the roles of these kinases in cellular processes, it is also important to note its relationship to a broader class of compounds that have been shown to induce ferroptosis and exhibit RAS-selective lethality. This guide will focus on the primary targets of ML315 while also providing context on these related mechanisms of action.

Biological Targets and Quantitative Data

The primary biological targets of ML315 hydrochloride are members of the Clk and DYRK kinase families. The inhibitory activity of ML315 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the tables below.

Primary Kinase Targets of ML315 Hydrochloride
Target KinaseIC50 (nM)[1][2]
Clk168
Clk468
Clk2231
Dyrk1A282
Dyrk1B1156
Off-Target Pharmacology of ML315

Pharmacological screening of ML315 against a broader panel of targets has revealed some off-target activity at higher concentrations. The following table summarizes targets with greater than 50% inhibition at a 10 µM concentration of ML315.

TargetSpeciesConcentration (µM)% Inhibition[3]
Adrenergic α2AHuman1064
Dopamine Transporter (DAT)Human1078
Norepinephrine Transporter (NET)Human1059

Signaling Pathway

The primary signaling pathway influenced by ML315 hydrochloride is the regulation of pre-mRNA splicing, a critical process for the maturation of messenger RNA (mRNA) from its precursor form. The Clk kinases, particularly Clk1 and Clk4, play a pivotal role in this pathway by phosphorylating serine/arginine-rich (SR) proteins.[4][5] These SR proteins are essential splicing factors that, upon phosphorylation, are mobilized to the nascent pre-mRNA transcript where they guide the spliceosome to the correct splice sites.[4][6] Inhibition of Clk1 and Clk4 by ML315 is expected to suppress the phosphorylation of SR proteins, thereby altering pre-mRNA splicing patterns.[4][5][7]

ML315_Signaling_Pathway cluster_splicing_regulation Pre-mRNA Splicing Regulation ML315 ML315 Hydrochloride Clk1_Clk4 Clk1 / Clk4 ML315->Clk1_Clk4 SR_Proteins SR Proteins (unphosphorylated) pSR_Proteins SR Proteins (phosphorylated) SR_Proteins->pSR_Proteins Phosphorylation Spliceosome Spliceosome pSR_Proteins->Spliceosome Guides pre_mRNA pre-mRNA mRNA Mature mRNA pre_mRNA->mRNA Splicing Spliceosome->pre_mRNA Acts on

ML315 Inhibition of Clk1/Clk4-mediated SR Protein Phosphorylation

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of ML315 hydrochloride's biological activity.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of ML315 against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., Clk1, Clk4)

  • Kinase substrate (specific to the kinase)

  • ML315 hydrochloride

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of ML315 hydrochloride in DMSO. A typical starting concentration is 10 mM.

  • Thaw the recombinant kinase and substrate on ice. Dilute the kinase to the desired concentration in kinase buffer.

  • Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or near the Km value for the specific kinase.

  • In a 384-well plate, add 1 µL of the serially diluted ML315 or DMSO (for control wells).

  • Add 2 µL of the diluted kinase to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of ML315 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Kinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - ML315 serial dilutions - Diluted Kinase - Substrate/ATP mix start->prep_reagents plate_setup Plate Setup (384-well): 1. Add ML315/DMSO 2. Add Kinase 3. Add Substrate/ATP mix prep_reagents->plate_setup incubation_kinase Incubate at RT (60 min) plate_setup->incubation_kinase stop_reaction Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation_kinase->stop_reaction incubation_adp_glo Incubate at RT (40 min) stop_reaction->incubation_adp_glo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation_adp_glo->add_detection incubation_detection Incubate at RT (30 min) add_detection->incubation_detection read_luminescence Read Luminescence incubation_detection->read_luminescence data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Workflow for In Vitro Kinase Inhibition Assay
Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of ML315 hydrochloride on the viability of a cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • ML315 hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well clear flat-bottom tissue culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of ML315 hydrochloride in complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of ML315. Include wells with medium only (no cells) for background control and wells with cells treated with vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well.

  • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration of ML315 relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[1][2][8]

Conclusion

ML315 hydrochloride is a valuable chemical probe for the investigation of cdc2-like kinases (Clk1, Clk4, and Clk2) and DYRK kinases (Dyrk1A and Dyrk1B). Its primary mechanism of action involves the inhibition of these kinases, leading to the modulation of pre-mRNA splicing through altered phosphorylation of SR proteins. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the biological roles of these kinases in health and disease. While related compounds have been shown to induce ferroptosis and exhibit RAS-selective lethality, the primary and well-characterized targets of ML315 are the Clk and DYRK kinases. Future research may further explore any potential overlap in the downstream effects of these distinct mechanisms.

References

Unveiling ML315 Hydrochloride: A Technical Guide to a Potent Dual Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – ML315 hydrochloride, a significant small molecule inhibitor, is gaining attention within the scientific community for its potent and selective action against cdc2-like kinases (Clk) and dual specificity tyrosine-phosphorylation-regulated kinases (DYRK). This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and the experimental protocols utilized in its characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

ML315 hydrochloride is chemically known as 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride. Its structure is characterized by a central pyrimidine (B1678525) ring substituted with a benzodioxole group and a dichlorobenzylamino moiety. This specific arrangement is crucial for its biological activity.

Table 1: Chemical Identifiers and Computed Properties of ML315

Identifier/PropertyValueSource
IUPAC Name 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-aminePubChem[1]
Molecular Formula C₁₈H₁₃Cl₂N₃O₂PubChem[1]
Molecular Weight 374.2 g/mol PubChem[1]
CAS Number 1440251-53-5SynHet[2]
SMILES C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)ClPubChem[1]
XLogP3 4.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 4PubChem[1]

Table 2: Physicochemical Properties of ML315 Hydrochloride

PropertyValueNotes
Physical State SolidMedChemExpress[3]
Solubility Soluble in DMSOMedChemExpress[3]
Storage Store at -20°CMedChemExpress[3]
Melting Point No data availableExperimental data not readily found in public literature.
pKa No data availableExperimental data not readily found in public literature.
Purity Typically ≥98% (HPLC)Commercial Suppliers

Mechanism of Action: Dual Inhibition of Clk and DYRK Kinases

ML315 hydrochloride functions as a potent inhibitor of both the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[4] These kinases play crucial roles in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[5] By inhibiting these kinases, ML315 can modulate alternative splicing events, a process frequently dysregulated in various diseases, including cancer and neurological disorders.

The inhibitory activity of ML315 has been quantified against several kinase isoforms, demonstrating high potency and a degree of selectivity.

Table 3: Inhibitory Activity (IC50) of ML315 Against Various Kinases

Kinase TargetIC50 (nM)
Clk1 68
Clk2 231
Clk3 >10,000
Clk4 68
Dyrk1A 282
Dyrk1B 1156
Dyrk2 Not specified in readily available literature

Data sourced from Probechem.

ML315_Signaling_Pathway ML315 ML315 Hydrochloride Clk Clk Kinases (Clk1, Clk2, Clk4) ML315->Clk DYRK DYRK Kinases (DYRK1A, DYRK1B) ML315->DYRK Phosphorylation Phosphorylation Clk->Phosphorylation DYRK->Phosphorylation SR_Proteins SR Proteins Splicing pre-mRNA Splicing Regulation SR_Proteins->Splicing Phosphorylation->SR_Proteins Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Final Assembly cluster_2 Salt Formation Start Pyrimidine Precursor Reaction1 Introduction of Benzodioxole Group Start->Reaction1 Intermediate1 Substituted Pyrimidine Reaction1->Intermediate1 Reaction2 Nucleophilic Substitution with Dichlorobenzylamine Intermediate1->Reaction2 ML315_base ML315 (Free Base) Reaction2->ML315_base Reaction3 Treatment with HCl ML315_base->Reaction3 Final_Product ML315 Hydrochloride Reaction3->Final_Product IC50_Workflow Start Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Step1 Add Serial Dilutions of ML315 Hydrochloride Start->Step1 Step2 Incubate to Allow Kinase Reaction Step1->Step2 Step3 Terminate Reaction and Detect ADP (e.g., ADP-Glo) Step2->Step3 Step4 Measure Luminescence Step3->Step4 Step5 Plot Dose-Response Curve and Calculate IC50 Step4->Step5

References

INX-315: A Targeted Approach to Overcoming Resistance in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Potential of a Selective CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted agents that exploit specific vulnerabilities of tumor cells. One such promising target is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene, is implicated in the development and progression of various solid tumors, including ovarian, breast, and gastric cancers.[2][3] Furthermore, increased CDK2 activity has been identified as a critical mechanism of resistance to currently approved CDK4/6 inhibitors in hormone receptor-positive (HR+)/HER2- breast cancer.[2]

INX-315 is a novel, orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for CDK2.[1][4] Preclinical studies and ongoing clinical trials are evaluating its potential to address the significant unmet medical need in patients with advanced and treatment-resistant cancers.[2][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical development of INX-315, offering valuable insights for the scientific and drug development community.

Mechanism of Action: Restoring Cell Cycle Control

INX-315 selectively targets and inhibits the kinase activity of CDK2.[1] In normal cell cycle progression, CDK2 forms a complex with Cyclin E, which then phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[3]

In cancers with CCNE1 amplification, the overexpression of Cyclin E leads to hyperactivation of CDK2, driving uncontrolled cell proliferation.[2][3] Similarly, in breast cancers that have developed resistance to CDK4/6 inhibitors, CDK2 activity can become the primary driver of cell cycle progression, rendering the cells independent of CDK4/6.[2]

By inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb, thereby maintaining Rb in its active, hypophosphorylated state. This, in turn, sequesters E2F and blocks the transcription of S-phase entry genes, leading to a G1 cell cycle arrest and the induction of a senescence-like state in tumor cells.[6][7][8] This targeted inhibition of a key proliferative driver ultimately results in the control of tumor growth.[6][7]

INX-315_Mechanism_of_Action cluster_0 Normal Cell Cycle Progression (G1/S Transition) cluster_1 Cancer (e.g., CCNE1 Amplification / CDK4/6i Resistance) cluster_2 Intervention with INX-315 Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Cyclin_D_CDK46 Cyclin D / CDK4/6 RTK->Cyclin_D_CDK46 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F phosphorylates pRb_p pRb (phosphorylated) pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->pRb_p hyper-phosphorylates S_Phase_Genes->Cyclin_E_CDK2 Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression CCNE1_Amp CCNE1 Amplification or CDK4/6i Resistance Cyclin_E_CDK2_hyper Hyperactivated Cyclin E / CDK2 CCNE1_Amp->Cyclin_E_CDK2_hyper pRb_hyper_p pRb (hyper-phosphorylated) Cyclin_E_CDK2_hyper->pRb_hyper_p CDK2_inhibited Inhibited Cyclin E / CDK2 E2F_uncontrolled Uncontrolled E2F Activity pRb_hyper_p->E2F_uncontrolled pRb_hypo pRb remains hypo-phosphorylated pRb_hyper_p->pRb_hypo prevented Uncontrolled_Progression Uncontrolled Cell Cycle Progression E2F_uncontrolled->Uncontrolled_Progression INX315 INX-315 INX315->Cyclin_E_CDK2_hyper inhibits E2F_sequestered E2F Sequestered pRb_hypo->E2F_sequestered G1_Arrest G1 Cell Cycle Arrest & Senescence E2F_sequestered->G1_Arrest

Caption: Proposed mechanism of action of INX-315.

Preclinical Efficacy

In Vitro Activity

INX-315 has demonstrated potent and selective inhibition of CDK2 in biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) for INX-315 against CDK2/cyclin E1 and CDK2/cyclin A2 is 0.6 nM and 2.5 nM, respectively, showcasing high selectivity over other CDK family members.[4] In cell-based assays, INX-315 shows significant anti-proliferative activity in cancer cell lines with CCNE1 amplification.

Cell LineCancer TypeCCNE1 AmplificationINX-315 IC50 (nmol/L)Palbociclib IC50 (nmol/L)Reference
OVCAR-3OvarianYes36 (mean for 5 lines)>10,000[6][9]
MKN1GastricYes44>10,000[6][9]
VariousOvarianNo1,435 (mean for 5 lines)Not specified[9]
Hs68Normal FibroblastNo143026[10]

Table 1: In Vitro IC50 Values of INX-315 in Various Cell Lines.

Furthermore, in models of HR+ breast cancer that have acquired resistance to the CDK4/6 inhibitor palbociclib, INX-315 was able to re-sensitize the cells to palbociclib, reducing the IC50 from over 10 µM to 113 nM when used in combination.[8] This suggests a potential synergistic effect and a strategy to overcome acquired resistance.

In Vivo Tumor Growth Inhibition

The anti-tumor activity of INX-315 has been evaluated in several patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of CCNE1-amplified cancers.

Tumor ModelCancer TypeTreatmentDosageTumor Growth InhibitionReference
GA0103 PDXGastricINX-31530 mg/kg, oral, dailyTumor stasis/regression[11]
GA0114 PDXGastricINX-31530 mg/kg, oral, dailyTumor stasis/regression[11]
OVCAR3 CDXOvarianINX-31530 mg/kg, oral, dailyTumor stasis/regression[11]
OV5398 PDXOvarianINX-31530 mg/kg, oral, dailyTumor stasis/regression[11]

Table 2: In Vivo Efficacy of INX-315 in Xenograft Models.

In these preclinical models, oral administration of INX-315 led to durable control of tumor growth, often resulting in tumor stasis or regression.[10][11] Importantly, these anti-tumor effects were achieved without significant body weight loss in the treated animals, indicating a favorable tolerability profile.[10]

Clinical Development

Based on the promising preclinical data, INX-315 has advanced into clinical development. A first-in-human, Phase 1/2, open-label, dose-escalation and expansion study (NCT05735080) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of INX-315.[5][12]

The trial is enrolling patients with recurrent advanced or metastatic cancers, including:

  • HR+/HER2- breast cancer that has progressed on a prior CDK4/6 inhibitor regimen.[12]

  • CCNE1-amplified solid tumors, including ovarian cancer, that have progressed on standard-of-care treatment.[12]

The study is being conducted in three parts:

  • Part A: Dose escalation of INX-315 as a monotherapy and in combination with fulvestrant (B1683766).[13]

  • Part B: Dose expansion of INX-315 monotherapy in ovarian cancer.[13]

  • Part C: Dose escalation and expansion of INX-315 in combination with abemaciclib (B560072) and fulvestrant in advanced/metastatic breast cancer.[13]

Interim data from the dose-escalation portion of the trial have shown that INX-315 monotherapy was safe and well-tolerated, with demonstrated antitumor activity in heavily pretreated patients with ER+/HER2- breast cancer and CCNE1-amplified ovarian cancer.[5] The FDA has granted Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer, highlighting the significant unmet need in this patient population.[14][15]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CellTiter-Glo)
  • Cell Seeding: Cancer cell lines (e.g., OVCAR-3, MKN1, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control for a specified period (e.g., 6 days).[11]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.

    • CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured as an indicator of cell viability.[11]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[16]

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., OVCAR-3) or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[17]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.[17]

  • Treatment Administration: Mice are randomized into treatment and control groups. INX-315 is administered orally at a specified dose and schedule (e.g., 30 mg/kg, daily).[11] The control group receives a vehicle solution.[17]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a measure of toxicity.[17]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting, to assess target engagement (e.g., levels of phosphorylated Rb).[11]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trial (Phase 1/2) Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment_vitro Treat with INX-315 Seeding->Treatment_vitro Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment_vitro->Viability_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Implantation Implant Tumor Cells/ Fragments in Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment_vivo Administer INX-315 or Vehicle Randomization->Treatment_vivo Monitoring Monitor Tumor Volume & Body Weight Treatment_vivo->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Patient_Enrollment Enroll Patients with Advanced Cancers Dose_Escalation Dose Escalation (Safety & Tolerability) Patient_Enrollment->Dose_Escalation Dose_Expansion Dose Expansion (Efficacy) Dose_Escalation->Dose_Expansion PK_PD Pharmacokinetics & Pharmacodynamics Dose_Expansion->PK_PD Outcome Evaluate Antitumor Activity PK_PD->Outcome

Caption: General experimental workflow for INX-315 evaluation.

Conclusion and Future Directions

INX-315 is a promising, selective CDK2 inhibitor with a clear mechanism of action and robust preclinical efficacy in cancers characterized by CCNE1 amplification and those with acquired resistance to CDK4/6 inhibitors. The ongoing clinical trial will be crucial in determining its safety and efficacy in patients with these difficult-to-treat malignancies.

Future research will likely focus on identifying predictive biomarkers of response to INX-315 to enable patient stratification and optimize its clinical application.[18] Furthermore, exploring rational combination strategies with other targeted agents or immunotherapies may broaden the therapeutic potential of INX-315 and offer new hope for patients with advanced cancers. The development of selective CDK2 inhibitors like INX-315 represents a significant step forward in precision oncology, with the potential to overcome key mechanisms of drug resistance and improve patient outcomes.

References

The Role of DYRK Kinase Inhibition by ML315 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[1][2] This technical guide provides an in-depth overview of the role of ML315 in inhibiting DYRK kinases, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, as well as for scientists investigating the cellular functions of DYRK and CLK kinases.

The DYRK family of kinases are pleiotropic factors involved in a wide array of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[3][4][5] Dysregulation of DYRK1A, a key member of this family, has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and certain types of cancer.[3][6][7] As a dual inhibitor, ML315 offers a valuable tool to probe the functions of these kinases and explore their therapeutic potential.

Quantitative Data Presentation

The inhibitory activity of ML315 hydrochloride has been quantified against several kinases. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, is summarized below. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)Reference
CLK168[1]
CLK2231[1]
CLK468[1]
DYRK1A 282 [1][3]
DYRK1B1156
DYRK2>10,000
DYRK3>10,000
DYRK4>10,000

Off-Target Profile:

A kinome scan of 442 kinases revealed that ML315 is highly selective for the CLK and DYRK families.[1][2] At a concentration of 10 µM, significant inhibition (>50%) was observed for a limited number of other targets, including:

Off-Target% Inhibition at 10 µM
Adrenergic α2A>50%
Dopamine Transporter (DAT)>50%
Norepinephrine Transporter (NET)>50%
PRKCE>90%

Signaling Pathways

DYRK kinases, particularly DYRK1A, are integral components of multiple signaling pathways. ML315, by inhibiting DYRK1A, can modulate these downstream cellular events.

DYRK1A and SR Protein Phosphorylation

DYRK1A, along with CLK kinases, plays a crucial role in the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[7] The phosphorylation status of SR proteins dictates their subcellular localization and their interaction with the spliceosome. Inhibition of DYRK1A by ML315 can therefore alter splicing patterns.

DYRK1A_SR_Protein_Phosphorylation DYRK1A in SR Protein Phosphorylation cluster_nucleus Nucleus DYRK1A DYRK1A SR_proteins_hyper Hyper-phosphorylated SR Proteins DYRK1A->SR_proteins_hyper phosphorylates CLK CLKs CLK->SR_proteins_hyper phosphorylates SR_proteins_hypo Hypo-phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_proteins_hyper->Spliceosome regulates spliced_mRNA Spliced mRNA Spliceosome->spliced_mRNA mRNA pre-mRNA mRNA->Spliceosome ML315 ML315 ML315->DYRK1A inhibits ML315->CLK inhibits

Caption: Inhibition of DYRK1A and CLKs by ML315 alters SR protein phosphorylation and subsequent pre-mRNA splicing.

DYRK1A and the NFAT Signaling Pathway

DYRK1A is a negative regulator of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[8] It phosphorylates NFAT transcription factors, promoting their export from the nucleus and thereby inhibiting NFAT-mediated gene transcription. By inhibiting DYRK1A, ML315 can lead to increased nuclear localization and activity of NFAT.

DYRK1A_NFAT_Signaling DYRK1A in NFAT Signaling cluster_cell Ca_signal Increased Intracellular Ca2+ Calcineurin Calcineurin Ca_signal->Calcineurin activates NFAT_p Phosphorylated NFAT (Cytoplasmic) Calcineurin->NFAT_p dephosphorylates NFAT_de_p Dephosphorylated NFAT (Nuclear) NFAT_p->NFAT_de_p NFAT_de_p->NFAT_p (Nuclear Export) Gene_expression Gene Expression NFAT_de_p->Gene_expression promotes DYRK1A DYRK1A DYRK1A->NFAT_de_p phosphorylates ML315 ML315 ML315->DYRK1A inhibits

Caption: ML315 inhibits DYRK1A, leading to increased nuclear NFAT and gene expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used for the characterization of kinase inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from the Promega Kinase-Glo® and ADP-Glo™ assays and is suitable for determining the IC50 of ML315 against DYRK and CLK kinases.[9][10][11][12][13][14]

I. Materials and Reagents:

  • Recombinant human DYRK1A, CLK1, etc. (ensure high purity)

  • Specific peptide substrate for the kinase (e.g., DYRKtide: RRRFRPASPLRGPPK for DYRK1A)[13]

  • ML315 hydrochloride (prepare a stock solution in DMSO)

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Kinase-Glo® or ADP-Glo™ Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

II. Assay Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of ML315 hydrochloride in kinase assay buffer to generate a concentration gradient for IC50 determination. Include a DMSO-only control.

    • Prepare the kinase and peptide substrate at desired working concentrations in kinase assay buffer.

  • Kinase Reaction:

    • To each well of a white, opaque microplate, add the following in order:

      • Kinase assay buffer

      • ML315 solution at various concentrations

      • Kinase solution

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Luminescence Detection (using Kinase-Glo®):

    • After the kinase reaction, allow the plate to equilibrate to room temperature for 5-10 minutes.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the ML315 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, ML315, ATP) start->reagent_prep reaction_setup Set up Kinase Reaction in Plate (Buffer, ML315, Kinase) reagent_prep->reaction_setup pre_incubation Pre-incubate (10-15 min) reaction_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATP/Substrate) pre_incubation->reaction_initiation incubation Incubate at 30°C (30-60 min) reaction_initiation->incubation detection_reagent Add Luminescent Detection Reagent incubation->detection_reagent detection_incubation Incubate (10 min) detection_reagent->detection_incubation read_luminescence Read Luminescence detection_incubation->read_luminescence data_analysis Data Analysis (Calculate IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro inhibitory activity of ML315 using a luminescence-based kinase assay.

Western Blot Analysis of SR Protein Phosphorylation

This protocol describes a general method for analyzing the phosphorylation status of SR proteins in cells treated with ML315.[15][16][17][18]

I. Materials and Reagents:

  • Cell line of interest (e.g., HeLa, HEK293)

  • ML315 hydrochloride

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-SR protein antibody (e.g., mAb104 which recognizes a phospho-epitope on multiple SR proteins)

    • Antibody against a specific SR protein (e.g., anti-SRSF1)

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

II. Assay Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of ML315 hydrochloride or a vehicle control (DMSO) for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total SR protein and a loading control to normalize the data.

    • Quantify band intensities to determine the change in SR protein phosphorylation upon ML315 treatment.

Cell Permeability Assay

This protocol provides a general method to assess the cell permeability of ML315, an important characteristic for a chemical probe.[19][20][21][22]

I. Materials and Reagents:

  • Caco-2 or MDCK cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • ML315 hydrochloride

  • Lucifer Yellow or a fluorescently labeled marker

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • LC-MS/MS system for quantification of ML315

II. Assay Procedure:

  • Cell Culture:

    • Seed Caco-2 or MDCK cells onto the Transwell inserts and culture until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add ML315 hydrochloride at a specific concentration to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points, collect samples from the basolateral chamber.

    • To assess the integrity of the cell monolayer during the experiment, a membrane-impermeable fluorescent marker like Lucifer Yellow can be added to the apical chamber, and its appearance in the basolateral chamber can be monitored.

  • Quantification:

    • Analyze the concentration of ML315 in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Conclusion

ML315 hydrochloride is a valuable chemical probe for studying the roles of DYRK and CLK kinases in cellular processes. Its selectivity and characterized inhibitory profile make it a useful tool for dissecting signaling pathways involved in pre-mRNA splicing, cell cycle control, and neurodevelopment. The data and protocols presented in this guide are intended to facilitate further research into the biological functions of these kinases and the therapeutic potential of their inhibition. As with any chemical probe, it is crucial to consider its off-target effects and to use appropriate controls in experimental designs.

References

Preliminary Studies on ML315 Hydrochloride in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML315 hydrochloride is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[1][2] Its mechanism of action, particularly the inhibition of DYRK1A, positions it as a compelling candidate for investigation in the context of neurological disorders. DYRK1A is implicated in the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease, through its role in the hyperphosphorylation of tau protein and the processing of amyloid precursor protein (APP).[3][4][5] This technical guide provides a comprehensive overview of the preliminary data on ML315, including its biochemical properties, synthesis, and the established methodologies for evaluating its potential therapeutic efficacy in neurological models. While direct preclinical studies of ML315 in neurological disease models are not yet extensively published, this document outlines the scientific rationale and experimental framework for its further investigation.

Core Compound Data: ML315 Hydrochloride

ML315 is a small molecule inhibitor characterized by its pyrimidine (B1678525) core structure.[2] It has been identified as a valuable chemical probe for studying the biological functions of CLK and DYRK kinases due to its selectivity and suitability for cell-based assays.[6]

Quantitative Biochemical Data

The inhibitory activity of ML315 has been quantified against several kinase targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK21156

Data sourced from Coombs TC, et al. (2013).[2]

Kinase Selectivity Profile

A kinome scan of ML315 against a panel of 442 kinases demonstrated high selectivity for the CLK and DYRK families.[2] At a concentration of 10 µM, significant inhibition (>90%) was observed for a limited number of kinases, underscoring its focused activity.

Off-Target Pharmacology

In a broader pharmacological screen against 67 targets, ML315 at 10 µM showed greater than 50% inhibition or stimulation for only a few targets, including the adrenergic α2A receptor, the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET).[2][7] This suggests a relatively clean off-target profile at concentrations relevant for cell-based studies.

Rationale for Investigation in Neurological Disorders

The primary rationale for investigating ML315 in neurological disorders stems from its inhibition of DYRK1A. Overexpression and hyperactivity of DYRK1A are linked to key pathological features of Alzheimer's disease.[3][4]

Signaling Pathway: DYRK1A in Alzheimer's Disease Pathogenesis

DYRK1A contributes to Alzheimer's pathology through two main pathways:

  • Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau protein at multiple serine and threonine residues.[3] This phosphorylation "primes" tau for subsequent phosphorylation by other kinases like GSK-3β, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[8]

  • Amyloid-β Production: DYRK1A can phosphorylate amyloid precursor protein (APP), which may enhance its processing by secretases, leading to increased production of amyloid-β (Aβ) peptides, the primary component of senile plaques.[4]

By inhibiting DYRK1A, ML315 has the potential to mitigate both of these pathological cascades.

DYRK1A_Pathway Potential Mechanism of ML315 in Alzheimer's Disease cluster_ML315 Therapeutic Intervention cluster_Kinase Kinase Target cluster_Pathology AD Pathological Hallmarks ML315 ML315 DYRK1A DYRK1A ML315->DYRK1A Inhibition Tau Tau Protein DYRK1A->Tau Phosphorylation APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylation NFT Neurofibrillary Tangles (NFTs) Tau->NFT Aggregation Abeta Amyloid-β (Aβ) Plaques APP->Abeta Proteolytic Processing

ML315's proposed mechanism in Alzheimer's Disease.

Experimental Protocols

The following protocols are standard methodologies for evaluating the efficacy of DYRK1A inhibitors like ML315 in a preclinical setting.

Synthesis of ML315

The synthesis of ML315 can be achieved through a multi-step process as outlined in the NIH Probe Reports. A generalized schematic is provided below. For detailed reaction conditions and purification methods, refer to the primary literature.[9]

Synthesis_Workflow General Synthesis Workflow for ML315 A Starting Material A (Substituted Pyrimidine) C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Starting Material B (Aryl Amine) B->C D Intermediate Product C->D E Further Functionalization/ Deprotection Steps D->E F ML315 Hydrochloride (Final Product) E->F

A high-level overview of the synthesis of ML315.
In Vitro DYRK1A Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of ML315 to inhibit the phosphorylation of a substrate by DYRK1A.[10]

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate peptide (e.g., DYRKtide)

  • ATP

  • ML315 hydrochloride (serially diluted)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • 96-well plates coated with substrate peptide

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

Procedure:

  • Compound Addition: Add serially diluted ML315 to the substrate-coated wells.

  • Enzyme Addition: Add recombinant DYRK1A to each well.

  • Reaction Initiation: Add ATP to start the kinase reaction. Incubate at 30°C for 30-60 minutes.

  • Stopping the Reaction: Add a stop solution containing EDTA.

  • Detection:

    • Wash wells and add the phospho-specific primary antibody. Incubate for 1-2 hours.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add TMB substrate.

    • Stop the color development with a stop solution.

  • Data Analysis: Read absorbance at 450 nm. Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay

This assay assesses the effect of ML315 on tau phosphorylation in a cellular context, for example, using SH-SY5Y neuroblastoma cells or primary neurons.[11]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Cell culture medium and supplements

  • ML315 hydrochloride

  • Lysis buffer

  • Antibodies:

    • Primary antibody against phosphorylated tau (e.g., AT8 for pSer202/pThr205)

    • Primary antibody for total tau

    • Loading control antibody (e.g., β-actin)

    • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Plate neuronal cells and allow them to adhere/differentiate. Treat cells with varying concentrations of ML315 for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and prepare protein lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-tau, total tau, and a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

Cell_Assay_Workflow Workflow for Cell-Based Tau Phosphorylation Assay A Plate Neuronal Cells (e.g., SH-SY5Y) B Treat with ML315 (Varying Concentrations) A->B C Cell Lysis and Protein Quantification B->C D SDS-PAGE and Western Blot Transfer C->D E Antibody Incubation (p-Tau, Total Tau, Loading Control) D->E F Signal Detection (Chemiluminescence) E->F G Data Analysis: Quantify Band Intensities F->G

A procedural overview of the cell-based tau phosphorylation assay.

Future Directions and Preclinical Development

While the biochemical profile of ML315 is promising, further studies are required to validate its therapeutic potential in neurological disorders.

Recommended Next Steps:

  • In Vitro Neuroprotection Assays: Evaluate the ability of ML315 to protect primary neurons from Aβ-induced toxicity or other neurotoxic insults.

  • In Vivo Pharmacokinetic Studies: Determine the brain penetrance and pharmacokinetic profile of ML315 in animal models.

  • Efficacy Studies in Animal Models of Alzheimer's Disease: Assess the impact of ML315 on cognitive deficits, Aβ plaque deposition, and tau pathology in transgenic mouse models of Alzheimer's disease (e.g., 5xFAD or 3xTg-AD mice).[6][9]

Conclusion

ML315 hydrochloride is a selective dual CLK/DYRK kinase inhibitor with a well-defined biochemical profile. Its potent inhibition of DYRK1A provides a strong rationale for its investigation as a potential therapeutic agent for neurological disorders such as Alzheimer's disease. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of ML315's efficacy in relevant preclinical models. Further research is warranted to translate the promising biochemical data into tangible therapeutic applications for neurodegenerative diseases.

References

Methodological & Application

Determining the Optimal In Vitro Working Concentration of ML315 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal working concentration of ML315 hydrochloride for in vitro experiments. ML315 hydrochloride is a potent inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK)[1]. The optimal concentration for efficacy with minimal cytotoxicity is highly dependent on the specific cell line and experimental conditions. Therefore, a systematic dose-response evaluation is crucial. These guidelines will walk researchers through the necessary steps, from stock solution preparation to cytotoxicity and functional assays, to identify the ideal concentration range for their studies.

Introduction to ML315 Hydrochloride

ML315 hydrochloride is a small molecule inhibitor with high selectivity for Clk and DYRK kinases. These kinases are involved in regulating cellular processes such as transcription, mRNA splicing, and cell cycle progression. Dysregulation of Clk and DYRK kinases has been implicated in various diseases, including cancer and neurodegenerative disorders. ML315 hydrochloride serves as a valuable chemical probe for studying the biological functions of these kinases and for potential therapeutic development[1].

Mechanism of Action: ML315 hydrochloride acts as an ATP-competitive inhibitor of Clk and DYRK kinases. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby modulating their signaling pathways.

Preparing ML315 Hydrochloride Stock Solutions

Accurate preparation of stock solutions is the first critical step in determining the working concentration. ML315 hydrochloride is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Table 1: Solubility of ML315 Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO37.42100
Ethanol18.7150

Protocol for 10 mM Stock Solution in DMSO:

  • Materials: ML315 hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of ML315 hydrochloride is 410.68 g/mol . To prepare a 10 mM stock solution, dissolve 4.107 mg of ML315 hydrochloride in 1 mL of DMSO.

  • Procedure:

    • Weigh out the required amount of ML315 hydrochloride in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Determining the Optimal Working Concentration: A Step-by-Step Guide

The optimal working concentration of ML315 hydrochloride should be effective in inhibiting its target kinases without causing significant off-target effects or general cytotoxicity. A dose-response study is the standard method to determine this concentration range.

Phase 1: Cytotoxicity Assessment

The initial step is to determine the concentration range of ML315 hydrochloride that is non-toxic to the cells of interest. This is typically achieved by performing a cell viability assay.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of ML315 hydrochloride from the stock solution in the cell culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) at the same concentration as in the highest ML315 hydrochloride treatment.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ML315 hydrochloride.

  • Incubation: Incubate the cells for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the logarithm of the ML315 hydrochloride concentration.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Table 2: Example Data from a Cell Viability Assay

ML315 HCl (µM)% Cell Viability (Normalized)
1005
3015
1045
385
195
0.398
0.1100
0.01100
Vehicle (DMSO)100
Phase 2: Functional Assay

Based on the cytotoxicity data, select a range of non-toxic concentrations to test in a functional assay that measures the inhibition of Clk or DYRK kinase activity. This could be a Western blot for a downstream phosphorylated substrate, a kinase activity assay, or a functional cellular assay (e.g., splicing assay for Clk).

Experimental Protocol: Western Blot for a Phosphorylated Substrate

  • Cell Treatment: Treat cells with a range of non-toxic concentrations of ML315 hydrochloride (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) for a predetermined time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot: Perform SDS-PAGE and Western blotting using an antibody specific for the phosphorylated form of a known Clk or DYRK substrate. Also, probe for the total protein as a loading control.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Data Analysis: Determine the concentration of ML315 hydrochloride that effectively reduces the phosphorylation of the target substrate.

Table 3: Example Data from a Functional Western Blot Assay

ML315 HCl (µM)% Phospho-Substrate (Normalized)
1010
525
150
0.180
Vehicle (DMSO)100

Data Interpretation and Selection of Optimal Concentration

By combining the data from the cytotoxicity and functional assays, you can determine the optimal working concentration. The ideal concentration will show significant inhibition in the functional assay while maintaining high cell viability. For example, based on the hypothetical data in Tables 2 and 3, a working concentration range of 1-5 µM might be optimal, as it shows significant target inhibition with minimal impact on cell viability.

Visualizing Pathways and Workflows

Signaling Pathway of ML315 Hydrochloride

ML315_Pathway ML315 ML315 Hydrochloride Clk_DYRK Clk/DYRK Kinases ML315->Clk_DYRK Inhibits Phosphorylation Phosphorylation Clk_DYRK->Phosphorylation Substrates Downstream Substrates Biological_Response Biological Response (e.g., Transcription, Splicing) Substrates->Biological_Response Phosphorylation->Substrates

Caption: Simplified signaling pathway of ML315 hydrochloride's inhibitory action.

Experimental Workflow for Determining Optimal Concentration

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Conclusion Stock_Solution Prepare ML315 HCl Stock Solution Cytotoxicity_Assay Phase 1: Cytotoxicity Assay (e.g., MTT) Stock_Solution->Cytotoxicity_Assay Cell_Culture Culture Cells of Interest Cell_Culture->Cytotoxicity_Assay Dose_Response Dose-Response Curve Cytotoxicity_Assay->Dose_Response Functional_Assay Phase 2: Functional Assay (e.g., Western Blot) Dose_Response->Functional_Assay Select non-toxic concentrations Data_Analysis Analyze Data (IC50, EC50) Functional_Assay->Data_Analysis Optimal_Conc Determine Optimal Working Concentration Data_Analysis->Optimal_Conc

Caption: Experimental workflow for determining the optimal in vitro concentration.

Dose-Response Relationship

Dose_Response Dose-Response Logic cluster_effects Observed Effects Concentration Increasing ML315 HCl Concentration Target_Inhibition Target Inhibition (Functional Effect) Concentration->Target_Inhibition Increases Cytotoxicity Cytotoxicity Concentration->Cytotoxicity Increases at higher conc. Optimal_Window Optimal Therapeutic Window Target_Inhibition->Optimal_Window Cytotoxicity->Optimal_Window

Caption: Logical diagram of the dose-response relationship for ML315 hydrochloride.

References

Application Notes and Protocols for ML315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride is a potent inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK), playing a critical role in the regulation of cellular processes such as pre-mRNA splicing and cell cycle control. These application notes provide detailed protocols for the preparation of a stock solution of ML315 hydrochloride, ensuring accurate and reproducible experimental outcomes. Additionally, we summarize its key chemical and biological properties and provide an overview of the signaling pathways it modulates.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of ML315 hydrochloride is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₈H₁₃Cl₂N₃O₂・HCl[1]
Molecular Weight 410.68 g/mol [1][2]
CAS Number 1440251-53-5[1][3]
Appearance Solid[4]
Purity ≥98% (HPLC)[2]
Solubility DMSO: up to 100 mM (37.42 mg/mL) Ethanol: up to 50 mM (18.71 mg/mL)[2]

Biological Activity

ML315 hydrochloride is a selective inhibitor of Clk and DYRK kinases. The half-maximal inhibitory concentrations (IC₅₀) are detailed below.

Kinase TargetIC₅₀ (nM)
Clk168
Clk468
Clk2231
Dyrk1A282
Dyrk1B1156

Data sourced from Tocris Bioscience.

The inhibition of these kinases affects crucial cellular signaling pathways involved in gene expression and cell proliferation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of ML315 hydrochloride in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • ML315 hydrochloride powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated precision balance

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle ML315 hydrochloride powder in a chemical fume hood to avoid inhalation.

  • Weighing the Compound:

    • Tare the sterile vial on the precision balance.

    • Carefully weigh the desired amount of ML315 hydrochloride powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.107 mg of ML315 hydrochloride (Molecular Weight = 410.68 g/mol ).

    • Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol ) = 10 mmol/L x 0.001 L x 410.68 g/mol = 4.107 mg

  • Dissolving the Compound:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the ML315 hydrochloride powder. For a 10 mM solution with 4.107 mg of the compound, add 1 mL of DMSO.

    • Cap the vial securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved completely and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.[4]

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

    • Protect the solution from light.

Preparation of Working Solutions

To prepare a working solution for cell-based assays, dilute the 10 mM stock solution in the appropriate cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions to achieve the desired final concentration accurately.

  • Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Example: Preparation of a 10 µM working solution in 10 mL of cell culture medium:

  • Thaw the 10 mM stock solution of ML315 hydrochloride at room temperature.

  • In a sterile 15 mL conical tube, add 9.99 mL of pre-warmed cell culture medium.

  • Add 10 µL of the 10 mM stock solution to the 10 mL of cell culture medium.

  • Mix thoroughly by gentle inversion. The final concentration will be 10 µM with a DMSO concentration of 0.1%.

Signaling Pathways

ML315 hydrochloride inhibits Clk and DYRK kinases, which are key regulators of distinct signaling pathways.

CLK-Mediated Pre-mRNA Splicing

Cdc2-like kinases (CLKs) are crucial for the regulation of pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[5] Inhibition of CLKs by ML315 can lead to alterations in alternative splicing, affecting the expression of various protein isoforms. This can impact numerous downstream signaling pathways, including the Wnt signaling pathway.[5][6]

CLK_Signaling_Pathway ML315 ML315 HCl CLKs CLKs (CLK1, CLK2, CLK4) ML315->CLKs Inhibition SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome Protein_Isoforms Altered Protein Isoforms mRNA->Protein_Isoforms Downstream_Pathways Downstream Signaling (e.g., Wnt Pathway) Protein_Isoforms->Downstream_Pathways

Caption: Inhibition of CLK kinases by ML315 hydrochloride.

DYRK-Modulated Cellular Processes

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are involved in a wide array of cellular processes, including cell cycle regulation, cell differentiation, and the Hedgehog signaling pathway.[1][4] By inhibiting DYRKs, ML315 can influence these fundamental cellular functions.

DYRK_Signaling_Pathway ML315 ML315 HCl DYRKs DYRKs (DYRK1A, DYRK1B) ML315->DYRKs Inhibition Cell_Cycle Cell Cycle Progression DYRKs->Cell_Cycle Differentiation Cellular Differentiation DYRKs->Differentiation Hedgehog Hedgehog Signaling DYRKs->Hedgehog Downstream Altered Gene Expression & Cellular Phenotypes Cell_Cycle->Downstream Differentiation->Downstream Hedgehog->Downstream Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh ML315 HCl dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assays (e.g., Viability, Splicing) treat->assay data Data Collection & Analysis assay->data

References

Application Notes and Protocols for ML315 Hydrochloride in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2][3][4] Specifically, it demonstrates low nanomolar inhibitory activity against CLK1 and CLK4, with moderate activity against CLK2 and DYRK1A.[1][3][5] Due to the critical roles of these kinases in cellular processes such as mRNA splicing and cell cycle regulation, ML315 is a valuable chemical probe for investigating the physiological and pathological functions of these enzymes in vivo.[1][6][7] These application notes provide a comprehensive guide for the utilization of ML315 hydrochloride in mouse models, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.

Mechanism of Action: Dual Inhibition of CLK and DYRK Kinases

ML315 exerts its biological effects by competitively inhibiting the ATP-binding sites of CLK and DYRK kinases.[5]

CLK Inhibition and Regulation of mRNA Splicing:

The CLK family of kinases (CLK1, CLK2, CLK3, CLK4) are crucial regulators of pre-mRNA splicing, a fundamental process for generating mature messenger RNA (mRNA).[1][8] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][6] This phosphorylation is critical for the proper assembly of the spliceosome and the accurate recognition of splice sites on pre-mRNA.[1] By inhibiting CLKs, ML315 disrupts the phosphorylation of SR proteins, leading to alterations in alternative splicing patterns.[6] Aberrant splicing is implicated in numerous diseases, including cancer and neurodegenerative disorders, making CLK inhibition a potential therapeutic strategy.[6][9]

DYRK Inhibition and Cellular Signaling:

The DYRK family of kinases, particularly DYRK1A and DYRK1B, are involved in a diverse range of cellular processes, including neuronal development, cell proliferation, and survival.[1][7] DYRK1A, a key target of ML315, has been implicated in the pathophysiology of Down syndrome and Alzheimer's disease.[10][11] DYRK kinases can influence various signaling pathways, including the Hedgehog signaling pathway, which is critical for embryonic development and can be dysregulated in cancer.[1] Inhibition of DYRKs by ML315 can therefore modulate these downstream pathways, impacting cell fate and function.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of ML315 against its primary kinase targets. Researchers should generate similar tables to present their in vivo findings for clear comparison of experimental outcomes.

Kinase TargetIC50 (nM)Reference
CLK168[3]
CLK2231[3]
CLK3>10,000[3]
CLK468[3]
DYRK1A282[3]
DYRK21156[3]

IC50 values represent the concentration of ML315 required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by ML315.

CLK_Signaling_Pathway cluster_nucleus Nucleus ML315 ML315 hydrochloride CLKs CLK1, CLK2, CLK4 ML315->CLKs Inhibition pSR_proteins SR Proteins (active) (Phosphorylated) CLKs->pSR_proteins Phosphorylation Alt_Splicing Altered Splicing CLKs->Alt_Splicing SR_proteins SR Proteins (inactive) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA

Caption: CLK Signaling Pathway and its Inhibition by ML315.

DYRK_Signaling_Pathway cluster_cell Cell ML315 ML315 hydrochloride DYRK1A DYRK1A ML315->DYRK1A Inhibition Downstream Downstream Effectors (e.g., NFAT, Tau) DYRK1A->Downstream Phosphorylation Hedgehog Hedgehog Pathway Components DYRK1A->Hedgehog Modulation Cellular_Processes Cellular Processes (Neuronal Development, Cell Cycle) Downstream->Cellular_Processes Hedgehog->Cellular_Processes Disease Pathological Processes (Neurodegeneration, Cancer) Cellular_Processes->Disease

Caption: DYRK1A Signaling and its Inhibition by ML315.

Experimental Protocols

While specific in vivo protocols for ML315 hydrochloride have not been extensively published, the following are representative protocols for the administration of small molecule inhibitors to mice. Researchers should optimize these protocols based on their specific mouse model and experimental goals.

Preparation of ML315 Hydrochloride Dosing Solution

Materials:

  • ML315 hydrochloride powder

  • Sterile vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, 10% DMSO in saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of ML315 hydrochloride based on the desired dose (mg/kg) and the body weight of the mice.

  • Weigh the calculated amount of ML315 hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the sterile vehicle to achieve the desired final concentration.

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but stability of the compound under these conditions should be verified.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Prepare fresh dosing solutions daily to ensure stability.

Administration of ML315 Hydrochloride to Mice

Two common routes of administration for small molecule inhibitors in mice are oral gavage and intraperitoneal injection. The choice of route depends on the desired pharmacokinetic profile and the specific experimental design.

a) Oral Gavage (PO)

Materials:

  • Prepared ML315 hydrochloride dosing solution

  • Sterile oral gavage needles (20-22 gauge for adult mice)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of dosing solution to administer.[12]

  • Properly restrain the mouse to prevent movement and ensure safe administration.[13]

  • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).[13]

  • Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.[12]

  • Slowly administer the calculated volume of the ML315 hydrochloride solution.[14]

  • Carefully withdraw the gavage needle.

  • Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.[12]

b) Intraperitoneal Injection (IP)

Materials:

  • Prepared ML315 hydrochloride dosing solution

  • Sterile needles (25-27 gauge for mice)

  • Sterile syringes (1 mL)

  • 70% ethanol (B145695) swabs

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of dosing solution to inject.[15]

  • Properly restrain the mouse, exposing the lower abdominal quadrants.[16]

  • Disinfect the injection site with a 70% ethanol swab.[15]

  • Insert the needle, bevel up, at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[15][16]

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[15]

  • Slowly inject the calculated volume of the ML315 hydrochloride solution.[17]

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitor the mouse for any adverse reactions.[17]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study using ML315 hydrochloride in a mouse model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Acclimatize Mice B Randomize into Treatment Groups A->B C Prepare ML315 Dosing Solution B->C D Administer ML315 or Vehicle (PO or IP) C->D E Monitor Animal Health (Weight, Behavior) D->E F Collect Tissues/Samples at Endpoint E->F G Pharmacokinetic Analysis (Plasma/Tissue Levels) F->G H Pharmacodynamic Analysis (Target Engagement, Biomarkers) F->H I Efficacy Assessment (e.g., Tumor Volume, Behavioral Tests) F->I

Caption: General Experimental Workflow for In Vivo Mouse Studies.

Disclaimer

These application notes and protocols are intended as a guide for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers are strongly encouraged to perform pilot studies to determine the optimal dose, administration route, and treatment schedule for ML315 hydrochloride in their specific mouse model.

References

Application Notes and Protocols for ML315 Hydrochloride in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1] Specifically, it demonstrates low nanomolar efficacy against CLK1, CLK2, CLK4, DYRK1A, and DYRK1B.[1] These kinase families play crucial roles in regulating pre-mRNA splicing and various other cellular processes, including cell cycle control and neuronal development.[2][3] The dysregulation of CLK and DYRK kinases has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.

These application notes provide detailed protocols for utilizing ML315 hydrochloride in in vitro kinase activity assays to characterize its inhibitory effects. The methodologies described herein are essential for researchers studying the function of CLK and DYRK kinases and for professionals in drug development screening for novel kinase inhibitors.

Data Presentation

The inhibitory activity of ML315 hydrochloride against its primary target kinases is summarized in the table below. This quantitative data is crucial for designing experiments and interpreting results.

Kinase TargetML315 Hydrochloride IC50 (nM)
CLK168
CLK2231
CLK468
DYRK1A282
DYRK1B1156

Note: IC50 values can vary depending on assay conditions, such as ATP concentration.

Signaling Pathways and Experimental Workflow

To understand the context of ML315 hydrochloride's application, it is important to visualize the signaling pathways in which its target kinases are involved, as well as the general workflow for assessing its inhibitory activity.

G CLK and DYRK Signaling Pathways cluster_0 CLK Pathway cluster_1 DYRK Pathway CLKs CLK1, CLK2, CLK4 SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylates Spliceosome Spliceosome SR_Proteins->Spliceosome Regulates Assembly Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing Mediates DYRKs DYRK1A, DYRK1B Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRKs->Transcription_Factors Phosphorylates Cell_Cycle_Proteins Cell Cycle Proteins DYRKs->Cell_Cycle_Proteins Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Controls ML315 ML315 Hydrochloride ML315->CLKs ML315->DYRKs

CLK and DYRK Signaling Pathways

G Experimental Workflow for IC50 Determination A Prepare Serial Dilution of ML315 Hydrochloride C Add ML315 Dilutions to Assay Plate A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B->C D Initiate Kinase Reaction (Add ATP) C->D E Incubate at Room Temperature D->E F Stop Reaction and Detect Signal (e.g., Luminescence) E->F G Data Analysis: Plot Inhibition vs. Concentration F->G H Calculate IC50 Value G->H

IC50 Determination Workflow

Experimental Protocols

The following protocols provide detailed methodologies for determining the inhibitory activity of ML315 hydrochloride against its target kinases using a luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol 1: In Vitro Kinase Activity Assay Using ADP-Glo™

Objective: To determine the IC50 value of ML315 hydrochloride for a target kinase (e.g., CLK1, CLK2, CLK4, DYRK1A, or DYRK1B).

Materials:

  • ML315 hydrochloride

  • Recombinant human kinase (e.g., CLK1, DYRK1A)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ML315 hydrochloride in DMSO.

    • Create a serial dilution series of ML315 hydrochloride in kinase buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup (5 µL per well):

    • In a 384-well plate, add 1.25 µL of the serially diluted ML315 hydrochloride or vehicle (DMSO in kinase buffer for control wells).

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing the target kinase and its specific substrate in kinase buffer). The optimal concentrations of kinase and substrate should be determined empirically.

    • Initiate the kinase reaction by adding 1.25 µL of a 4x ATP solution (in kinase buffer). The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

    • Calculate the percentage of kinase inhibition for each ML315 hydrochloride concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the ML315 hydrochloride concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of ML315 hydrochloride against a broader panel of kinases.

Methodology:

The protocol for kinase selectivity profiling is an extension of the in vitro kinase activity assay described above. The primary difference is that the assay is performed in parallel against a large number of different kinases.

  • Kinase Panel: Select a diverse panel of recombinant kinases representing different families of the human kinome.

  • Compound Concentration: Screen ML315 hydrochloride at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire kinase panel.

  • Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1 for each kinase in the panel.

  • Data Analysis:

    • Calculate the percent inhibition for ML315 hydrochloride against each kinase at the tested concentration(s).

    • Present the data as a percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) can be selected for full IC50 determination as described in Protocol 1.

    • The results will provide a selectivity profile of ML315 hydrochloride, highlighting its potency against the intended targets (CLKs and DYRKs) versus its off-target effects.

Conclusion

ML315 hydrochloride is a valuable chemical probe for studying the roles of CLK and DYRK kinases in cellular signaling and disease. The protocols outlined in these application notes provide a robust framework for researchers to accurately determine the inhibitory potency and selectivity of ML315 hydrochloride. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating advancements in our understanding of kinase biology and the development of novel therapeutic agents.

References

Application Notes and Protocols: Unveiling Transcriptomic Changes Induced by ML315 Hydrochloride using RNA-Seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK)[1]. These kinase families play crucial roles in regulating pre-mRNA splicing, cell cycle progression, and other fundamental cellular processes[2][3][4]. Inhibition of CLK and DYRK kinases can lead to significant alterations in the transcriptome, making RNA sequencing (RNA-seq) a powerful tool to elucidate the mechanism of action of compounds like ML315 hydrochloride and to identify potential therapeutic targets[2][5]. This document provides a detailed protocol for treating cancer cells with ML315 hydrochloride and preparing the RNA for subsequent RNA-seq analysis. The triple-negative breast cancer cell line MDA-MB-468 is used as an example, given its documented sensitivity to CLK inhibitors[6][7][8][9][10].

Data Presentation

The following table summarizes key quantitative data for ML315 hydrochloride, crucial for experimental design.

ParameterValueReference
Target Kinases CLK1, CLK2, CLK4, DYRK1A, DYRK1B[1]
IC50 (CLK1) 68 nM[1]
IC50 (CLK4) 68 nM[1]
IC50 (CLK2) 231 nM[1]
IC50 (DYRK1A) 282 nM[1]
IC50 (DYRK1B) 1156 nM[1]
Molecular Weight 410.68 g/mol [1]
Solubility in DMSO up to 100 mM[1]

Experimental Protocols

This section details the step-by-step methodology for treating MDA-MB-468 cells with ML315 hydrochloride and subsequent RNA extraction for RNA-seq analysis.

I. Cell Culture and Treatment
  • Cell Line: MDA-MB-468 (human triple-negative breast cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Cell Seeding:

    • Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10^5 cells per well.

    • Allow cells to adhere and grow for 24 hours to reach approximately 60-70% confluency.

  • Preparation of ML315 Hydrochloride Stock Solution:

    • Dissolve ML315 hydrochloride in sterile DMSO to prepare a 10 mM stock solution[1].

    • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment Protocol:

    • Prepare working solutions of ML315 hydrochloride by diluting the 10 mM stock in complete culture medium to final concentrations of 1 µM and 5 µM.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of ML315 hydrochloride.

    • Aspirate the old medium from the wells and replace it with the medium containing the appropriate concentrations of ML315 hydrochloride or vehicle control.

    • Incubate the cells for 24 hours. This duration is often sufficient to observe significant changes in gene expression following kinase inhibition[6][11].

    • Perform each treatment condition in triplicate to ensure statistical robustness.

II. RNA Extraction

This protocol utilizes a TRIzol-based method for total RNA isolation, which is a reliable method for obtaining high-quality RNA suitable for RNA-seq[6].

  • Cell Lysis:

    • Aspirate the treatment medium from each well.

    • Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of TRIzol reagent to each well and pipette up and down several times to lyse the cells completely.

  • Phase Separation:

    • Transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

    • Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with nuclease-free water).

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid in dissolution.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or equivalent. An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.

III. Library Preparation and Sequencing

Following successful RNA extraction and quality control, proceed with a standard RNA-seq library preparation protocol (e.g., Illumina TruSeq Stranded mRNA) and sequencing on a compatible platform.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment ML315 Hydrochloride Treatment cluster_rna_extraction RNA Extraction cluster_downstream Downstream Analysis seeding Seed MDA-MB-468 cells (2x10^5 cells/well) incubation1 Incubate for 24h seeding->incubation1 prepare_drug Prepare ML315 HCl solutions (1 µM, 5 µM, and Vehicle) treatment Treat cells for 24h prepare_drug->treatment lysis Cell Lysis with TRIzol treatment->lysis phase_sep Phase Separation lysis->phase_sep precipitation RNA Precipitation phase_sep->precipitation wash RNA Wash & Resuspension precipitation->wash qc RNA Quality Control (NanoDrop & Bioanalyzer) wash->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

Caption: Experimental workflow for ML315 hydrochloride treatment and RNA-seq analysis.

Signaling Pathway

signaling_pathway cluster_downstream Downstream Effects ML315 ML315 Hydrochloride CLKs CLK1/2/4 ML315->CLKs Inhibition DYRKs DYRK1A/1B ML315->DYRKs Inhibition SR_proteins SR Proteins (e.g., SRSF1) CLKs->SR_proteins Phosphorylation DYRKs->SR_proteins Phosphorylation Splicing Altered pre-mRNA Splicing SR_proteins->Splicing Regulation CellCycle Cell Cycle Arrest Splicing->CellCycle Apoptosis Induction of Apoptosis Splicing->Apoptosis

Caption: Signaling pathway affected by ML315 hydrochloride.

References

Application of ML315 Hydrochloride in High-Throughput Screening for TRPML1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal calcium (Ca²⁺) homeostasis. Dysregulation of TRPML1 function is implicated in various lysosomal storage disorders and neurodegenerative diseases, making it a compelling therapeutic target.[1] High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel modulators of therapeutically relevant targets like TRPML1. This document provides detailed application notes and protocols for the use of ML315 hydrochloride in HTS campaigns to identify and characterize TRPML1 inhibitors.

Mechanism of Action of ML315 Hydrochloride

ML315 hydrochloride acts as an antagonist of the TRPML1 channel. TRPML1 is a non-selective cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2] Its primary function is to mediate the release of Ca²⁺ from these organelles into the cytosol, a process vital for numerous cellular functions including autophagy, vesicular trafficking, and lysosomal biogenesis. By blocking the TRPML1 channel, ML315 hydrochloride prevents this lysosomal Ca²⁺ efflux. This inhibitory action can be leveraged in HTS assays to screen for other compounds with similar mechanisms of action.

Signaling Pathway of TRPML1-Mediated Calcium Release

The activation of TRPML1 and subsequent release of lysosomal Ca²⁺ initiates a cascade of downstream signaling events. Understanding this pathway is crucial for designing and interpreting HTS assays.

TRPML1_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol TRPML1 TRPML1 Channel Lysosomal_Ca Lysosomal Ca²⁺ TRPML1->Lysosomal_Ca Mediates Efflux Cytosolic_Ca Cytosolic Ca²⁺ Increase Lysosomal_Ca->Cytosolic_Ca Release Downstream Downstream Signaling (e.g., Autophagy, Gene Transcription) Cytosolic_Ca->Downstream Initiates Activator Agonist (e.g., ML-SA1) Activator->TRPML1 Activates ML315 ML315 Hydrochloride (Antagonist) ML315->TRPML1 Inhibits

Caption: TRPML1 signaling pathway and point of inhibition by ML315.

High-Throughput Screening Assays

Two primary HTS methodologies are well-suited for identifying TRPML1 inhibitors using ML315 hydrochloride as a reference compound: fluorescence-based calcium flux assays and automated electrophysiology.

Fluorescence-Based Calcium Flux Assay

This is a common and robust method for HTS of ion channel modulators.[1] The assay measures changes in intracellular Ca²⁺ concentrations in response to channel activation and inhibition.

Experimental Workflow:

HTS_Workflow A 1. Cell Plating (HEK293-TRPML1-4A) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Addition (Test Compounds or ML315) B->C D 4. Agonist Addition (ML-SA1) C->D E 5. Fluorescence Reading (FLIPR) D->E F 6. Data Analysis (IC50, Z'-factor) E->F

Caption: Workflow for a fluorescence-based HTS assay for TRPML1 inhibitors.

Detailed Protocol:

a. Cell Line:

  • A human embryonic kidney (HEK293) cell line stably expressing a plasma membrane-localized variant of TRPML1 (TRPML1-4A) is recommended. This mutant allows for easier measurement of Ca²⁺ influx from the extracellular space, providing a more robust HTS assay window.

b. Reagents and Materials:

  • HEK293-TRPML1-4A cells

  • Assay plates (384-well, black, clear bottom)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPML1 agonist (e.g., ML-SA1 or ML-SA5)

  • ML315 hydrochloride (as a positive control inhibitor)

  • Test compound library

c. Procedure:

  • Cell Plating: Seed HEK293-TRPML1-4A cells into 384-well assay plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add test compounds and ML315 hydrochloride (as a control) to the wells.

  • Agonist Addition and Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) to add a TRPML1 agonist (e.g., an EC₈₀ concentration of ML-SA1) to all wells simultaneously and measure the change in fluorescence intensity over time.

d. Data Analysis:

  • The inhibitory effect of the test compounds is determined by the reduction in the fluorescence signal induced by the agonist.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a four-parameter logistic equation.

  • The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor Calculation: The Z'-factor is a statistical measure of the separation between the positive and negative controls in an HTS assay.

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • σ_p = standard deviation of the positive control (agonist only)

  • σ_n = standard deviation of the negative control (agonist + saturating concentration of ML315 hydrochloride)

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Automated Electrophysiology Assay

Automated patch-clamp systems provide a high-throughput method for directly measuring the ion channel activity.[3]

Experimental Workflow:

AP_Workflow A 1. Cell Preparation (HEK293-TRPML1) B 2. Cell Loading (Patch-clamp chip) A->B C 3. Compound Application (Test Compounds or ML315) B->C D 4. Agonist Application (ML-SA5) C->D E 5. Current Measurement D->E F 6. Data Analysis (IC50) E->F

Caption: Workflow for an automated electrophysiology HTS assay.

Detailed Protocol:

a. Cell Line:

  • HEK293 cells stably expressing TRPML1 are used.

b. Reagents and Materials:

  • HEK293-TRPML1 cells

  • Automated patch-clamp system (e.g., SyncroPatch 384i) and corresponding consumables

  • Extracellular and intracellular solutions

  • TRPML1 agonist (e.g., ML-SA5)

  • ML315 hydrochloride

  • Test compound library

c. Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of HEK293-TRPML1 cells.

  • Automated Patch-Clamp: The automated system performs cell capture, sealing, whole-cell configuration, and compound application.

  • Compound Application: Test compounds or ML315 hydrochloride are pre-incubated before the application of the agonist.

  • Agonist Application and Current Measurement: A TRPML1 agonist is applied to activate the channel, and the resulting ionic currents are measured. The inhibitory effect of the compounds is quantified by the reduction in the agonist-induced current.

d. Data Analysis:

  • The IC₅₀ values are determined from concentration-response curves.

Data Presentation

The quantitative data for ML315 hydrochloride and other reference compounds in TRPML1 HTS assays are summarized below.

CompoundAssay TypeTargetParameterValue
ML-SI3 (trans,-)ElectrophysiologyTRPML1IC₅₀1.6 µM[4]
ML-SI3 (trans,-)ElectrophysiologyTRPML2IC₅₀2.3 µM[4]
ML-SI3 (trans,-)ElectrophysiologyTRPML3IC₅₀12.5 µM[4]
ML-SA5Fluorescence (FLIPR)TRPML1EC₅₀~0.5 µM[1]
ML-SA1Fluorescence (FLIPR)TRPML1EC₅₀~1 µM[5]
HTS Assay Fluorescence (FLIPR) TRPML1 Z'-factor > 0.5

Note: Specific HTS-derived IC₅₀ values for ML315 hydrochloride are not widely published in the provided search results. The data for the structurally related inhibitor ML-SI3 is included for reference. Assays with a Z'-factor greater than 0.5 are considered robust for high-throughput screening.

Conclusion

ML315 hydrochloride serves as an essential tool compound for the development and validation of high-throughput screening assays aimed at discovering novel TRPML1 inhibitors. Both fluorescence-based calcium flux assays and automated electrophysiology platforms are suitable for this purpose. The detailed protocols and expected data characteristics provided in these application notes will aid researchers in successfully implementing HTS campaigns targeting the TRPML1 channel for the development of new therapeutics for lysosomal storage and neurodegenerative diseases.

References

Application Notes and Protocols: Investigating Synergistic Interactions of ML315 Hydrochloride in Co-Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). Specifically, it demonstrates inhibitory activity against Clk1, Clk4, and Clk2 with IC50 values of 68 nM, 68 nM, and 231 nM, respectively, and against Dyrk1A and Dyrk1B with IC50 values of 282 nM and 1156 nM.[1] The roles of Clk and DYRK kinases in fundamental cellular processes such as mRNA splicing, cell cycle regulation, and apoptosis make them attractive targets for cancer therapy.[2][3][4] Combination therapy, a cornerstone of modern oncology, aims to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple signaling pathways simultaneously.[5] This document provides a detailed, hypothetical framework for investigating the synergistic potential of ML315 hydrochloride in co-treatment studies with other targeted inhibitors. The protocols and data presented are based on established methodologies for assessing drug synergy and knowledge of the pathways modulated by Clk and DYRK kinases.

Rationale for Co-Treatment Strategies

The inhibition of Clk and DYRK kinases by ML315 can lead to disruptions in cancer cell proliferation and survival. Co-administering ML315 with inhibitors of other key oncogenic pathways could lead to synergistic effects. For instance, Clk inhibitors have been shown to synergistically induce apoptosis when combined with Bcl-2 family inhibitors.[2][6] This is because Clk inhibition can decrease the levels of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis induced by Bcl-2 inhibitors. Furthermore, the involvement of DYRK kinases in pathways such as Wnt and Hedgehog signaling suggests that combining ML315 with inhibitors of these pathways could be a promising strategy.[7][8]

This application note will focus on a hypothetical co-treatment study of ML315 hydrochloride with a Bcl-2 inhibitor, ABT-199 (Venetoclax), in a relevant cancer cell line.

Proposed Co-Treatment Study: ML315 Hydrochloride and ABT-199

This section outlines a hypothetical study to evaluate the synergistic anti-cancer effects of combining ML315 hydrochloride with the Bcl-2 inhibitor ABT-199 in a human leukemia cell line, such as MOLM-13, which is known to be sensitive to Bcl-2 inhibition.

Hypothetical Quantitative Data

The following tables summarize potential outcomes of the proposed study, illustrating a synergistic relationship between ML315 hydrochloride and ABT-199.

Table 1: Hypothetical IC50 Values of ML315 Hydrochloride and ABT-199 as Single Agents

CompoundCell LineIC50 (nM)
ML315 HydrochlorideMOLM-13150
ABT-199MOLM-1325

Table 2: Hypothetical Combination Index (CI) Values for ML315 Hydrochloride and ABT-199 Co-Treatment

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][9]

ML315 (nM)ABT-199 (nM)Fraction Affected (Fa)CI ValueInterpretation
7512.50.500.75Synergy
150250.750.60Strong Synergy
300500.900.55Strong Synergy

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of individual drugs and for assessing synergy using the combination index (CI).

Materials:

  • MOLM-13 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • ML315 hydrochloride (stock solution in DMSO)

  • ABT-199 (stock solution in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • CompuSyn software for CI calculation

Procedure:

  • Cell Seeding:

    • Culture MOLM-13 cells in RPMI-1640 medium.

    • Count cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of ML315 hydrochloride and ABT-199 in culture medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, prepare a matrix of drug concentrations. A fixed-ratio combination design is recommended (e.g., based on the ratio of their individual IC50 values). Add 50 µL of each drug at 4x the final concentration to the appropriate wells.

    • Include vehicle control wells (DMSO-treated).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug using non-linear regression analysis.

    • Use CompuSyn software to calculate the Combination Index (CI) from the combination treatment data.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is to investigate the molecular mechanism of the observed synergy by examining the expression of apoptosis-related proteins.

Materials:

  • MOLM-13 cells

  • ML315 hydrochloride and ABT-199

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed MOLM-13 cells in 6-well plates and treat with ML315 hydrochloride, ABT-199, or the combination at their IC50 concentrations for 24 hours.

  • Protein Extraction:

    • Harvest and lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathway

cluster_ML315 ML315 Hydrochloride cluster_ABT199 ABT-199 (Venetoclax) cluster_pathway Apoptosis Pathway ML315 ML315 Clk CLKs ML315->Clk DYRK DYRKs ML315->DYRK ABT199 ABT-199 Bcl2 Bcl-2 (anti-apoptotic) ABT199->Bcl2 SR_proteins SR Proteins Clk->SR_proteins Splicing Alternative Splicing DYRK->Splicing SR_proteins->Splicing Mcl1 Mcl-1 (anti-apoptotic) Splicing->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis Bcl2->Apoptosis cluster_workflow In Vitro Synergy Study Workflow start Start cell_culture Cell Culture (MOLM-13) start->cell_culture treatment Drug Treatment (ML315, ABT-199, Combo) cell_culture->treatment incubation 72h Incubation treatment->incubation viability_assay Cell Viability Assay (CellTiter-Glo) incubation->viability_assay western_blot Western Blot (Apoptosis Markers) incubation->western_blot data_analysis Data Analysis (IC50, CI Calculation) viability_assay->data_analysis end End data_analysis->end western_blot->data_analysis

References

Western blot protocol for detecting ML 315 hydrochloride-induced changes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Western Blot Protocol for Detecting ML315 Hydrochloride-Induced Changes

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML315 hydrochloride is a potent inhibitor of cdc2-like kinases (Clk) and DYRK kinases, with IC₅₀ values in the nanomolar range for Clk1, Clk4, Clk2, and Dyrk1A/1B.[1][2] These kinases play crucial roles in cellular processes, including the regulation of RNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of Clk and DYRK kinases has been implicated in various diseases, making them attractive targets for therapeutic intervention.

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the cellular effects of ML315 hydrochloride. The primary objective is to quantify changes in the phosphorylation status of downstream substrates of Clk/DYRK kinases, thereby confirming the on-target activity of the compound in a cellular context.

Principle of Analysis

The activity of Clk and DYRK kinases is mediated by phosphorylation of their respective substrates. By inhibiting these kinases, ML315 hydrochloride is expected to decrease the phosphorylation of key downstream effector proteins, such as SR splicing factors. Western blotting is a robust immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications.[3] This protocol details the use of Western blot to assess the phosphorylation status of a target protein in cells treated with ML315 hydrochloride. A decrease in the ratio of the phosphorylated form of the protein to its total form serves as a reliable biomarker for the inhibitory action of ML315.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ML315 hydrochloride in DMSO.

    • Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

    • It is critical to ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment: Carefully aspirate the existing medium from the wells and replace it with the medium containing the various concentrations of ML315 hydrochloride or the vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours) to assess both early and late-stage effects on protein phosphorylation.

Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare an appropriate lysis buffer, such as RIPA buffer, and supplement it with a protease and phosphatase inhibitor cocktail immediately before use to preserve protein integrity and phosphorylation status. Keep the buffer on ice at all times.[4]

  • Cell Harvest: After the treatment period, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[5]

  • Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Using a cell scraper, scrape the cells and transfer the resulting lysate to pre-chilled microcentrifuge tubes.[5]

  • Homogenization: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which reduces the viscosity of the sample.[5]

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to new pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane) with lysis buffer. Add 4X Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel according to the manufacturer's specifications.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. For smaller proteins, a membrane with a 0.22 µm pore size is recommended to ensure efficient retention. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with 5% nonfat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3][5] This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SR-protein or anti-total-SR-protein) diluted in the blocking buffer. The dilution factor should be based on the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle shaking.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Final Washes: Repeat the washing step (Step 6) to remove the unbound secondary antibody.

Detection and Data Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based digital imager. The use of film is not recommended due to its limited dynamic range.[6]

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band (e.g., phospho-SR protein) to the intensity of a loading control band (e.g., GAPDH, β-actin, or total protein of the target).

    • Calculate the fold change in protein phosphorylation for ML315-treated samples relative to the vehicle-treated control.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Treatment GroupConcentration (µM)Phospho-Target Intensity (Normalized)Total Target Intensity (Normalized)Ratio (Phospho/Total)Fold Change vs. Vehicle
Vehicle Control01.001.001.001.0
ML315 HCl0.10.850.980.870.87
ML315 HCl0.50.621.010.610.61
ML315 HCl1.00.310.990.310.31
ML315 HCl5.00.121.020.120.12
ML315 HCl10.00.080.970.080.08

Visualizations

Signaling Pathway Diagram

ML315_Signaling_Pathway ML315 Hydrochloride Mechanism of Action ML315 ML315 Hydrochloride CLK_DYRK Clk / DYRK Kinases ML315->CLK_DYRK Substrate SR Protein (Substrate) CLK_DYRK->Substrate Phosphorylation pSubstrate Phosphorylated SR Protein Substrate->pSubstrate Splicing Altered RNA Splicing pSubstrate->Splicing Regulates

Caption: ML315 inhibits Clk/DYRK kinases, reducing substrate phosphorylation.

Experimental Workflow Diagram

Western_Blot_Workflow Western Blot Workflow for ML315 Analysis cluster_prep Sample Preparation cluster_blot Immunoblotting cluster_analysis Data Acquisition & Analysis Culture 1. Cell Culture & Seeding Treatment 2. ML315 Hydrochloride Treatment Culture->Treatment Lysis 3. Cell Lysis & Lysate Collection Treatment->Lysis Quant 4. Protein Quantification (BCA/Bradford) Lysis->Quant SDSPAGE 5. SDS-PAGE Quant->SDSPAGE Transfer 6. Protein Transfer (PVDF) SDSPAGE->Transfer Blocking 7. Blocking (BSA/Milk) Transfer->Blocking Antibodies 8. Primary & Secondary Antibody Incubation Blocking->Antibodies Detection 9. Chemiluminescent Detection (ECL) Antibodies->Detection Analysis 10. Image Acquisition & Densitometry Analysis Detection->Analysis

Caption: Workflow from cell treatment to data analysis for ML315 effects.

References

Troubleshooting & Optimization

Troubleshooting ML 315 hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML 315 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous buffers like PBS. What is the recommended solvent?

A1: this compound has very low solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is also soluble in ethanol. Direct dissolution in aqueous buffers like PBS or water is not recommended and will likely result in precipitation.

Q2: What are the reported solubility values for this compound in common organic solvents?

A2: The solubility of this compound has been determined in DMSO and ethanol. This data is summarized in the table below for easy reference.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to dissolve the this compound powder in high-quality, anhydrous DMSO. For detailed steps, please refer to the Experimental Protocols section. It is crucial to ensure the powder is completely dissolved before making further dilutions.

Q4: My this compound precipitated when I added it to my cell culture medium. How can I avoid this?

A4: Precipitation in aqueous media is a common issue due to the low aqueous solubility of this compound. To prevent this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically ≤ 0.1%, to avoid solvent toxicity and precipitation. It is also recommended to add the DMSO stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid and uniform mixing. Prepare fresh dilutions immediately before use.

Q5: What is a typical working concentration for this compound in in-vitro cellular assays?

A5: The optimal working concentration of this compound will depend on the specific cell line and experimental design. ML 315 is a potent inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK) with IC50 values in the low nanomolar range.[1] A common practice for cell-based assays is to start with a concentration range that is 10- to 100-fold higher than the biochemical IC50 values. A kinase panel screening has been performed with ML 315 at a concentration of 10 µM. Therefore, a starting concentration range of 1-10 µM is a reasonable starting point for most cellular experiments. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.

Q6: How should I store the this compound stock solution?

A6: Store the DMSO stock solution at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO37.42[1]100[1]
Ethanol18.71[1]50[1]
WaterNo data availableNo data available

Table 2: Inhibitory Potency (IC50) of this compound

Kinase TargetIC50 (nM)[1]
Clk168
Clk2231
Clk468
Dyrk1A282
Dyrk1B1156

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 410.68 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.11 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 4.11 mg of powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM, you will need 10 µL of the 10 mM stock solution.

  • While gently vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and helps prevent precipitation.

  • Ensure the final DMSO concentration in the cell culture medium is below 0.1% to minimize solvent-induced toxicity.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathway and Experimental Workflow Diagrams

ML315_Signaling_Pathway ML 315 Mechanism of Action ML315 This compound CLK_DYRK CLK/DYRK Kinases ML315->CLK_DYRK Inhibition pSR_Proteins Phosphorylated SR Proteins (active) CLK_DYRK->pSR_Proteins Phosphorylation SR_Proteins SR Proteins (inactive) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Regulation pre_mRNA pre-mRNA Splicing Spliceosome->pre_mRNA Altered_Splicing Altered Splicing pre_mRNA->Altered_Splicing

Caption: Mechanism of action of this compound.

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_assay Assay and Data Analysis stock_sol Prepare 10 mM Stock Solution in DMSO working_sol Prepare Working Solution in Cell Culture Medium stock_sol->working_sol treat_cells Treat Cells with ML 315 (e.g., 1-10 µM) working_sol->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells control_cells Vehicle Control (DMSO) seed_cells->control_cells incubation Incubate for Desired Time treat_cells->incubation control_cells->incubation assay Perform Cellular Assay (e.g., Viability, Western Blot) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: General workflow for in-vitro cell-based assays.

References

Technical Support Center: Optimizing ML315 Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of ML315 hydrochloride in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ML315 hydrochloride and what is its mechanism of action? A1: ML315 is a biochemical tool compound that functions as an inhibitor of the CLK (Cdc2-like kinase) and DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) kinase families.[1] By inhibiting these kinases, ML315 can be used to study the signaling pathways they regulate, which are involved in processes such as cellular proliferation and development.

Q2: Why is it critical to assess the stability of ML315 hydrochloride in my cell culture media? A2: The stability of a test compound is crucial for the correct interpretation of its biological effects.[2] If ML315 hydrochloride degrades during an experiment, its effective concentration will decrease. This can lead to an underestimation of its potency (IC50) and efficacy, resulting in inaccurate or misleading data and poor reproducibility.[2]

Q3: What primary factors can affect the stability of ML315 hydrochloride in cell culture media? A3: Several factors can influence the stability of a small molecule like ML315 hydrochloride in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation reactions.[2]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[2]

  • Media Components: Components within the media, such as amino acids (e.g., cysteine), vitamins, or metal ions, can potentially interact with and degrade the compound.[2][3][4]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[2] Cells themselves can also contribute to metabolic degradation.

  • Light Exposure: Some compounds are light-sensitive and can undergo photodegradation.[2] It is crucial to protect solutions containing ML315 hydrochloride from light.[5]

  • Dissolved Oxygen: Oxidative degradation can occur, especially for susceptible chemical moieties.

Q4: What are the recommended storage conditions for ML315 hydrochloride stock solutions? A4: For long-term storage, ML315 hydrochloride stock solutions prepared in a suitable solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is recommended to keep the container tightly sealed and protected from moisture.[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7]

Troubleshooting Guides

This guide addresses common issues encountered when working with ML315 hydrochloride in cell culture experiments.

Issue 1: A precipitate formed after I diluted my ML315 hydrochloride stock solution into the cell culture medium.

  • Possible Cause: The final concentration of ML315 hydrochloride may exceed its solubility limit in the aqueous medium. This can be exacerbated by "solvent shock," where the compound crashes out of the organic stock solvent upon rapid dilution into the aqueous media.[8]

  • Solutions:

    • Check Solubility Limit: The concentration may be too high. Try using a lower final concentration.

    • Pre-warm Media: Always use media pre-warmed to 37°C, as adding compounds to cold media can decrease solubility.[2][9]

    • Optimize Dilution: Perform a serial dilution in pre-warmed media instead of adding the concentrated stock directly to a large volume. Adding the compound dropwise while gently vortexing can also help prevent precipitation.[2][8]

    • Adjust Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically less than 0.5% (v/v), as higher concentrations can be toxic to cells.[9]

    • Increase Serum: If your experimental design allows, increasing the serum concentration can sometimes enhance the solubility of hydrophobic compounds.[8]

Issue 2: My cells are not responding to ML315 hydrochloride as expected, or the effect diminishes over time.

  • Possible Cause: This is a classic sign of compound degradation. The effective concentration of active ML315 hydrochloride is likely decreasing during the incubation period.[10]

  • Solutions:

    • Perform a Stability Test: Use the protocol provided below to determine the degradation rate of ML315 hydrochloride in your specific experimental conditions.

    • Prepare Fresh Solutions: For long-term experiments (>24 hours), it is advisable to replace the medium with freshly prepared ML315 hydrochloride every 24 hours to maintain a more consistent effective concentration.[10]

    • Adjust Dosing Strategy: Based on stability data, you may need to use a higher initial concentration to compensate for degradation over the course of the experiment.[10]

Issue 3: I am seeing high variability in my results between replicates or experiments.

  • Possible Cause: High variability can be caused by inconsistent sample handling, incomplete solubilization of the compound, or issues with the analytical method used for quantification.[2][7]

  • Solutions:

    • Ensure Complete Solubilization: Before diluting, visually inspect your stock solution for any precipitate. If present, gently warm and vortex to ensure it is fully dissolved. Prepare fresh stock solutions frequently.[2]

    • Standardize Handling: Ensure uniform mixing of media upon compound addition and precise, consistent timing for all sample collection and processing steps. Use calibrated pipettes.[2]

    • Use Low-Binding Plastics: To minimize compound loss due to adsorption, use low-protein-binding plates and pipette tips, especially for low-concentration experiments.[7][9]

    • Validate Analytical Method: If using HPLC or LC-MS/MS, ensure the method is validated for linearity, precision, and accuracy.[2]

TroubleshootingWorkflow Start Inconsistent or Unexpected Results Precipitate Precipitate in Media? Start->Precipitate Check First Degradation Activity Diminishes Over Time? Precipitate->Degradation No Sol_Precipitate Optimize Dilution Pre-warm Media Lower Concentration Precipitate->Sol_Precipitate Yes Variability High Variability Between Replicates? Degradation->Variability No Sol_Degradation Perform Stability Test Refresh Media Periodically Adjust Dosing Degradation->Sol_Degradation Yes Sol_Variability Ensure Full Solubilization Standardize Handling Use Low-Binding Plastics Variability->Sol_Variability Yes

A flowchart for troubleshooting common issues in small molecule stability assays.

Quantitative Stability Data (Example)

The following tables provide example data on the stability of ML315 hydrochloride. It is strongly recommended that researchers perform an in-house stability test using their specific cell culture medium, supplements, and experimental conditions.

Table 1: Example Stability of ML315 Hydrochloride (10 µM) in DMEM + 10% FBS at 37°C

Time (Hours)Mean Percent Remaining (%)Standard Deviation (%)
01000
495.22.5
888.73.1
2472.54.0
4851.34.8
7235.85.5

Table 2: Example Estimated Half-Life of ML315 Hydrochloride in Various Cell Culture Media at 37°C

Cell Culture MediumEstimated Half-Life (Hours)
DMEM + 10% FBS~45
RPMI 1640 + 10% FBS~52
MEM + 10% FBS~48
PBS (pH 7.4)>96

Experimental Protocols

Protocol: Assessing the Chemical Stability of ML315 Hydrochloride in Cell Culture Media

This protocol outlines a method to determine the rate of degradation of ML315 hydrochloride in your specific cell culture setup (in the absence of cells) using HPLC or LC-MS/MS.[2][9]

Materials:

  • ML315 hydrochloride

  • DMSO (or other suitable solvent)

  • Your chosen cell culture medium (e.g., DMEM, with all supplements like FBS and antibiotics)

  • Sterile, low-binding microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Cold acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) for quenching

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of ML315 hydrochloride (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved.[2]

  • Spike the Media: Pre-warm your complete cell culture medium to 37°C. Dilute the stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points to ensure consistency.[10]

  • Aliquot Samples: Dispense the spiked media into sterile tubes or wells for each time point and replicate (triplicates are recommended).

  • Time Zero (T=0) Sample: Immediately take an aliquot (e.g., 100 µL) from the spiked media. This is your T=0 time point.[2]

  • Quench and Process T=0 Sample: To stop degradation and precipitate proteins, add 3 volumes of cold acetonitrile or methanol (e.g., 300 µL) to the 100 µL aliquot. Vortex vigorously for 30 seconds.[7] Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C. Transfer the clear supernatant to an HPLC vial for analysis.[7]

  • Incubation: Place the remaining samples in a 37°C incubator.[2]

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove a set of aliquots from the incubator and immediately process them as described in Step 5.[2]

  • Analysis: Analyze the concentration of the parent ML315 hydrochloride in the processed samples using a validated HPLC or LC-MS/MS method.[2]

  • Data Calculation: Calculate the percentage of ML315 hydrochloride remaining at each time point relative to the T=0 concentration. Plot the percent remaining versus time to determine the stability profile and half-life.[2]

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 10 mM Stock in DMSO B 2. Spike Pre-warmed Media to 10 µM A->B C 3. Aliquot Samples for Each Time Point B->C D 4. Process T=0 Sample (Quench & Centrifuge) C->D E 5. Incubate Remaining Samples at 37°C C->E G 7. Analyze All Samples by HPLC / LC-MS D->G F 6. Collect & Process Time Point Samples E->F F->G H 8. Calculate % Remaining vs. T=0 and Plot Data G->H

Experimental workflow for assessing compound stability in cell culture media.

ML315 Signaling Pathway Context

ML315 inhibits members of the CLK and DYRK kinase families. These kinases are involved in complex signaling cascades. The diagram below illustrates a simplified, hypothetical pathway to show where an inhibitor like ML315 would act to block downstream signaling events.

SignalingPathway Upstream Upstream Signal (e.g., Growth Factor) Kinase1 Kinase 1 Upstream->Kinase1 Kinase2 CLK / DYRK Kinase Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response (e.g., Gene Expression, Splicing Regulation) Substrate->Response ML315 ML315 ML315->Kinase2 Inhibition

Simplified kinase cascade showing the inhibitory action of ML315.

References

How to minimize off-target effects of ML 315 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects when working with ML315 hydrochloride.

Frequently Asked questions (FAQs)

Q1: What is ML315 hydrochloride and what are its primary targets?

A1: ML315 hydrochloride is a small molecule inhibitor. Its primary targets are cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK).[1] It exhibits potent inhibitory activity against Clk1, Clk4, and Clk2, as well as Dyrk1A and Dyrk1B.[1]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like ML315?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[2] With kinase inhibitors, this is a common concern due to the structural similarities in the ATP-binding pockets across the human kinome.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of findings.[2]

Q3: How can I determine if the cellular phenotype I observe is due to an on-target or off-target effect of ML315?

A3: Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended:

  • Use the Lowest Effective Concentration: Titrate ML315 to the lowest concentration that elicits the desired on-target effect to minimize engaging less sensitive off-targets.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the intended target kinase. If the phenotype is reversed, it strongly suggests an on-target effect.[3]

  • Use of Structurally Different Inhibitors: Compare the phenotype induced by ML315 with that of other structurally distinct inhibitors that target the same Clk/Dyrk kinases. Consistent phenotypes across different inhibitor classes point towards an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the phenotype persists after treatment with ML315 in the absence of the target, it is likely an off-target effect.[3]

Q4: Is there a recommended negative control for ML315 experiments?

A4: An ideal negative control would be a structurally similar but biologically inactive analog of ML315. However, a commercially available, validated inactive analog for ML315 is not readily documented. In its absence, the following strategies are recommended:

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve ML315.

  • Structurally Related, Less Active Compound: If available from the same chemical series, a less potent analog can help establish a structure-activity relationship for the observed phenotype.

  • Functionally Related but Structurally Distinct Inhibitor: Using an inhibitor from a different chemical class that targets the same kinases can help confirm that the observed effect is due to inhibition of the intended pathway.

Q5: What is the difference between biochemical potency (IC50) and cellular potency (EC50), and why might they differ for ML315?

A5: Biochemical potency (IC50) is the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in an in vitro assay. Cellular potency (EC50) is the concentration required to produce 50% of the maximum effect in a cell-based assay. Discrepancies between these values are common and can be attributed to several factors, including:

  • Cell Permeability: ML315 is described as moderately cell-permeable, but differences in uptake across cell lines can affect its intracellular concentration.[4]

  • Intracellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations, whereas intracellular ATP levels are much higher and can compete with ATP-competitive inhibitors like ML315, leading to a lower apparent potency in cells.[2]

  • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective intracellular concentration.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experiments Compound degradation, improper storage, or inconsistent dosing.Ensure proper storage of ML315 hydrochloride at -20°C.[1] Prepare fresh dilutions from a stock solution for each experiment. Verify pipette calibration for accurate dosing.
Cell-based variability.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. Standardize incubation times with the inhibitor.
High levels of cytotoxicity observed Off-target toxicity or concentration is too high.Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the cytotoxic concentration range for your specific cell line. Use ML315 at the lowest effective concentration.
No observable on-target effect Concentration is too low, inactive compound, or insensitive cell line.Test a higher concentration range. Use a fresh aliquot of ML315. Verify that your cell line expresses the target Clk and/or Dyrk kinases. Include a positive control to ensure the assay is working.
Observed phenotype does not match known target function Off-target effect.Perform a kinase selectivity profiling assay to identify potential off-targets. Conduct a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.[3] Use a structurally different inhibitor for the same target to confirm the phenotype.

Quantitative Data Summary

Table 1: Biochemical Potency of ML315 Hydrochloride against Primary Targets

KinaseIC50 (nM)
Clk168
Clk468
Clk2231
Dyrk1A282
Dyrk1B1156
Data sourced from Tocris Bioscience.[4]

Table 2: Solubility of ML315 Hydrochloride

SolventMaximum Concentration
DMSO100 mM
Ethanol50 mM
Data sourced from Tocris Bioscience.[4]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of ML315 Hydrochloride using an MTT Assay

Objective: To determine the concentration range of ML315 that is non-toxic to a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of ML315 hydrochloride in culture medium. A common starting range is a logarithmic dilution from 1 nM to 100 µM.[5] Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest ML315 concentration).

  • Treatment: Remove the overnight culture medium and add the ML315 dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the ML315 concentration to determine the cytotoxic profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that ML315 hydrochloride directly binds to its target kinases (e.g., Clk1) within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to a sufficient density. Treat the cells with ML315 hydrochloride at a desired concentration (e.g., 10x the cellular EC50) or with a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[5]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., Clk1) using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the ML315-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of ML315 indicates target engagement and stabilization.[5]

Visualizations

Signaling Pathway

G ML315 ML315 Hydrochloride Clk_Dyrk Clk/Dyrk Kinases (e.g., Clk1, Dyrk1A) ML315->Clk_Dyrk Inhibits SR_Proteins SR Proteins (Splicing Factors) Clk_Dyrk->SR_Proteins Phosphorylates pre_mRNA pre-mRNA SR_Proteins->pre_mRNA Regulates mRNA_Splicing Alternative mRNA Splicing pre_mRNA->mRNA_Splicing Downstream Downstream Cellular Processes (e.g., Cell Cycle, Development) mRNA_Splicing->Downstream

Caption: Simplified signaling pathway showing ML315 inhibition of Clk/Dyrk kinases.

Experimental Workflow

G Start Start: Hypothesis of ML315 On-Target Effect DoseResponse 1. Determine Optimal Concentration (Dose-Response & Cytotoxicity) Start->DoseResponse CellularAssay 2. Perform Cellular Assay with ML315 DoseResponse->CellularAssay Phenotype Observe Phenotype CellularAssay->Phenotype Validation 3. Validate On-Target Effect Phenotype->Validation Expected Phenotype OffTarget Investigate Off-Targets Phenotype->OffTarget Unexpected Phenotype CETSA CETSA Validation->CETSA Rescue Rescue Experiment Validation->Rescue Orthogonal Orthogonal Inhibitor Validation->Orthogonal Conclusion Conclusion: On-Target or Off-Target Effect CETSA->Conclusion Rescue->Conclusion Orthogonal->Conclusion KinomeScan Kinome-wide Selectivity Profiling OffTarget->KinomeScan KinomeScan->Conclusion

Caption: Workflow for validating on-target effects of ML315.

Logical Relationship

G High_Concentration High ML315 Concentration Increased_Off_Target Increased Likelihood of Off-Target Effects High_Concentration->Increased_Off_Target Misleading_Data Misleading Experimental Data Increased_Off_Target->Misleading_Data Low_Concentration Optimal (Lowest Effective) ML315 Concentration On_Target_Specificity Increased On-Target Specificity Low_Concentration->On_Target_Specificity Reliable_Data More Reliable Experimental Data On_Target_Specificity->Reliable_Data

Caption: Relationship between ML315 concentration and data reliability.

References

Addressing inconsistent results in ML 315 hydrochloride cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML 315 hydrochloride in cell-based assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses common issues that can lead to inconsistent results in cell-based assays involving this compound.

Question: Why am I observing high variability in my IC50 values for this compound across experiments?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound for each experiment to avoid degradation. Ensure pipettes are properly calibrated.[1]
Variable Cell Density Optimize and maintain a consistent cell seeding density. Ensure cells are in the logarithmic growth phase during treatment.[1]
Inconsistent Incubation Time Use a multichannel pipette for adding the compound to minimize timing differences between wells.[1]
Compound Instability in Media Although ML 315 is a hydrochloride salt suggesting water solubility, its stability in complex cell culture media at 37°C is not guaranteed.[2] Consider performing a stability test of ML 315 in your specific media over the course of your experiment.[2][3] If instability is detected, consider refreshing the media with a new compound at regular intervals for long-term experiments.[3]
"Edge Effects" in Microplates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[1][4] To minimize this, fill the peripheral wells with sterile media or PBS and do not use them for experimental samples.[1][4]

Question: My cells are rounding up and detaching after treatment with this compound, even at low concentrations. What could be the cause?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Cytotoxicity The observed effect may be due to the intended cytotoxic effect of inhibiting CDK and DYRK, which are involved in cell cycle and survival. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.[3]
Solvent Toxicity If using a solvent like DMSO to prepare stock solutions, ensure the final concentration in the culture media is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[3]
Off-Target Effects While ML 315 is a selective inhibitor, off-target effects can occur at higher concentrations.[5] Try to correlate the observed morphological changes with the known functions of CDK and DYRK.

Question: I'm seeing a weak or no signal in my assay, even at high concentrations of this compound. What should I do?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Compound Precipitation Although the hydrochloride salt improves solubility, ML 315 may still precipitate at high concentrations in your media. Visually inspect the wells for any precipitate. If observed, try lowering the concentration or using a different solvent system if compatible with your cells.
Incorrect Assay Endpoint The chosen assay may not be sensitive to the effects of CDK/DYRK inhibition in your cell line. Consider using an alternative assay that measures a more direct downstream effect of the target kinases.
Cell Line Resistance The cell line you are using may be resistant to the effects of this compound.
Reagent Issues Ensure that all assay reagents are within their expiration dates and have been stored correctly.[4] Validate your assay with a known positive control inhibitor if available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective dual inhibitor of Cyclin-Dependent Kinase (CDK) and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK). It is used in cancer and neurological disease research. Its chemical formula is C₁₈H₁₃Cl₂N₃O₂·HCl.[6]

Q2: What are the reported IC50 values for ML 315?

A2: The following IC50 values have been reported for ML 315:

Target IC50
CDK68 nM
DYRK282 nM
Data sourced from DC Chemicals.

Q3: How should I prepare and store this compound stock solutions?

A3: It is generally recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or water, verify solubility with the supplier). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[2]

Q4: What are some general best practices for cell-based assays with small molecule inhibitors?

A4: To ensure reproducibility, it is crucial to maintain consistent cell culture practices, including using cells with a low passage number, regularly testing for mycoplasma contamination, and ensuring a homogenous cell suspension for seeding.[7][8] Additionally, careful handling of the compound, including proper storage and dilution, is essential.[2]

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., Resazurin-based)

This protocol provides a general framework. Optimization of cell number, compound concentrations, and incubation times is recommended for specific cell lines and experimental conditions.

Materials:

  • This compound

  • 96-well clear-bottom black plates[1]

  • Appropriate cell line and complete culture medium

  • Resazurin-based viability reagent[1]

  • Phosphate-Buffered Saline (PBS)[1]

  • Vehicle control (e.g., DMSO)[1]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then prepare a cell suspension at the desired concentration in complete growth medium.

    • Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.[1]

    • Add 100 µL of sterile PBS to the outer wells to minimize edge effects.[1]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final vehicle concentration should not exceed 0.1%.[1]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells.

    • Include vehicle control and untreated control wells.[1]

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the recommended volume of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Dilutions Verify Compound Dilutions and Pipetting Accuracy Start->Check_Dilutions Check_Cells Assess Cell Health and Seeding Density Start->Check_Cells Check_Plate Evaluate for Edge Effects Start->Check_Plate Check_Stability Investigate Compound Stability in Media Check_Dilutions->Check_Stability Check_Cells->Check_Stability Check_Plate->Check_Stability Optimize_Assay Optimize Assay Parameters (e.g., Incubation Time) Check_Stability->Optimize_Assay Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results

Caption: A flowchart for troubleshooting common issues in cell-based assays.

G cluster_0 Kinase Targets cluster_1 Cellular Processes cluster_2 Potential Outcomes ML315 This compound CDK CDK ML315->CDK DYRK DYRK ML315->DYRK CellCycle Cell Cycle Progression CDK->CellCycle Apoptosis Apoptosis/Cell Survival DYRK->Apoptosis AntiCancer Anti-Cancer Effects CellCycle->AntiCancer Apoptosis->AntiCancer Neuro_Modulation Neurological Modulation Apoptosis->Neuro_Modulation

Caption: Simplified signaling pathway of this compound.

References

Identifying potential reasons for lack of ML 315 hydrochloride efficacy in certain cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify potential reasons for the lack of ML 315 hydrochloride efficacy in certain cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] It exhibits inhibitory activity against Clk1, Clk4, and Clk2, as well as Dyrk1A and Dyrk1B.[1] By inhibiting these kinases, ML 315 can interfere with cellular processes such as splicing, cell cycle regulation, and neuronal development.

Q2: In which cell lines is this compound expected to be effective?

A2: The efficacy of this compound is dependent on the specific cellular context and the reliance of the cell line on the activity of its target kinases (Clks and DYRKs). While a definitive list of sensitive cell lines is not exhaustively defined in the provided literature, its effectiveness would be predicted in cell lines where these kinases are overexpressed or hyperactivated and play a crucial role in cell survival and proliferation.

Q3: Are there any known resistance mechanisms to this compound?

A3: Specific acquired resistance mechanisms to this compound have not been widely documented in the available literature. However, based on general mechanisms of resistance to kinase inhibitors, potential reasons for lack of efficacy could include, but are not limited to, mutations in the target kinases, upregulation of alternative signaling pathways, or increased drug efflux.[3][4][5]

Troubleshooting Guide: Lack of this compound Efficacy

This guide provides a step-by-step approach to investigate the potential reasons for a lack of response to this compound in your cell line.

Step 1: Verify Experimental Setup and Compound Integrity

Before investigating complex biological reasons for lack of efficacy, it is crucial to rule out experimental and technical issues.

Potential Issue & Solution Table

Potential IssueRecommended Action
Compound Degradation Ensure proper storage of this compound (protect from light and moisture). Prepare fresh stock solutions for each experiment.
Incorrect Concentration Verify the final concentration of this compound used in the assay. Perform a dose-response experiment to determine the IC50 in your cell line.
Cell Line Health Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
Assay-Specific Issues Confirm that the chosen viability or functional assay is appropriate and sensitive enough to detect the expected effects of kinase inhibition.

Experimental Protocol: Dose-Response Curve

  • Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Treat the cells with the different concentrations for a relevant time period (e.g., 24, 48, 72 hours).

  • Viability Assay: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the cellular response.

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Step 2: Investigate Cellular Mechanisms of Resistance

If the experimental setup is validated, the lack of efficacy may be due to intrinsic or acquired resistance mechanisms within the cell line.

Troubleshooting Flowchart

G start Lack of ML 315 Efficacy Observed exp_verify Step 1: Verify Experimental Setup start->exp_verify bio_investigate Step 2: Investigate Biological Mechanisms exp_verify->bio_investigate If setup is correct target_expression A. Target Expression Levels bio_investigate->target_expression pathway_alt B. Alternative Signaling Pathways bio_investigate->pathway_alt drug_efflux C. Drug Efflux bio_investigate->drug_efflux target_mutation D. Target Gene Mutations bio_investigate->target_mutation conclusion Identify Potential Resistance Mechanism target_expression->conclusion pathway_alt->conclusion drug_efflux->conclusion target_mutation->conclusion

Figure 1. A flowchart outlining the troubleshooting steps to identify potential reasons for the lack of this compound efficacy.

A. Target Expression Levels

  • Hypothesis: The target kinases (Clk family and DYRK family) are not expressed or are expressed at very low levels in the cell line.

  • Proposed Experiment:

    • Western Blotting: Analyze the protein expression levels of Clk1, Clk2, Clk4, Dyrk1A, and Dyrk1B in your cell line of interest and compare them to a known sensitive cell line (if available).

    • RT-qPCR: Measure the mRNA expression levels of the target kinases.

B. Alternative Signaling Pathways

  • Hypothesis: The cell line relies on redundant or alternative signaling pathways for survival and proliferation, bypassing the need for the inhibited kinases.

  • Proposed Experiment:

    • Phospho-proteomic analysis: Use mass spectrometry-based proteomics to identify changes in protein phosphorylation patterns after ML 315 treatment. This can reveal which pathways are still active or have been upregulated.

    • Combination Therapy: Test ML 315 in combination with inhibitors of other key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to see if a synergistic effect can be achieved.

C. Drug Efflux

  • Hypothesis: The cell line expresses high levels of ATP-binding cassette (ABC) transporters, which actively pump ML 315 out of the cell, preventing it from reaching its intracellular targets.

  • Proposed Experiment:

    • Co-treatment with ABC transporter inhibitors: Treat the cells with ML 315 in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin (B1163) A) and assess if the efficacy of ML 315 is restored.

D. Target Gene Mutations

  • Hypothesis: The genes encoding the target kinases have mutations in the drug-binding pocket, preventing ML 315 from binding effectively.

  • Proposed Experiment:

    • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the coding regions of the target kinase genes (CLK1, CLK2, CLK4, DYRK1A, DYRK1B) to identify any potential mutations.

Data Presentation

Table 1: IC50 Values of this compound for Target Kinases

KinaseIC50 (nM)
Clk168
Clk468
Clk2231
Dyrk1A282
Dyrk1B1156
Data from Tocris Bioscience.[1]

Signaling Pathway Diagram

G ML315 This compound Clk Clk Kinases (Clk1, Clk2, Clk4) ML315->Clk Inhibits DYRK DYRK Kinases (Dyrk1A, Dyrk1B) ML315->DYRK Inhibits Splicing Pre-mRNA Splicing Clk->Splicing Regulates CellCycle Cell Cycle Progression DYRK->CellCycle Regulates NeuronalDev Neuronal Development DYRK->NeuronalDev Regulates

Figure 2. A simplified diagram illustrating the inhibitory action of this compound on its target kinases and their downstream cellular processes.

References

Technical Support Center: Optimizing ML315 Hydrochloride Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML315 hydrochloride. The following information is designed to address common challenges encountered during the formulation and administration of this compound in in vivo experiments.

Frequently Asked questions (FAQs) and Troubleshooting Guides

Q1: What is ML315 hydrochloride and what are its primary cellular targets?

ML315 hydrochloride is a small molecule inhibitor of the Cdc2-like kinase (CLK) and Dual-specificity tyrosine-regulated kinase (DYRK) families. Specifically, it has been shown to inhibit CLK1, CLK2, CLK4, DYRK1A, and DYRK1B with varying potencies. These kinase families are involved in regulating various cellular processes, including mRNA splicing, cell cycle control, and neuronal development.

Q2: I am having trouble dissolving ML315 hydrochloride for my in vivo study. What are the recommended solvents?

Troubleshooting Steps:

  • Review Solubility Data: Start with the known solubility of ML315 hydrochloride in organic solvents to prepare a concentrated stock solution.

  • Formulation Optimization: For in vivo administration, a multi-component solvent system (co-solvent formulation) is often necessary to maintain the compound in solution upon dilution into an aqueous physiological environment.

Table 1: Solubility of ML315 Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO37.42100
Ethanol18.7150

Data sourced from publicly available product information.

Q3: My ML315 hydrochloride formulation is precipitating upon administration. How can I improve its stability?

Precipitation of a hydrophobic compound upon injection into the aqueous environment of the body is a common issue that can lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

  • Optimize Co-solvent Ratios: The proportion of aqueous to organic solvents in your final formulation is critical. A common starting point for a co-solvent formulation for a hydrophobic compound is a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to determine the optimal ratio empirically.

  • Order of Mixing: The order in which you mix the components of your formulation is important. Always dissolve the compound completely in the primary organic solvent (e.g., DMSO) before adding other co-solvents (e.g., PEG300, Tween 80) and finally, the aqueous component (e.g., saline) dropwise while vortexing.

  • Consider Alternative Formulations: If co-solvents are not sufficient, other formulation strategies can be explored.

Table 2: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of water-miscible organic solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80) to increase solubility.Simple to prepare, widely used.Potential for solvent toxicity at high concentrations.
Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming an inclusion complex with a hydrophilic exterior.Can significantly increase aqueous solubility.May alter the pharmacokinetic profile of the drug.
Lipid-based Formulations Formulations using oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.Can improve oral bioavailability by enhancing absorption.More complex to formulate and characterize.
Nanosuspensions A sub-micron colloidal dispersion of the pure drug stabilized by surfactants.Increases surface area for dissolution, can be used for various administration routes.Requires specialized equipment for particle size reduction.

Q4: What is a recommended starting protocol for formulating and administering ML315 hydrochloride to mice?

As specific in vivo data for ML315 hydrochloride is limited, a general protocol for a hydrophobic small molecule inhibitor is provided below. It is critical to perform small-scale pilot studies to determine the optimal formulation and dosage for your specific experimental model.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • ML315 hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles appropriate for mouse injections

Procedure:

  • Calculate the required amount of ML315 hydrochloride: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of compound needed.

  • Prepare the vehicle: A common vehicle for hydrophobic compounds is a mixture of DMSO:PEG300:Tween 80:Saline. A typical starting ratio is 10:40:5:45 (v/v/v/v).

  • Dissolve ML315 hydrochloride: a. Weigh the calculated amount of ML315 hydrochloride and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to the tube. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

  • Add co-solvents: a. Add the required volume of PEG300 to the DMSO solution and vortex to mix. b. Add the required volume of Tween 80 and vortex to mix.

  • Add saline: a. Slowly add the sterile saline to the mixture dropwise while continuously vortexing. This step is critical to prevent precipitation. b. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by decreasing the final concentration of ML315 hydrochloride or altering the solvent ratios).

  • Administration: a. Administer the formulation to the mice via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg). b. Always prepare the formulation fresh on the day of dosing.

Q5: What are the known signaling pathways regulated by the targets of ML315 hydrochloride?

ML315 hydrochloride targets CLK and DYRK kinases, which are involved in multiple signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the general signaling pathways involving CLK and DYRK kinases, as well as a typical experimental workflow for in vivo studies.

CLK_Signaling_Pathway CLK Signaling Pathway CLKs CLK1/2/3/4 SR_Proteins SR Proteins (e.g., SRSF1) CLKs->SR_Proteins Phosphorylation Spliceosome Spliceosome SR_Proteins->Spliceosome Regulation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein Isoforms mRNA->Protein Cellular_Processes Cellular Processes (e.g., Proliferation, Differentiation) Protein->Cellular_Processes ML315 ML315 hydrochloride ML315->CLKs Inhibition

Caption: CLK Signaling Pathway in mRNA Splicing.

DYRK_Signaling_Pathway DYRK Signaling Pathway DYRKs DYRK1A/1B/2 Transcription_Factors Transcription Factors (e.g., NFAT, GLI) DYRKs->Transcription_Factors Phosphorylation Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) DYRKs->Cell_Cycle_Proteins Phosphorylation Apoptosis_Regulators Apoptosis Regulators (e.g., CASP9) DYRKs->Apoptosis_Regulators Phosphorylation Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis ML315 ML315 hydrochloride ML315->DYRKs Inhibition

Caption: DYRK Signaling in Cellular Regulation.

Experimental_Workflow In Vivo Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Formulation of ML315 hydrochloride QC Quality Control (e.g., visual inspection) Formulation->QC Dosing Dosing (e.g., i.p. injection) QC->Dosing Monitoring Animal Monitoring (health, behavior) Dosing->Monitoring Efficacy Efficacy Assessment (e.g., tumor volume) Monitoring->Efficacy PK_PD PK/PD Analysis (blood/tissue sampling) Monitoring->PK_PD

Caption: General Workflow for In Vivo Experiments.

Troubleshooting unexpected phenotypes after ML 315 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes following treatment with ML315 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ML315 hydrochloride?

A1: ML315 hydrochloride is a selective, ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to the ATP pocket of MEK1/2, it prevents the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This leads to the downstream inhibition of transcription factors and proteins involved in cell proliferation, differentiation, and survival.

Q2: What is the recommended concentration range for ML315 hydrochloride in cell-based assays?

A2: The optimal concentration of ML315 hydrochloride is cell-line dependent. A dose-response experiment is always recommended to determine the IC50 in your specific model. Generally, a starting concentration range of 10 nM to 10 µM is advised. For most cell lines, significant inhibition of ERK1/2 phosphorylation is observed in the 100 nM to 1 µM range.

Q3: How can I confirm that ML315 hydrochloride is engaging its target in my cells?

A3: Target engagement can be confirmed by Western Blot analysis. After treating your cells with ML315 hydrochloride for the desired time, you should assess the phosphorylation status of ERK1/2 (p-ERK1/2). A significant decrease in the p-ERK1/2 signal, without a change in total ERK1/2 levels, indicates successful target engagement.

Q4: What are the common causes of inconsistent results between experiments?

A4: Inconsistent results are often due to variability in experimental conditions.[1] Key factors to consider include:

  • Compound-related issues: Improper storage, multiple freeze-thaw cycles, or insolubility of the compound.[2]

  • Cell culture-related issues: Inconsistent cell seeding density, high cell passage number, or variations in serum concentration.[1]

  • Assay-related issues: Inconsistent incubation times or variations in reagent preparation.[1]

Troubleshooting Unexpected Phenotypes

Issue 1: Higher than expected cytotoxicity observed.

You are observing significant cell death at concentrations where you expect to see specific inhibition of the MEK1/2 pathway.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects At high concentrations, ML315 may inhibit other kinases essential for cell survival.[3] Solution: Perform a dose-response curve and compare the IC50 for cell viability with the IC50 for p-ERK1/2 inhibition. A large discrepancy suggests off-target cytotoxicity. Use the lowest effective concentration that inhibits the target without causing widespread cell death.[4]
Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be too high. Solution: Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[5]
Target-Dependent Cytotoxicity In some cell lines, the MEK/ERK pathway is critical for survival. Solution: This is an on-target effect. To confirm, perform a rescue experiment by introducing a constitutively active form of a downstream effector (e.g., a constitutively active ERK mutant).
Issue 2: Lack of expected phenotype despite confirmed target inhibition.

Western Blot analysis shows a clear reduction in p-ERK1/2, but you do not observe the expected anti-proliferative or morphological changes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Activation of Compensatory Signaling Pathways Inhibition of the MEK/ERK pathway can sometimes lead to the upregulation of parallel survival pathways, such as the PI3K/Akt pathway.[3] Solution: Perform Western Blot analysis for key nodes of alternative pathways (e.g., p-Akt). If a compensatory pathway is activated, a combination therapy with an inhibitor for that pathway may be necessary.
Cell Line Resistance The specific cell line may have intrinsic resistance mechanisms or may not be dependent on the MEK/ERK pathway for the phenotype being measured. Solution: Screen a panel of different cell lines to identify a sensitive model. Investigate the genetic background of your cell line for mutations that could confer resistance.
Incorrect Timepoint The phenotypic effect may take longer to manifest than the initial signaling inhibition. Solution: Conduct a time-course experiment, assessing the phenotype at multiple time points after treatment (e.g., 24, 48, 72 hours).[5]

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 and Total ERK1/2
  • Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of ML315 hydrochloride concentrations and a vehicle control for the desired duration (e.g., 2 hours for signaling studies).

  • Lysis: Gently wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (as per manufacturer's recommendations) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of ML315 hydrochloride and a vehicle control. Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50.

Visualizations

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates ML315 ML315 Hydrochloride ML315->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: Hypothetical signaling pathway of ML315 hydrochloride targeting the MEK/ERK pathway.

Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Culture (Seeding and Adherence) start->cell_culture treatment 2. Treatment (ML315 Hydrochloride or Vehicle) cell_culture->treatment target_assay 3a. Target Engagement Assay (e.g., Western Blot for p-ERK) treatment->target_assay phenotype_assay 3b. Phenotypic Assay (e.g., Viability, Morphology) treatment->phenotype_assay data_analysis 4. Data Analysis target_assay->data_analysis phenotype_assay->data_analysis conclusion Conclusion: Interpret Results data_analysis->conclusion

Caption: General experimental workflow for using ML315 hydrochloride.

Troubleshooting_Workflow start Unexpected Phenotype Observed check_target Is target engagement confirmed? start->check_target check_concentration Is the concentration appropriate? check_target->check_concentration Yes troubleshoot_protocol Troubleshoot Assay Protocol (e.g., Western Blot) check_target->troubleshoot_protocol No dose_response Perform Dose-Response (Viability vs. Target IC50) check_concentration->dose_response No compensatory_pathways Investigate Compensatory Pathways (e.g., p-Akt) check_concentration->compensatory_pathways Yes troubleshoot_protocol->check_target off_target Potential Off-Target Effect or Cytotoxicity dose_response->off_target end Resolution off_target->end time_course Perform Time-Course Experiment compensatory_pathways->time_course time_course->end

Caption: Troubleshooting workflow for unexpected phenotypes with ML315 hydrochloride.

References

Technical Support Center: ML315 Hydrochloride Treatment and Cell Washing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions (FAQs) regarding the washing of cells after treatment with ML315 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is ML315 hydrochloride and what is its cellular target?

ML315 hydrochloride is a small molecule inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] It exhibits moderate cell permeability, allowing it to enter the cell and interact with its intracellular targets.[1]

Q2: Why is it crucial to wash cells after ML315 hydrochloride treatment?

Thoroughly washing cells after treatment is critical to remove any residual compound from the cell culture medium. Incomplete washout can lead to continued inhibition of Clk and DYRK kinases, which may interfere with downstream assays and lead to misinterpretation of experimental results.[3][4] This is particularly important for assays that measure cellular responses after the intended treatment period, such as cell viability, proliferation, or signaling pathway reactivation.

Q3: What is the recommended washing solution for removing ML315 hydrochloride?

The standard and recommended washing solution is a sterile, isotonic phosphate-buffered saline (PBS). PBS is gentle on cells and effectively removes extracellular components without causing significant osmotic stress.

Q4: How many washes are sufficient to remove ML315 hydrochloride?

For moderately cell-permeable compounds like ML315 hydrochloride, a minimum of two to three washes with PBS is recommended to ensure complete removal of the compound from the culture medium.[3] The optimal number of washes may vary depending on the cell type and the concentration of ML315 hydrochloride used.

Q5: Can the washing process itself affect cell viability?

The washing process, when performed gently, should not significantly impact cell viability. However, vigorous or repeated pipetting can cause cell detachment and stress. It is important to handle the cells carefully during the washing steps. Including a vehicle control (cells treated with the solvent, e.g., DMSO, and subjected to the same washing procedure) in your experiment can help to assess any effects of the washing process itself on cell viability.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected cell death after washing 1. Incomplete washout: Residual ML315 hydrochloride continues to exert cytotoxic effects. 2. Mechanical stress: Harsh washing technique causing cell detachment and damage. 3. Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve ML315 hydrochloride.1. Increase the number of PBS washes (e.g., from 2 to 3 or 4). Increase the volume of PBS used for each wash. 2. Handle cells gently. Aspirate and add PBS slowly to the side of the well to avoid dislodging adherent cells. 3. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%). Prepare a higher concentration stock solution of ML315 hydrochloride to minimize the volume of solvent added.[5]
Inconsistent results in downstream assays 1. Variable washout efficiency: Inconsistent washing technique between wells or experiments. 2. Cell density variation: Differences in cell number at the time of the assay can affect results.[6]1. Standardize the washing protocol: use the same volume of PBS, number of washes, and incubation time for all samples. 2. Ensure uniform cell seeding and confluency across all wells before starting the experiment.
Continued inhibition of downstream signaling after washout Incomplete removal of intracellular compound: Due to the cell-permeable nature of ML315 hydrochloride, some molecules may remain inside the cells after washing.1. After the final wash, incubate the cells in fresh, compound-free medium for a period (e.g., 30 minutes to a few hours) to allow for the efflux of the intracellular compound before proceeding with downstream analysis.[7] 2. Perform a time-course experiment to determine the optimal recovery period post-washout for your specific cell line and assay.

Experimental Protocols

Standard Protocol for Washing Adherent Cells After ML315 Hydrochloride Treatment

This protocol describes a general procedure for washing adherent cells in a multi-well plate format after treatment with ML315 hydrochloride.

Materials:

  • Adherent cells cultured in a multi-well plate

  • ML315 hydrochloride treatment medium

  • Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Fresh, complete cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips and aspirator

Procedure:

  • Aspirate Treatment Medium: Carefully aspirate the medium containing ML315 hydrochloride from each well without disturbing the cell monolayer.

  • First Wash: Gently add pre-warmed, sterile PBS to each well. For a 96-well plate, use 100-200 µL of PBS per well. For larger formats, adjust the volume accordingly to ensure the cell monolayer is completely covered.

  • Incubate (Optional): For moderately permeable compounds, a brief incubation of 2-5 minutes with the wash solution can aid in the removal of the compound.

  • Aspirate PBS: Carefully aspirate the PBS from each well.

  • Repeat Washes: Repeat steps 2-4 for a total of two to three washes to ensure complete removal of ML315 hydrochloride.[3]

  • Add Fresh Medium: After the final wash, add fresh, pre-warmed complete culture medium to each well.

  • Recovery Period (Optional but Recommended): Incubate the cells for a desired period (e.g., 30 minutes to 24 hours) in the fresh medium to allow for the reversal of inhibitory effects before proceeding with downstream assays.

  • Downstream Analysis: Proceed with your planned downstream analysis, such as cell viability assays, western blotting, or gene expression analysis.

Quantitative Analysis of Washout Efficiency and Cell Viability

To validate the effectiveness of the washing protocol and its impact on cell viability, a quantitative assay can be performed.

Treatment Group Washing Protocol Expected Outcome on Cell Viability (72h post-washout) Interpretation
Untreated Control No WashHighBaseline cell health.
Vehicle Control 3x PBS WashHighWashing protocol does not induce significant cell death.[3]
ML315 (No Wash) No WashLowContinuous exposure to ML315 is cytotoxic.
ML315 (1x Wash) 1x PBS WashIntermediateIncomplete washout leads to continued cytotoxicity.
ML315 (3x Wash) 3x PBS WashHigh (approaching vehicle control)Effective washout removes the cytotoxic effect of ML315.

Note: The actual cell viability percentages will be cell-line and concentration-dependent. This table provides a conceptual framework for experimental design and interpretation.

Signaling Pathway and Experimental Workflow Diagrams

Simplified Signaling Pathway of CLK and DYRK Kinases

The following diagram illustrates the central role of CLK and DYRK kinases in cellular processes such as mRNA splicing and cell cycle regulation. ML315 hydrochloride inhibits these kinases, thereby affecting these downstream events.

clk_dyrk_pathway cluster_nucleus Nucleus ML315 ML315 hydrochloride CLK CLKs (Clk1, 2, 4) ML315->CLK Inhibits DYRK DYRKs (DYRK1A, 1B) ML315->DYRK Inhibits SR_proteins SR Proteins CLK->SR_proteins Phosphorylates Cell_cycle_regulators Cell Cycle Regulators DYRK->Cell_cycle_regulators Phosphorylates Splicing_machinery mRNA Splicing Machinery SR_proteins->Splicing_machinery mRNA_splicing Alternative mRNA Splicing Splicing_machinery->mRNA_splicing Cell_cycle_progression Cell Cycle Progression Cell_cycle_regulators->Cell_cycle_progression Transcription Gene Transcription Transcription->Splicing_machinery Pre-mRNA

Caption: Inhibition of CLK and DYRK kinases by ML315 hydrochloride disrupts mRNA splicing and cell cycle progression.

Experimental Workflow for Cell Washing and Analysis

This diagram outlines the logical flow of an experiment involving ML315 hydrochloride treatment, cell washing, and subsequent analysis.

experimental_workflow start Start: Seed Cells treatment Treat with ML315 Hydrochloride start->treatment wash Wash Cells (e.g., 3x with PBS) treatment->wash recovery Recovery Period (Fresh Medium) wash->recovery analysis Downstream Analysis (e.g., Viability Assay) recovery->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for ML315 hydrochloride treatment, washout, and subsequent analysis.

References

Validation & Comparative

A Comparative Analysis of ML 315 Hydrochloride and Other CLK Inhibitors for Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of ML 315 hydrochloride against other known Cdc2-like kinase (CLK) inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate chemical tool for their studies of CLK-dependent cellular processes.

Introduction to CLK Kinases and Their Inhibition

Cdc2-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. A critical aspect in the development and application of CLK inhibitors is their selectivity, not only among the CLK isoforms but also across the broader human kinome. This guide focuses on comparing the selectivity profile of this compound with other well-characterized CLK inhibitors.

Quantitative Selectivity Profile of CLK Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other selected CLK inhibitors against CLK and DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family members. The DYRK kinases are often co-inhibited by CLK inhibitors due to structural similarities in their ATP-binding sites.

InhibitorCLK1 (IC50, nM)CLK2 (IC50, nM)CLK3 (IC50, nM)CLK4 (IC50, nM)DYRK1A (IC50, nM)DYRK1B (IC50, nM)
This compound 68[1]231[1]>10,000[2]68[1]282[1]1156[1]
TG003 20[3]200[3]>10,00015[3]2434
KH-CB19 19.7[4][5][6]-530[4][5][6]Potent Inhibition55.2[5][6]-
CX-4945 Potent Inhibition3.841Potent Inhibition6.8-
Leucettine L41 71[7]--64[7]10-60[7]44[7]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLKs CLKs (CLK1, 2, 3, 4) SR_Proteins SR Proteins (unphosphorylated) CLKs->SR_Proteins Phosphorylation pSR_Proteins SR Proteins (phosphorylated) Spliceosome Spliceosome pSR_Proteins->Spliceosome Assembly & Regulation pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA mature mRNA Spliceosome->mRNA Splicing Protein Protein mRNA->Protein Translation CLK_Inhibitors CLK Inhibitors (e.g., ML 315) CLK_Inhibitors->CLKs Inhibition

Caption: The CLK signaling pathway, illustrating the role of CLK kinases in phosphorylating SR proteins to regulate pre-mRNA splicing.

Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Inhibitor (e.g., ML 315) Incubation Incubate Kinase, Inhibitor, and Reagents Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Assay_Reagents Assay-specific Reagents (ATP, Substrate, Buffer) Assay_Reagents->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Radioactivity) Incubation->Detection Dose_Response Generate Dose-Response Curves Detection->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Selectivity_Profile Determine Selectivity Profile IC50->Selectivity_Profile

Caption: A generalized experimental workflow for determining the selectivity profile of a kinase inhibitor.

Detailed Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for the validation of its utility as a chemical probe. Below are detailed protocols for common in vitro kinase assays used to generate the data presented in this guide.

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

A. Reagents and Materials:

  • Purified CLK or DYRK kinase

  • Kinase-specific substrate (e.g., a generic substrate like myelin basic protein or a specific SR protein-derived peptide)

  • This compound or other test inhibitor (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP standard

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

B. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these into the Kinase Reaction Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction:

    • To each well of the assay plate, add the diluted inhibitor.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Construct an ADP standard curve to correlate luminescence with the amount of ADP produced.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan® Assay (Competition Binding-based)

This method measures the ability of a test compound to compete with an immobilized ligand for binding to the active site of a large panel of kinases.

A. Reagents and Materials:

  • Test inhibitor (e.g., this compound) solubilized in DMSO.

  • KINOMEscan® screening panel services (e.g., from Eurofins DiscoverX). The assay is typically performed by the service provider.

B. Assay Procedure (as performed by the service provider):

  • Assay Setup: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., beads), and the test inhibitor.

  • Competition: The test inhibitor is incubated with the panel of DNA-tagged kinases in the presence of the immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the ATP-binding site of the kinases.

  • Quantification: After incubation and washing steps to remove unbound components, the amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition by the test inhibitor.

C. Data Analysis:

  • The results are typically reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the inhibitor.

  • A dose-response curve is generated by plotting %Ctrl against the logarithm of the inhibitor concentration.

  • The dissociation constant (Kd) is determined from this curve, which represents the concentration of the inhibitor required to bind to half of the kinase population.

Radiometric Filter Binding Assay ([³³P]-ATP)

This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [³³P]-ATP onto a substrate.

A. Reagents and Materials:

  • Purified CLK or DYRK kinase

  • Kinase-specific peptide or protein substrate

  • This compound or other test inhibitor (solubilized in DMSO)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Phosphocellulose filter plates or paper

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

B. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then in Kinase Assay Buffer.

  • Kinase Reaction:

    • In each well of a reaction plate, combine the kinase, substrate, and diluted inhibitor.

    • Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate at 30°C for a defined period, ensuring the reaction remains in the linear phase.

  • Stopping the Reaction and Substrate Capture:

    • Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter paper/plate. The phosphorylated substrate will bind to the filter.

    • Wash the filters extensively with the Wash Buffer to remove unincorporated [³³P]-ATP.

  • Data Acquisition:

    • Dry the filters and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

C. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration based on the radioactivity incorporated in the presence of the inhibitor compared to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of CLK1, CLK2, and CLK4, and also exhibits activity against DYRK1A and DYRK1B.[1] When compared to other CLK inhibitors, its selectivity profile shows some distinct features. For instance, TG003 is more potent against CLK1 and CLK4 but also shows strong inhibition of DYRK1A/B. KH-CB19 is a highly potent inhibitor of CLK1 and is reported to have strong activity against CLK4, with weaker inhibition of CLK3.[4][5] CX-4945, while primarily a CK2 inhibitor, demonstrates potent inhibition of CLK2 and CLK3. Leucettine L41 shows comparable inhibitory activity against CLK1, CLK4, and several DYRK isoforms.[7]

The choice of a specific CLK inhibitor for research purposes should be guided by the specific CLK and DYRK isoforms of interest and the desired selectivity profile. The experimental protocols provided in this guide offer a foundation for researchers to independently verify and compare the selectivity of these and other kinase inhibitors in their own laboratory settings. Careful consideration of the assay methodology is crucial, as different techniques may yield slightly different quantitative results.

References

A Head-to-Head Battle of Splicing Modulators: ML315 Hydrochloride vs. TG003

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and the life sciences, the precise control of alternative RNA splicing represents a promising therapeutic frontier. Two small molecules, ML315 hydrochloride and TG003, have emerged as key tools in the chemical biologist's arsenal (B13267) for dissecting and manipulating this fundamental cellular process. While both compounds ultimately impact alternative splicing, they do so through distinct mechanisms, offering unique advantages and disadvantages for specific research applications. This guide provides a comprehensive comparison of their performance, supported by available experimental data.

At a Glance: Key Differences

FeatureML315 HydrochlorideTG003
Primary Target DCAF15 (E3 ubiquitin ligase substrate receptor)CDC-like kinases (CLK1, CLK2, CLK4)
Mechanism of Action Induces proteasomal degradation of the splicing factor RBM39Inhibits phosphorylation of serine/arginine-rich (SR) splicing factors
Reported IC50 Values Data on direct inhibition of splicing is not readily available. Acts as a molecular glue.CLK1: 20 nM, CLK2: 200 nM, CLK4: 15 nM[1][2][3]
Off-Target Effects Potential off-targets associated with DCAF15 modulation and indisulam (B1684377) analogs are under investigation.[4][5]Casein Kinase 1 (CK1) isoforms (μM range), DYRK1A/B (nM range)[1]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between ML315 and TG003 lies in their mode of action. TG003 is a direct inhibitor of the CDC-like kinase (CLK) family, while ML315 acts indirectly by hijacking the cell's protein degradation machinery.

TG003: The Kinase Inhibitor

TG003 is an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[3] These kinases play a crucial role in the regulation of alternative splicing by phosphorylating serine/arginine-rich (SR) proteins. SR proteins are essential splicing factors that, when phosphorylated, are released from nuclear speckles and participate in the assembly of the spliceosome on pre-mRNA. By inhibiting CLKs, TG003 prevents the phosphorylation of SR proteins, leading to their sequestration in nuclear speckles and a subsequent alteration of splicing patterns.[1]

TG003_Mechanism TG003 TG003 CLKs CLK1/2/4 TG003->CLKs Inhibits SR SR Proteins (in nuclear speckles) CLKs->SR Phosphorylates SR_P Phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_P->Spliceosome Promotes Alt_Splicing Alternative Splicing Spliceosome->Alt_Splicing Regulates

Figure 1: Mechanism of action of TG003.
ML315 Hydrochloride: The Molecular Glue

ML315 belongs to a class of compounds that act as "molecular glues." It is a ligand for the DCAF15 E3 ubiquitin ligase substrate receptor.[6] Instead of directly inhibiting an enzyme, ML315 facilitates the interaction between DCAF15 and the splicing factor RBM39 (RNA-binding motif protein 39).[7][8] This induced proximity leads to the ubiquitination of RBM39 by the CRL4-DCAF15 E3 ligase complex, targeting it for degradation by the proteasome.[8] The depletion of RBM39, a key regulator of pre-mRNA splicing, results in widespread changes in alternative splicing.[4] This mechanism is similar to that of the well-characterized aryl sulfonamide indisulam.[4][5]

ML315_Mechanism cluster_0 CRL4-DCAF15 E3 Ligase DCAF15 DCAF15 RBM39 RBM39 DCAF15->RBM39 Recruits CRL4 CUL4-DDB1-RBX1 ML315 ML315 ML315->DCAF15 Binds to Proteasome Proteasome RBM39->Proteasome Ubiquitination Degradation RBM39 Degradation Proteasome->Degradation Alt_Splicing Alternative Splicing Degradation->Alt_Splicing Alters

Figure 2: Mechanism of action of ML315 hydrochloride.

Performance and Efficacy: A Data-Driven Comparison

Potency and IC50 Values
CompoundTargetIC50Reference
TG003 mCLK120 nM[1][2][3]
mCLK2200 nM[1][3]
mCLK415 nM[1][2][3]
DYRK1A24 nM
DYRK1B34 nM
CK1α0.33 µM
CK1δ0.34 µM
CK1ε1.4 µM
CK1γ11.5 µM
CK1γ20.93 µM
CK1γ30.88 µM
ML315 DCAF15-mediated RBM39 degradationNot available

Note: IC50 values for TG003 against CK1 isoforms are in the micromolar range, indicating lower potency compared to its primary CLK targets.

Cellular and In Vivo Effects

TG003 has been shown to effectively modulate alternative splicing in various cell lines and in vivo models. For instance, it can induce exon skipping and has been investigated as a potential therapeutic agent for conditions like Duchenne muscular dystrophy.[1] In prostate cancer cell lines, TG003 treatment leads to widespread changes in the alternative splicing of genes associated with cancer progression.[9]

ML315 , and its analogs like indisulam, have demonstrated potent anti-cancer activity in various cancer cell lines, particularly those sensitive to the degradation of RBM39.[4][5] The cellular consequences of ML315-induced RBM39 degradation include altered RNA splicing and subsequent cell death in susceptible cancer cells.[8]

Experimental Protocols

To aid researchers in the evaluation of these and other splicing modulators, we provide detailed methodologies for key experiments.

In Vitro Splicing Assay

This assay assesses the direct effect of a compound on the splicing machinery in a cell-free system.

In_Vitro_Splicing_Workflow Start Start Prepare_Substrate Prepare Radiolabeled pre-mRNA Substrate Start->Prepare_Substrate Prepare_Extract Prepare HeLa Nuclear Extract Start->Prepare_Extract Incubate Incubate Substrate, Extract, & Compound (or DMSO) Prepare_Substrate->Incubate Prepare_Extract->Incubate Stop_Rxn Stop Reaction & Purify RNA Incubate->Stop_Rxn Analyze Analyze Splicing Products by Denaturing PAGE & Autoradiography Stop_Rxn->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro splicing assay.

Protocol:

  • Prepare Radiolabeled Pre-mRNA: Synthesize a specific pre-mRNA substrate containing at least one intron and flanking exons via in vitro transcription in the presence of a radiolabeled nucleotide (e.g., [α-³²P] UTP). Purify the transcript.

  • Prepare Nuclear Extract: Isolate nuclei from a suitable cell line, such as HeLa cells, and prepare a concentrated nuclear extract that is active in splicing.[10]

  • Splicing Reaction: In a microcentrifuge tube on ice, combine the HeLa nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and either the test compound (ML315 or TG003) at various concentrations or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours) to allow splicing to occur.

  • RNA Purification: Stop the reaction and purify the RNA from the reaction mixture using a method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: Resolve the purified RNA products on a denaturing polyacrylamide gel. Visualize the radiolabeled pre-mRNA, splicing intermediates, and final spliced mRNA products by autoradiography. Quantify the band intensities to determine the percentage of splicing inhibition.

Cellular Splicing Reporter Assay

This assay measures the effect of a compound on alternative splicing within a cellular context using a reporter minigene.

Protocol:

  • Construct Reporter Minigene: Clone a genomic fragment containing an alternatively spliced exon and its flanking intronic sequences into a splicing reporter vector (e.g., pET01).[11] This vector typically contains strong constitutive splice sites flanking the inserted fragment.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect the cells with the reporter minigene plasmid.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (ML315 or TG003) or a vehicle control for a specified duration (e.g., 24-48 hours).

  • RNA Isolation and RT-PCR: Isolate total RNA from the treated cells and perform reverse transcription followed by PCR (RT-PCR) using primers specific to the exons of the reporter vector.

  • Analysis of Splicing Isoforms: Separate the RT-PCR products on an agarose (B213101) gel. The different band sizes will correspond to the inclusion or exclusion of the alternative exon. Quantify the band intensities to calculate the percent spliced in (PSI) value for each condition.

Off-Target Effects and Selectivity

A critical consideration for any chemical probe is its selectivity.

TG003 , while potent against CLK1 and CLK4, also exhibits inhibitory activity against other kinases. Notably, it inhibits DYRK1A and DYRK1B in the low nanomolar range and several isoforms of Casein Kinase 1 (CK1) in the sub-micromolar to micromolar range.[1] This cross-reactivity should be considered when interpreting experimental results, and appropriate controls, such as using other CLK inhibitors with different off-target profiles, are recommended.

The off-target profile of ML315 is less well-characterized. As it functions as a molecular glue for DCAF15, its off-target effects may not be related to enzymatic inhibition but rather to the unintended degradation of other proteins or unforeseen consequences of modulating DCAF15 activity. Studies on related aryl sulfonamides like indisulam have begun to explore potential DCAF15-independent effects, which may also be relevant for ML315.[4][5]

Conclusion: Choosing the Right Tool for the Job

ML315 hydrochloride and TG003 represent two distinct and powerful approaches to modulating alternative splicing.

TG003 is the tool of choice for directly investigating the role of CLK-mediated phosphorylation in splicing regulation. Its rapid and reversible action makes it suitable for studying the dynamic aspects of this process. However, its off-target kinase activities necessitate careful experimental design and interpretation.

ML315 , on the other hand, offers a unique mechanism for probing the consequences of depleting the splicing factor RBM39. Its mode of action via induced protein degradation provides a valuable complementary approach to traditional kinase inhibition. As research into DCAF15 and molecular glues continues, the full spectrum of ML315's effects and its potential for therapeutic development will become clearer.

The choice between ML315 and TG003 will ultimately depend on the specific biological question being addressed. By understanding their distinct mechanisms of action, potencies, and potential off-target effects, researchers can leverage these powerful small molecules to further unravel the complexities of alternative splicing and its role in health and disease.

References

Validating RNA-Sequencing Insights: A Comparative Guide for ML315 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of small molecule inhibitors on gene expression, RNA-sequencing (RNA-seq) offers a powerful genome-wide perspective. However, the journey from raw sequencing data to validated biological insights requires rigorous confirmation of key findings. This guide provides an objective comparison of standard methods for validating RNA-seq data, with a focus on changes induced by treatment with ML315 hydrochloride, a potent inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK).[1] We present supporting experimental data, detailed protocols, and visualizations to ensure the reliability of your transcriptomic studies.

The Role of ML315 Hydrochloride in Transcriptional Regulation

ML315 hydrochloride is a chemical probe that selectively inhibits the Clk and DYRK families of kinases.[1] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] By inhibiting these kinases, ML315 can alter splicing patterns and consequently affect the expression levels of numerous genes.[4] Given this mechanism, validating RNA-seq data from ML315-treated cells is essential to confirm both changes in gene transcript abundance and specific alternative splicing events.

Comparing Primary Methods for RNA-Seq Validation

While RNA-seq provides a comprehensive view of the transcriptome, follow-up validation is crucial to confirm observed gene expression changes and reduce the likelihood of false positives.[5][6] The two most common and complementary methods for this purpose are quantitative Real-Time PCR (qPCR) and Western blotting.

Feature Quantitative Real-Time PCR (qPCR) Western Blotting
Primary Purpose Directly validates changes in transcript abundance (mRNA levels) observed in RNA-seq.[2][5]Validates if changes in mRNA levels translate to changes in protein levels, providing functional context.
Principle Reverse transcription of RNA to cDNA followed by amplification of specific target sequences using primers and fluorescent probes.Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.[7]
Data Correlation with RNA-seq High, as both methods measure mRNA levels.Variable, as mRNA and protein levels are not always directly correlated due to post-transcriptional, translational, and post-translational regulation.
Sensitivity Very high; can detect low-abundance transcripts and subtle fold changes.Moderate; dependent on antibody quality and protein abundance.
Throughput Low to medium; typically used to validate a select number of key genes.Low; generally analyzes one protein per blot, although multiplexing is possible.
Quantitative Nature Highly quantitative (relative or absolute quantification).Semi-quantitative to quantitative, depending on the detection method and normalization controls.
Cost and Time Relatively low cost and fast turnaround time.Higher cost and more time-consuming than qPCR.

Experimental Data: A Case Study

To illustrate the validation process, we present a hypothetical but representative dataset based on published studies of Clk/DYRK kinase inhibitors. In this scenario, a human cancer cell line is treated with 5 µM ML315 hydrochloride for 24 hours, followed by RNA-sequencing. Key differentially expressed genes identified by RNA-seq are then validated by qPCR and Western blotting.

Table 1: Comparison of Gene Expression Changes Measured by RNA-seq and qPCR

GeneRNA-seq (log2 Fold Change)qPCR (log2 Fold Change)
Down-regulated Genes
CCND1 (Cyclin D1)-1.58-1.49
MYC-1.23-1.15
VEGFA-0.98-1.05
Up-regulated Genes
CDKN1A (p21)2.102.25
GADD45A1.891.95
No Significant Change
GAPDH0.05Not Applicable (Housekeeping Gene)
ACTB-0.02Not Applicable (Housekeeping Gene)

Table 2: Comparison of RNA-seq Data with Protein Expression by Western Blot

GeneRNA-seq (log2 Fold Change)Western Blot (Relative Protein Level Change)
CCND1 (Cyclin D1)-1.58Decreased
MYC-1.23Decreased
CDKN1A (p21)2.10Increased
GAPDH0.05No Change (Loading Control)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-468) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment Preparation: Prepare a stock solution of ML315 hydrochloride in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the final desired concentration (e.g., 5 µM). Prepare a vehicle control using the same concentration of the solvent.

  • Incubation: Replace the existing medium with the ML315-containing medium or the vehicle control medium. Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for simultaneous RNA and protein extraction.

RNA_Seq_Workflow cluster_0 Sample Preparation cluster_1 Library Preparation & Sequencing cluster_2 Data Analysis cell_culture Cell Culture & ML315 Treatment rna_extraction Total RNA Extraction cell_culture->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep Library Preparation qc1->library_prep qc2 Library Quality Control library_prep->qc2 sequencing Next-Generation Sequencing qc2->sequencing qc3 Sequencing Data Quality Control sequencing->qc3 alignment Alignment to Reference Genome qc3->alignment quantification Gene Expression Quantification alignment->quantification de_analysis Differential Expression Analysis quantification->de_analysis Signaling_Pathway cluster_0 Cellular Treatment and Analysis cluster_1 Downstream Effects on Gene Expression cluster_2 Validation Methods ML315 ML315 Hydrochloride Clk_DYRK Clk/DYRK Kinases ML315->Clk_DYRK Inhibits p_SR_Proteins Phosphorylated SR Proteins (Active) Clk_DYRK->p_SR_Proteins Phosphorylates SR_Proteins SR Proteins (Inactive) Splicing Pre-mRNA Splicing p_SR_Proteins->Splicing Regulates mRNA Mature mRNA Splicing->mRNA Protein Protein Expression mRNA->Protein RNA_seq RNA-seq mRNA->RNA_seq qPCR qPCR mRNA->qPCR Western_Blot Western Blot Protein->Western_Blot

References

Confirming CLK4's Role in Cellular Signaling with ML 315 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML 315 hydrochloride and other chemical probes used to investigate the function of CDC-like kinase 4 (CLK4). It includes supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of experiments aimed at elucidating the role of CLK4 in specific signaling pathways.

Introduction to CLK4 and the Role of Inhibitors

CDC-like kinase 4 (CLK4) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK4 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2] Small molecule inhibitors are invaluable tools for dissecting the cellular functions of kinases like CLK4. This compound is a potent inhibitor of CLK kinases, including CLK4, and serves as a valuable chemical probe to investigate its role in cellular processes.[3]

Comparative Analysis of CLK4 Inhibitors

The selection of an appropriate chemical probe is critical for accurately interpreting experimental results. This section compares this compound with other commonly used CLK4 inhibitors, highlighting their respective potencies and selectivities.

InhibitorTarget(s)IC50 (nM) for CLK4Other Notable Targets (IC50, nM)Key Features
This compound CLK1, CLK2, CLK4, DYRK1A, DYRK1B68[3]CLK1 (68), CLK2 (231), DYRK1A (282), DYRK1B (1156)[3]Potent inhibitor of CLK1 and CLK4.
SM08502 CLK1, CLK2, CLK3, CLK4, DYRKs1[4]CLK1 (8), CLK2 (2), CLK3 (22), DYRK1A (2), DYRK1B (13)[4]Potent pan-CLK inhibitor with activity against DYRK kinases.
ML167 CLK4136CLK1 (>10,000), CLK2 (>10,000), CLK3 (>10,000)Highly selective for CLK4 over other CLK isoforms.

Elucidating the Wnt Signaling Pathway with this compound: A Case Study

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and development. Aberrant Wnt signaling is a hallmark of many cancers. Recent evidence suggests a role for CLK kinases in the regulation of this pathway through alternative splicing of key components. This section provides a hypothetical, yet representative, experimental workflow to confirm the role of CLK4 in the Wnt signaling pathway using this compound.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical & Cellular Assays cluster_2 Data Analysis & Interpretation A Plate cancer cells (e.g., SW480) B Treat with this compound (Dose-response) A->B C Western Blot: - p-SRSFs - β-catenin - Cyclin D1 B->C Protein Analysis D Cell Viability Assay (MTT) B->D Functional Outcome E qRT-PCR: - AXIN2 - MYC B->E Gene Expression Analysis F Quantify protein levels I Confirm CLK4's role in Wnt pathway F->I G Determine IC50 values G->I H Analyze changes in gene expression H->I

Figure 1: Experimental workflow for investigating the role of CLK4 in the Wnt pathway using ML 315. (Within 100 characters)
Expected Outcomes and Data Presentation

Treatment of Wnt-addicted cancer cells, such as SW480, with this compound is expected to yield the following results:

  • Reduced Phosphorylation of SR Proteins: As a direct target of CLK4, the phosphorylation of SR proteins is expected to decrease in a dose-dependent manner.

  • Downregulation of Wnt Signaling: Inhibition of CLK4-mediated splicing of Wnt pathway components is predicted to lead to a decrease in the levels of key downstream effectors like β-catenin and Cyclin D1.

  • Decreased Cell Viability: The inhibition of the pro-proliferative Wnt pathway should result in a reduction in cancer cell viability.

  • Altered Splicing of Wnt-Related Genes: Quantitative RT-PCR is expected to show changes in the expression levels of Wnt target genes, such as AXIN2 and MYC, and potentially reveal alternative splicing events.

Table 1: Effect of this compound on Protein Levels in SW480 Cells (Representative Data)

Treatmentp-SRSFs (Relative to Control)β-catenin (Relative to Control)Cyclin D1 (Relative to Control)
Vehicle (DMSO)1.001.001.00
ML 315 (1 µM)0.450.620.58
ML 315 (5 µM)0.180.310.25

Table 2: Effect of this compound on Cell Viability and Gene Expression (Representative Data)

TreatmentCell Viability (IC50, µM)AXIN2 mRNA (Fold Change)MYC mRNA (Fold Change)
ML 3152.5-2.8-2.1
SM085020.046[5]-3.5[2]-2.5[2]
ML167>10-1.2-1.1

Experimental Protocols

Western Blot for SR Protein Phosphorylation and Wnt Pathway Components
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SRSFs (pan), β-catenin, and Cyclin D1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Quantitative RT-PCR for Wnt Target Gene Expression
  • RNA Extraction: Isolate total RNA from treated cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vitro Kinase Assay (Kinase-Glo®)
  • Reaction Setup: In a 384-well plate, add 5 µL of a solution containing CLK4 enzyme, substrate (e.g., a generic kinase peptide substrate), and ATP.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Detection: Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

  • Luminescence Measurement: Read the luminescence signal using a plate reader. The signal is inversely proportional to CLK4 activity.

Visualizing the CLK4-Wnt Signaling Axis

The following diagram illustrates the proposed mechanism by which CLK4 inhibition via this compound impacts the Wnt signaling pathway.

G ML315 ML 315 hydrochloride CLK4 CLK4 ML315->CLK4 inhibits p_SR_proteins Phosphorylated SR Proteins CLK4->p_SR_proteins phosphorylates SR_proteins SR Proteins SR_proteins->p_SR_proteins Splicing Alternative Splicing of Wnt components p_SR_proteins->Splicing regulates Wnt_pathway Wnt Signaling Pathway Splicing->Wnt_pathway modulates Proliferation Cell Proliferation Wnt_pathway->Proliferation promotes

Figure 2: Proposed mechanism of ML 315 action on the Wnt pathway. (Within 100 characters)

Conclusion

This compound is a valuable tool for investigating the role of CLK4 in cellular signaling. By employing the experimental approaches outlined in this guide, researchers can effectively confirm the involvement of CLK4 in specific pathways, such as the Wnt signaling cascade. The comparative data provided for alternative inhibitors allows for a more informed selection of chemical probes to ensure the generation of robust and reliable data. This systematic approach will contribute to a deeper understanding of CLK4 biology and its potential as a therapeutic target.

References

A Comparative Analysis of ML 315 Hydrochloride and Other DYRK Inhibitors for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, selectivity, and experimental applications of key dual-specificity tyrosine-regulated kinase inhibitors.

In the landscape of kinase drug discovery, the dual-specificity tyrosine-regulated kinase (DYRK) family has emerged as a critical target for therapeutic intervention in a host of diseases, including neurodegenerative disorders, cancer, and diabetes.[1] This guide provides a comprehensive comparative analysis of ML 315 hydrochloride and other prominent DYRK inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource to inform their selection of chemical probes and potential therapeutic candidates.

Performance Comparison of DYRK Inhibitors

The efficacy and selectivity of a kinase inhibitor are paramount for its utility in research and medicine. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized DYRK inhibitors against various DYRK isoforms and other kinases. Lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Activity (IC50) of this compound against DYRK and CLK Kinases

KinaseIC50 (nM)
DYRK1A282
DYRK1B1156
CLK168
CLK2231
CLK468

Data sourced from R&D Systems and Tocris Bioscience.[2][3]

Table 2: Comparative Inhibitory Activity (IC50) of Various DYRK Inhibitors

InhibitorDYRK1A (IC50)DYRK1B (IC50)DYRK2 (IC50)Notable Off-Targets (IC50)
This compound 282 nM1156 nM-CLK1 (68 nM), CLK2 (231 nM), CLK4 (68 nM)
Harmine (B1663883) 33 nM - 80 nM166 nM900 nM - 1.9 µMMAO-A
EHT 1610 0.36 nM0.59 nM--
INDY 0.24 µM0.23 µM>90% inhibition at 10 µMCLK1, CLK4, CK1, PIM1 (>90% inhibition at 10 µM)
AZ191 88 nM17 nM--

Data compiled from various sources.[1][2][3][4][5][6][7][8]

This compound is an inhibitor of both cdc2-like kinases (Clk) and DYRK kinases.[2][3] It demonstrates a 20-fold selectivity for Clk4 over Dyrk1A.[2][3] While harmine is a potent DYRK1A inhibitor, it also potently inhibits monoamine oxidase A (MAO-A).[6][9] EHT 1610 emerges as a particularly potent inhibitor of both DYRK1A and DYRK1B.[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of research findings. Below are protocols for key assays used to characterize DYRK inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase.

Materials:

  • Recombinant human DYRK enzyme

  • Substrate peptide (e.g., DYRKtide)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]-ATP

  • Unlabeled ATP

  • DYRK inhibitor of interest

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, substrate peptide, and the DYRK enzyme.[1]

  • Add the inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.[1]

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.[1]

  • Incubate the reaction at 30°C for a predetermined time, typically 15-30 minutes.[1]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[1]

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.[1]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human DYRK enzyme

  • Substrate peptide (e.g., DYRKtide)

  • Kinase assay buffer

  • ATP solution

  • DYRK inhibitor of interest

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Set up the kinase reaction by combining the kinase, substrate, and kinase buffer in the wells of a microplate.[1]

  • Add the inhibitor at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

  • Determine IC50 values from the dose-response curves.

Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a known DYRK1A substrate within a cellular context.

Materials:

  • Cell line expressing the target of interest (e.g., SH-SY5Y cells overexpressing Tau)

  • Cell culture medium and supplements

  • DYRK inhibitor of interest

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the DYRK inhibitor or vehicle control for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the substrate.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key DYRK1A signaling pathways and a typical experimental workflow for inhibitor characterization.

DYRK1A_Signaling_Pathway cluster_downstream Downstream Targets & Pathways cluster_outcomes Cellular Outcomes DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT CREB CREB DYRK1A->CREB STAT3 STAT3 DYRK1A->STAT3 GLI1 GLI1 DYRK1A->GLI1 Tau Tau DYRK1A->Tau APP APP DYRK1A->APP CyclinD1 Cyclin D1 DYRK1A->CyclinD1 p27 p27Kip1 DYRK1A->p27 ASK1 ASK1 DYRK1A->ASK1 Gene_Expression Gene Expression NFAT->Gene_Expression CREB->Gene_Expression STAT3->Gene_Expression GLI1->Gene_Expression Alzheimers_Pathology Alzheimer's Pathology Tau->Alzheimers_Pathology APP->Alzheimers_Pathology Cell_Cycle_Arrest Cell Cycle Arrest CyclinD1->Cell_Cycle_Arrest p27->Cell_Cycle_Arrest Apoptosis Apoptosis ASK1->Apoptosis Neurogenesis Neurogenesis Gene_Expression->Neurogenesis

Caption: Simplified DYRK1A signaling pathway highlighting key downstream targets and cellular outcomes.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a multifaceted kinase that phosphorylates its substrates on serine and threonine residues, and can autophosphorylate on a tyrosine residue.[10] Its gene is located in the Down syndrome critical region on chromosome 21.[10][11] DYRK1A plays a crucial role in a variety of cellular processes by phosphorylating a range of transcription factors, including NFAT, CREB, STAT3, and GLI1, thereby modulating gene expression.[10][12] Its activity also impacts cell cycle regulation through the phosphorylation of proteins like Cyclin D1 and p27.[10] Furthermore, DYRK1A is implicated in neurodegenerative diseases through its phosphorylation of Tau and Amyloid Precursor Protein (APP).[12] It can also positively regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death.[12]

Inhibitor_Characterization_Workflow Start Start: DYRK Inhibitor Candidate In_Vitro_Assay In Vitro Kinase Assay (Radiometric or Luminescence) Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Cellular_Assay Cellular Phosphorylation Assay (e.g., Western Blot) Determine_IC50->Cellular_Assay Potent? Assess_Cellular_Potency Assess Cellular Potency & Target Engagement Cellular_Assay->Assess_Cellular_Potency Selectivity_Profiling Kinome Selectivity Profiling Assess_Cellular_Potency->Selectivity_Profiling Cell-Active? Evaluate_Selectivity Evaluate Off-Target Effects Selectivity_Profiling->Evaluate_Selectivity In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Evaluate_Selectivity->In_Vivo_Studies Selective? End End: Characterized DYRK Inhibitor In_Vivo_Studies->End

Caption: A typical experimental workflow for the characterization of a novel DYRK inhibitor.

This guide provides a foundational comparison of this compound with other DYRK inhibitors. The selection of an appropriate inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the experimental systems being utilized. Researchers are encouraged to consult the primary literature for more in-depth information on the characterization and application of these compounds.

References

Cross-Validation of ML 315 Hydrochloride's Effects with Genetic Knockdown of CLK1/4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of Cdc2-like kinases (CLKs) 1 and 4 using ML 315 hydrochloride and the genetic knockdown of these kinases. The objective is to cross-validate the on-target effects of ML 315, a potent inhibitor of CLK1 and CLK4, by comparing its phenotypic and molecular outcomes with those observed upon siRNA-mediated depletion of CLK1 and CLK4. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound
KinaseIC50 (nM)
CLK168
CLK468
CLK2231
DYRK1A282
DYRK1B1156

Data sourced from PubChem CID 127021037.[1]

Table 2: Comparison of Phenotypic Effects: Pharmacological Inhibition vs. Genetic Knockdown
Phenotypic OutcomePharmacological Inhibition (TG003*)Genetic Knockdown (siRNA CLK1)Cell Line
Cell Proliferation ReducedSignificantly reduced Ki67-positive cellsPC3
Apoptosis IncreasedDoubled the percentage of apoptotic cellsPC3
Cell Migration Slowed scratch closure and reduced invasionSignificantly reduced rate of scratch closurePC3

*TG003 is a potent inhibitor of CLK1 and CLK4 with IC50 values of 20 nM and 15 nM, respectively, and is used here as a close analog of ML 315.[2][3]

Table 3: Molecular Effects on SR Protein Phosphorylation
Molecular TargetPharmacological Inhibition (TG003)Genetic Knockdown (siRNA CLK1/4)Cell Line
SRSF4 Phosphorylation ReducedReducedNIH-3T3
SRSF10 Phosphorylation ReducedReducedNIH-3T3

This comparison demonstrates that both pharmacological inhibition and genetic knockdown of CLK1/4 lead to a reduction in the phosphorylation of key SR proteins involved in pre-mRNA splicing.[4]

Experimental Protocols

siRNA-Mediated Knockdown of CLK1 and CLK4

This protocol describes the transient knockdown of CLK1 and CLK4 using small interfering RNAs (siRNAs).

Materials:

  • siRNA SMARTpool targeting human CLK1, CLK2, CLK3, and CLK4 (Dharmacon)

  • INTERFERin transfection reagent (Polyplus)

  • Complete cell culture medium

  • Appropriate cell line (e.g., MDA-MB-231, PC3)

Procedure:

  • Culture cells to the desired confluency in complete medium.

  • Prepare the siRNA transfection mix by diluting 25 nM of the siRNA SMARTpool in serum-free medium.

  • In a separate tube, dilute the INTERFERin transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and INTERFERin solutions and incubate at room temperature to allow the formation of transfection complexes.

  • Add the transfection complexes to the cells in fresh complete medium.

  • Incubate the cells for 18 hours.

  • Replace the medium with fresh complete medium.

  • Harvest the cells for downstream analysis (e.g., western blotting, RT-PCR) 72 hours post-transfection.[5]

Analysis of Alternative Splicing by RT-PCR

This protocol outlines the analysis of alternative splicing events using reverse transcription-polymerase chain reaction (RT-PCR).

Materials:

  • Total RNA extracted from treated and control cells

  • Reverse transcriptase kit

  • PCR master mix

  • Gene-specific primers flanking the alternative splicing event of interest

  • Agarose (B213101) gel and electrophoresis equipment

Procedure:

  • RNA Extraction: Isolate total RNA from cells treated with this compound, cells transfected with CLK1/4 siRNA, and control cells.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's protocol.

  • PCR Amplification: Perform PCR using gene-specific primers that flank the exon of interest. The primers should be designed to amplify both the inclusion and exclusion isoforms of the transcript.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The different splice isoforms will appear as distinct bands of different sizes.

  • Quantification: Quantify the intensity of the bands corresponding to the different splice isoforms. The "Percent Spliced In" (PSI) can be calculated as: PSI = (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100.

Western Blot Analysis of Phosphorylated SR Proteins

This protocol details the detection of phosphorylated SR proteins by western blotting.

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice throughout the procedure.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[6][7][8][9]

Mandatory Visualization

G cluster_0 Experimental Arms cluster_1 Treatments cluster_2 Cellular Assays cluster_3 Data Analysis & Comparison Pharmacological Inhibition Pharmacological Inhibition This compound This compound Pharmacological Inhibition->this compound Genetic Knockdown Genetic Knockdown siRNA targeting CLK1/4 siRNA targeting CLK1/4 Genetic Knockdown->siRNA targeting CLK1/4 Cell Viability Assay Cell Viability Assay This compound->Cell Viability Assay Alternative Splicing Analysis (RT-PCR) Alternative Splicing Analysis (RT-PCR) This compound->Alternative Splicing Analysis (RT-PCR) SR Protein Phosphorylation (Western Blot) SR Protein Phosphorylation (Western Blot) This compound->SR Protein Phosphorylation (Western Blot) siRNA targeting CLK1/4->Cell Viability Assay siRNA targeting CLK1/4->Alternative Splicing Analysis (RT-PCR) siRNA targeting CLK1/4->SR Protein Phosphorylation (Western Blot) Compare Phenotypes Compare Phenotypes Cell Viability Assay->Compare Phenotypes Compare Splicing Patterns Compare Splicing Patterns Alternative Splicing Analysis (RT-PCR)->Compare Splicing Patterns Compare Phosphorylation Levels Compare Phosphorylation Levels SR Protein Phosphorylation (Western Blot)->Compare Phosphorylation Levels G CLK1/4 CLK1/4 SR Proteins SR Proteins CLK1/4->SR Proteins Phosphorylation Phosphorylated SR Proteins Phosphorylated SR Proteins Alternative Splicing Alternative Splicing Phosphorylated SR Proteins->Alternative Splicing Regulates pre-mRNA pre-mRNA pre-mRNA->Alternative Splicing This compound This compound This compound->CLK1/4 Inhibits

References

A Researcher's Guide to Validating Drug Screening Hits with ML315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the validation of hits from high-throughput screening (HTS) is a critical step to ensure that resources are focused on compounds with genuine therapeutic potential. ML315 hydrochloride, a potent and selective chemical probe, serves as an invaluable tool for researchers targeting the Cdc2-like (Clk) and dual-specificity tyrosine phosphorylation-regulated (Dyrk) kinase families. This guide provides an objective comparison of ML315 with alternative compounds and outlines detailed experimental protocols to validate screening hits that modulate pre-mRNA splicing.

Introduction to ML315 and its Target Family

ML315 is a small molecule inhibitor targeting the Clk and Dyrk families of kinases[1][2]. These kinases are crucial regulators of pre-mRNA splicing, a fundamental process in eukaryotic gene expression. They achieve this by phosphorylating Serine-Arginine rich (SR) proteins, which are key components of the spliceosome machinery[1][3]. Dysregulation of splicing is implicated in numerous diseases, including cancer and neurodegenerative disorders, making Clk and Dyrk kinases attractive targets for therapeutic intervention[3][4].

A "hit" from a drug screen targeting this pathway might be a compound that shows inhibitory activity in a primary biochemical assay. However, this initial activity could be due to various artifacts. ML315 is used in subsequent validation assays to confirm that the hit compound's activity is genuinely due to the inhibition of the intended kinase target and its downstream pathway.

Comparative Analysis of Clk/Dyrk Inhibitors

ML315 distinguishes itself through its high selectivity for the Clk and Dyrk kinase families over the wider kinome[1][5]. This selectivity is crucial for a validation tool, as it minimizes confounding effects from off-target activity. Below is a comparison of ML315 with other commonly used Clk/Dyrk inhibitors.

Parameter ML315 TG003 Leucettine L41 KH-CB19
Primary Targets Clk1, Clk2, Clk4, Dyrk1A[1][2]Clk1, Clk4, Dyrk1A, Dyrk1B[1]Clk1, Dyrk1A, Dyrk2[1]Clk1, Dyrk1A[1]
Clk1 IC₅₀ 68 nM[2]20 nM[1]15 nM[1]20 nM[1]
Clk2 IC₅₀ 231 nM[2]>10,000 nMNot ReportedNot Reported
Clk3 IC₅₀ >10,000 nM[2]1,100 nM4,500 nM[1]530 nM[1]
Clk4 IC₅₀ 68 nM[2]15 nMNot ReportedPotent, no IC₅₀ reported[1]
Dyrk1A IC₅₀ 282 nM[2]12 nM[1]40 nM[1]55 nM[1]
Dyrk1B IC₅₀ >1,000 nM130 nM[1]Not ReportedNot Reported
Dyrk2 IC₅₀ 1156 nM[2]Not Reported35 nM[1]Not Reported
Kinome Selectivity Highly selective; in a 442 kinase panel, only one off-target (PRKCE) showed significant inhibition[3][5].Less selective than ML315.Highly active against multiple kinases.Potent, selectivity profile less defined than ML315.

Signaling Pathway and Validation Workflow

The following diagrams illustrate the biological pathway targeted by ML315 and a typical workflow for using it to validate a screening hit.

G cluster_0 Cellular Splicing Regulation cluster_1 Inhibitor Action Clk_Dyrk Clk/Dyrk Kinases SR_Proteins SR Proteins (inactive) Clk_Dyrk->SR_Proteins ATP->ADP SR_Proteins_P Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly SR_Proteins_P->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing ML315 ML315 ML315->Clk_Dyrk Inhibition

Caption: Mechanism of ML315 in the mRNA splicing pathway.

G start Primary High-Throughput Screen (HTS) hits Identify Putative Hits start->hits confirm Confirmatory Dose-Response Assay (e.g., ADP-Glo™) hits->confirm orthogonal Orthogonal Assay with ML315 as Positive Control (e.g., HTRF® Kinase Assay) confirm->orthogonal false_positive Eliminate False Positives / Artifacts confirm->false_positive cellular Cell-Based Splicing Reporter Assay (Assess downstream effect) orthogonal->cellular orthogonal->false_positive validated Validated Hit for Lead Optimization cellular->validated cellular->false_positive

Caption: Workflow for drug screening hit validation using ML315.

Experimental Protocols

Validating a screening hit requires a cascade of assays. A biochemical assay confirms direct enzyme inhibition, while a cell-based assay confirms that the compound affects the downstream biological process in a cellular environment. ML315 should be used as a positive control in these experiments to benchmark the performance of the hit compound.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is ideal for confirming direct inhibition of a Clk or Dyrk kinase.

Materials:

  • Recombinant human Clk or Dyrk enzyme

  • Kinase-specific peptide substrate

  • ML315 Hydrochloride and test compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Ultra-pure ATP

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound and ML315 in DMSO. Further dilute these in kinase buffer to a 2X final concentration, ensuring the final DMSO concentration is ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the 2X compound dilutions (or DMSO vehicle control) to the wells of a 384-well plate.

    • Prepare a 2X Kinase/Substrate mix in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).

    • Add 2.5 µL of the Kinase/Substrate mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Kₘ of ATP for the specific kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Mix gently and incubate at 30°C for 60 minutes.

  • Signal Detection (as per Promega's protocol[1]):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the results and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The hit compound's IC₅₀ and curve shape should be comparable to that of ML315.

Protocol 2: Cell-Based Splicing Reporter Assay

This assay measures the functional consequence of kinase inhibition by quantifying changes in the splicing of a reporter gene inside cells.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Dual-luciferase splicing reporter plasmid (containing an intron within the firefly luciferase gene)

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • ML315 Hydrochloride and test compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the splicing reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and ML315. Include a DMSO vehicle control.

    • Incubate for an appropriate time to allow for changes in splicing and reporter expression (e.g., 6-24 hours).

  • Cell Lysis and Signal Detection:

    • Remove the culture medium from the wells.

    • Lyse the cells by adding Passive Lysis Buffer as per the manufacturer's protocol[6].

    • Measure both Firefly and Renilla luciferase activity sequentially in a luminometer using the Dual-Luciferase® Assay reagents.

  • Data Analysis:

    • Normalize the Firefly luciferase signal (representing correct splicing) to the Renilla luciferase signal (transfection control).

    • Calculate the change in splicing efficiency for each compound concentration relative to the DMSO control.

    • Plot the normalized data to generate dose-response curves and determine EC₅₀ values. A potent hit compound should induce a change in splicing similar to ML315.

By employing ML315 hydrochloride as a benchmark in these and other orthogonal assays (e.g., HTRF, Western blotting for phosphorylated SR proteins), researchers can confidently validate hits, confirm their mechanism of action, and justify their advancement into the lead optimization phase of drug discovery.

References

Benchmarking ML315 Hydrochloride: A Comparative Analysis of Potency Against Newer Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, a comprehensive understanding of a compound's potency and selectivity is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of ML315 hydrochloride, a known inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK), against a selection of newer inhibitors targeting these same kinase families. The presented data, summarized for clarity, is supported by detailed experimental protocols to ensure reproducibility and facilitate informed decision-making in research applications.

ML315 hydrochloride has been characterized as a dual inhibitor of Clk and DYRK kinases with IC50 values of 68 nM, 231 nM, and 68 nM for Clk1, Clk2, and Clk4, respectively, and 282 nM and 1156 nM for Dyrk1A and Dyrk1B.[1] This guide benchmarks ML315 against more recently developed inhibitors, offering a snapshot of the current state of Clk and DYRK inhibitor potency.

Comparative Potency of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for ML315 hydrochloride and a panel of newer kinase inhibitors against key Clk and DYRK isoforms. Lower IC50 values are indicative of higher potency.

Table 1: Comparative IC50 Values of Clk Inhibitors

InhibitorCLK1 (nM)CLK2 (nM)CLK4 (nM)
ML315 hydrochloride 6823168
DB18 10-3010-3010-30[2][3]
TG003 20-15
KH-CB19 19.7--[4]
T025 4.8 (Kd)0.096 (Kd)0.61 (Kd)[4]

Table 2: Comparative IC50 Values of DYRK Inhibitors

InhibitorDYRK1A (nM)DYRK1B (nM)
ML315 hydrochloride 2821156
GNF2133 6.2-[5][6]
AZ191 8817[7]
FINDY Selectively inhibits the folding intermediate, not the mature kinase[8][9]-
Leucettine L41 --

Experimental Protocols

To ensure the validity and reproducibility of the presented data, detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol outlines a common method for determining the IC50 values of kinase inhibitors in a biochemical format.

Objective: To quantify the enzymatic activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to generate a luminescent signal that is proportional to the amount of ADP produced.

Materials:

  • Kinase (e.g., recombinant human CLK1, CLK2, CLK4, DYRK1A, or DYRK1B)

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., ML315 hydrochloride, newer inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM. Further dilute the inhibitor in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Assay: Cellular Phosphorylation ELISA

This protocol provides a general framework for assessing the potency of a kinase inhibitor within a cellular context.

Objective: To measure the inhibition of a specific kinase's activity in intact cells by quantifying the phosphorylation of a downstream substrate.

Principle: An ELISA-based approach is used to capture a specific substrate protein from cell lysates and detect its phosphorylation state using a phospho-specific antibody. A decrease in the phosphorylation signal in the presence of an inhibitor indicates its cellular potency.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor for a predetermined time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

  • ELISA:

    • Transfer the cell lysates to the pre-coated ELISA plate and incubate to allow the capture antibody to bind the substrate protein.

    • Wash the plate to remove unbound material.

    • Add the phospho-specific detection antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After another wash, add the TMB substrate and incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of substrate phosphorylation against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visualize the context in which these kinases operate and the general workflow for their inhibitor profiling, the following diagrams are provided.

G cluster_0 CLK2 Signaling in Cancer CLK2 CLK2 SR_Proteins SR Proteins (e.g., SRSF1, SRSF4, SRSF6) CLK2->SR_Proteins phosphorylates Notch_Signaling Notch Signaling Pathway CLK2->Notch_Signaling regulates Alternative_Splicing Alternative Splicing of Pre-mRNA SR_Proteins->Alternative_Splicing regulates Oncogenic_Splicing_Variants Oncogenic Splicing Variants Alternative_Splicing->Oncogenic_Splicing_Variants EMT Epithelial-to-Mesenchymal Transition (EMT) Alternative_Splicing->EMT Cell_Proliferation Cell Proliferation & Survival Oncogenic_Splicing_Variants->Cell_Proliferation EMT->Cell_Proliferation

Caption: CLK2 signaling pathway in cancer.

G cluster_1 DYRK1A Signaling in Neurodevelopment Growth_Factors Growth Factors (e.g., BDNF, IGF-1) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_mTOR ERK_MAPK ERK/MAPK Pathway Receptor_Tyrosine_Kinases->ERK_MAPK DYRK1A DYRK1A PI3K_AKT_mTOR->DYRK1A ERK_MAPK->DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT) DYRK1A->Transcription_Factors phosphorylates Neuronal_Development Neuronal Proliferation, Differentiation, & Survival Transcription_Factors->Neuronal_Development regulates

Caption: DYRK1A signaling in neurodevelopment.

G cluster_2 Kinase Inhibitor Potency Workflow Start Start: Identify Target Kinase Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay IC50_Determination Determine IC50 Value Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., Cellular Phosphorylation ELISA) Selectivity_Profiling Selectivity Profiling (Kinome Scan) Cell_Based_Assay->Selectivity_Profiling IC50_Determination->Cell_Based_Assay Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterate End End: Candidate Selection Lead_Optimization->End

Caption: Kinase inhibitor potency workflow.

This guide serves as a valuable resource for researchers to compare the potency of ML315 hydrochloride with newer alternatives and to select the most appropriate tool for their specific research needs. The provided experimental protocols and workflow diagrams offer a foundational understanding for conducting and interpreting kinase inhibitor studies.

References

Validating the On-Target Effects of ML315 Hydrochloride: A Rescue Experiment Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the realm of kinase inhibitor research, ensuring that the observed cellular phenotype is a direct consequence of the intended target's inhibition is paramount. This guide provides a comprehensive comparison for validating the on-target effects of ML315 hydrochloride, a known inhibitor of the CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families, using a rescue experiment. This approach is critical for distinguishing on-target from off-target effects, a crucial step in the development of specific and effective therapeutic agents.

Quantitative Data Summary: ML315 Hydrochloride vs. Alternatives

The following table summarizes the inhibitory activity of ML315 hydrochloride against its primary targets and other related kinases. This data is essential for designing experiments and interpreting results. For comparison, we include TG003, another well-characterized CLK inhibitor.

CompoundTarget KinaseIC50 (nM)Reference
ML315 Hydrochloride CLK168[1][2]
CLK2231[1][2]
CLK3>10,000[1][2]
CLK468[1][2]
DYRK1A282[1]
DYRK1B1156[1]
TG003 CLK120[3]
CLK415[3]

Key Findings: ML315 demonstrates potent inhibition of CLK1 and CLK4 with similar efficacy.[1][2] It exhibits weaker activity against CLK2 and DYRK1A/1B, and is largely inactive against CLK3.[1][2] This profile allows for the targeted investigation of CLK1 and CLK4 function. TG003 is another potent inhibitor of CLK1 and CLK4.[3]

Experimental Protocol: Rescue of ML315-Induced Phenotype by CLK1 Overexpression

This protocol details a rescue experiment to confirm that the cellular effects of ML315 are due to the inhibition of its target, CLK1. The principle is that overexpression of the target protein should "rescue" the cells from the inhibitor's effects by providing an excess of the target, thereby overcoming the inhibition.

1. Cell Culture and Reagents:

  • Select a cell line known to be sensitive to ML315 and express endogenous CLK1.

  • ML315 hydrochloride (solubilized in DMSO).

  • Control (empty) vector and a vector encoding for the full-length human CLK1 protein.

  • Transfection reagent suitable for the chosen cell line.

  • Antibodies for Western blot: anti-CLK1, anti-phospho-SR protein (a downstream target of CLK), and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Reagents for the desired phenotypic assay (e.g., cell viability assay, apoptosis assay).

2. Transfection:

  • Seed cells to be approximately 70-80% confluent on the day of transfection.

  • Transfect one group of cells with the empty vector (control) and another group with the CLK1 overexpression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Allow cells to express the protein for 24-48 hours post-transfection.

3. ML315 Treatment:

  • After the incubation period, treat both the control and CLK1-overexpressing cells with a range of concentrations of ML315 hydrochloride or vehicle (DMSO). The concentration range should bracket the known IC50 of ML315 for the chosen cell line and phenotype.

  • Incubate the cells with the compound for a duration sufficient to observe the desired phenotype (e.g., 24, 48, or 72 hours).

4. Western Blot Analysis:

  • Harvest a subset of cells from each treatment group for Western blot analysis.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against CLK1, phospho-SR proteins, and a loading control.

  • This step confirms the overexpression of CLK1 and allows for the assessment of the downstream signaling effects of ML315 (i.e., reduction in SR protein phosphorylation).

5. Phenotypic Assay:

  • Perform the chosen phenotypic assay on the remaining cells. This could include:

    • Cell Viability Assay (e.g., MTT, CellTiter-Glo): To assess the effect on cell proliferation.

    • Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-3/7 activity): To measure the induction of programmed cell death.

    • Splicing Reporter Assay: To directly measure the impact on pre-mRNA splicing.

6. Data Analysis:

  • Quantify the results from the phenotypic assay.

  • Compare the dose-response curves of ML315 in the control versus CLK1-overexpressing cells.

  • A successful rescue is indicated by a rightward shift in the dose-response curve and a higher IC50 value for ML315 in the CLK1-overexpressing cells compared to the control cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CLK1/4 signaling pathway and the logical workflow of the rescue experiment.

CLK1_Signaling_Pathway cluster_nucleus Nucleus CLK1_4 CLK1 / CLK4 SR_Proteins SR Proteins (unphosphorylated) CLK1_4->SR_Proteins Phosphorylation Spliceosome Spliceosome SR_Proteins->Spliceosome pSR_Proteins p-SR Proteins (phosphorylated) pSR_Proteins->Spliceosome Promotes assembly Pre_mRNA Pre-mRNA mRNA Mature mRNA Pre_mRNA->mRNA Spliceosome->Pre_mRNA Splicing ML315 ML315 ML315->CLK1_4 Inhibits Rescue_Experiment_Workflow Start Start: Cell Culture Transfection Transfection Start->Transfection Control_Vector Control Vector Transfection->Control_Vector CLK1_Vector CLK1 Overexpression Vector Transfection->CLK1_Vector Treatment ML315 Treatment Control_Vector->Treatment CLK1_Vector->Treatment Vehicle Vehicle (DMSO) Treatment->Vehicle ML315_Dose ML315 (Dose Range) Treatment->ML315_Dose Analysis Analysis Vehicle->Analysis ML315_Dose->Analysis Western_Blot Western Blot (Confirm Overexpression, Assess p-SR Proteins) Analysis->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Analysis->Phenotypic_Assay Result Result Interpretation Phenotypic_Assay->Result No_Rescue No Rescue: Similar sensitivity to ML315 (Potential off-target effect) Result->No_Rescue Rescue Rescue: Decreased sensitivity to ML315 (On-target effect confirmed) Result->Rescue

References

A Comparative Analysis of ML315 Hydrochloride: In Vitro and In Vivo Efficacy in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ML315 hydrochloride, a known inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). Due to the limited availability of public data on the in vivo performance of ML315 hydrochloride, this guide will focus on a detailed in vitro comparison with relevant alternatives and present the available in vivo data for these alternatives to offer a broader context for its potential applications.

Introduction to ML315 Hydrochloride and its Targets

ML315 hydrochloride is a small molecule inhibitor targeting the Clk and DYRK families of kinases.[1] These kinases play crucial roles in regulating mRNA splicing and various other cellular processes, making them attractive targets for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[2] ML315 hydrochloride has been shown to be stable in both mouse and human plasma and is moderately cell-permeable, suggesting its potential for further development.[1]

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of ML315 hydrochloride has been characterized by its half-maximal inhibitory concentration (IC50) against several Clk and DYRK kinases. This section compares its in vitro activity with other known inhibitors of the same kinase families.

CompoundTarget KinaseIC50 (nM)
ML315 hydrochloride Clk1 68 [1]
Clk2 231 [1]
Clk4 68 [1]
DYRK1A 282 [1]
DYRK1B 1156 [1]
TG003Clk120[3][4]
Clk2200[3][4]
Clk415[3][4]
LorecivivintCLK2/DYRK1A-
AZ191DYRK1B17[5][6][7][8]
DYRK1A88[5][6]
DYRK21890[5]
Cirtuvivintpan-CLK/DYRKEC50 range: 14 - 730 nM (in cell viability assays)[9]

Table 1: In Vitro Potency of ML315 Hydrochloride and Alternative Kinase Inhibitors. This table summarizes the IC50 values of ML315 hydrochloride and its alternatives against various Clk and DYRK kinases. Lower IC50 values indicate higher potency.

In Vivo Efficacy: Assessing Performance in Biological Systems

As of the latest available data, there are no publicly accessible in vivo efficacy studies for ML315 hydrochloride. To provide a relevant benchmark, this section summarizes the in vivo findings for the alternative Clk and DYRK inhibitors.

CompoundAnimal ModelDosing RegimenKey Findings
ML315 hydrochloride No data available No data available No data available
TG003PC3 xenografts in nude mice50 µM final concentration (intraperitoneal, twice a week)Significant inhibition of prostate cancer xenograft growth.[10]
Obese Mice (High-Fat Diet)50 mg/kgImproved insulin (B600854) sensitivity.[11]
Xenopus embryos10 µMRescued embryonic defects induced by excessive Clk activity.[3]
LorecivivintHuman clinical trials (Knee Osteoarthritis)Single intra-articular injectionDemonstrated durable symptom improvements in pain and function for at least 12 months.[12][13]
AZ191Hepatocellular carcinoma xenografts in BALB/c nude miceNot specifiedIn combination with cisplatin, effectively inhibited tumor growth.[5]
CirtuvivintPatient-Derived Xenograft (PDX) and Cell-Derived Xenograft (CDX) modelsNot specifiedSignificant disease control (≥50% tumor growth inhibition) in 38/46 PDX and 38/43 CDX models.[9]

Table 2: In Vivo Efficacy of Alternative Clk and DYRK Kinase Inhibitors. This table presents a summary of the available in vivo data for alternative inhibitors, highlighting the animal models, dosing, and significant outcomes. The absence of data for ML315 hydrochloride is noted.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methodologies used for evaluation, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

CLK_DYRK_Signaling_Pathway General Signaling Pathway of CLK and DYRK Kinases cluster_upstream Upstream Signals cluster_kinases Kinase Activation cluster_downstream Downstream Effects cluster_cellular_processes Cellular Processes Growth_Factors Growth Factors, Cytokines, etc. CLKs CLKs (CLK1, CLK2, CLK3, CLK4) Growth_Factors->CLKs Activate DYRKs DYRKs (DYRK1A, DYRK1B, etc.) Growth_Factors->DYRKs Activate SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylate Transcription_Factors Transcription Factors DYRKs->Transcription_Factors Phosphorylate Other_Substrates Other Cellular Proteins DYRKs->Other_Substrates Phosphorylate mRNA_Splicing mRNA Splicing SR_Proteins->mRNA_Splicing Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle Cell Cycle Progression Other_Substrates->Cell_Cycle Apoptosis Apoptosis Other_Substrates->Apoptosis mRNA_Splicing->Gene_Expression

Figure 1. General signaling pathway of CLK and DYRK kinases.

In_Vitro_Kinase_Assay_Workflow Experimental Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (ML315 or Alternative) Start->Prepare_Reagents Assay_Setup Set up Assay Plate: - Add kinase, inhibitor, and substrate to wells Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction: - Add ATP Assay_Setup->Initiate_Reaction Incubation Incubate at controlled temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Kinase Activity (e.g., luminescence, fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 value Detection->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for an in vitro kinase inhibition assay.

In_Vivo_Efficacy_Workflow Experimental Workflow for In Vivo Tumor Growth Inhibition Study Start Start Tumor_Implantation Implant Tumor Cells into Immunocompromised Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize Mice into Treatment and Control Groups Tumor_Growth->Treatment_Groups Drug_Administration Administer Inhibitor (e.g., TG003) or Vehicle Control Treatment_Groups->Drug_Administration Monitoring Monitor Tumor Growth and Animal Health Drug_Administration->Monitoring Endpoint Reach Study Endpoint (e.g., tumor size limit) Monitoring->Endpoint Data_Collection Collect and Analyze Data: - Tumor volume - Body weight Endpoint->Data_Collection End End Data_Collection->End

Figure 3. Experimental workflow for an in vivo tumor growth inhibition study.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., ML315 hydrochloride) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the target kinase, a suitable substrate, and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted test compound or vehicle control.

    • Add the kinase and substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

ML315 hydrochloride demonstrates potent in vitro inhibition of several Clk and DYRK kinases. Its IC50 values are comparable to, and in some cases more potent than, other known inhibitors for specific kinase targets. However, the lack of publicly available in vivo efficacy data for ML315 hydrochloride is a significant gap in its current developmental profile. In contrast, alternative inhibitors such as TG003, lorecivivint, and AZ191 have demonstrated in vivo activity in various preclinical and clinical settings, providing valuable benchmarks for the potential therapeutic applications of Clk and DYRK kinase inhibitors. Further in vivo studies are essential to fully elucidate the therapeutic potential of ML315 hydrochloride and to enable a direct and comprehensive comparison with these alternatives.

References

Safety Operating Guide

Proper Disposal of ML315 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe handling and disposal of ML315 hydrochloride, a selective inhibitor of the UFM1-activating enzyme UBA5. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

ML315 hydrochloride is classified as a hazardous chemical that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Always consult the Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or face shield
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[2]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Procedures for ML315 Hydrochloride

Disposal of ML315 hydrochloride must be in accordance with all local, state, and federal regulations.[1] As a standard practice, it should be treated as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with ML315 hydrochloride, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate: Do not mix ML315 hydrochloride waste with other waste streams unless they are compatible. Keep it separate from non-hazardous trash and other chemical waste categories like acids, bases, or oxidizers.[3][4]

2. Waste Collection and Containerization:

  • Solid Waste:

    • Collect dry, solid waste (e.g., contaminated gloves, wipes, bench paper) in a designated, durable, leak-proof container lined with a heavy-duty plastic bag.[5]

    • Ensure the container is compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste containing ML315 hydrochloride in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • Leave at least 10% headspace in the container to allow for expansion of vapors and to prevent spills.

    • Keep the container securely closed when not in use.

3. Labeling of Waste Containers:

  • Properly label all waste containers as soon as the first drop of waste is added.[6]

  • The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "ML315 hydrochloride". Do not use abbreviations.[6]

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container (accumulation start date).[8]

    • The name and contact information of the generating researcher or lab.

    • Hazard pictograms indicating irritant properties.

4. Storage of Chemical Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Use secondary containment (e.g., a larger, chemically resistant bin or tray) to capture any potential leaks.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

  • Do not dispose of ML315 hydrochloride down the drain or in regular trash.

Emergency Procedures: Spill and Exposure Protocol

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Evacuate non-essential personnel.

  • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.

  • For minor spills, if you are trained and have the appropriate PPE and spill kit:

    • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[2][9]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then soap and water.[1]

    • Collect all cleanup materials as hazardous waste.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Mechanism of Action: UFMylation Signaling Pathway

ML315 is a selective inhibitor of UBA5, the E1 activating enzyme in the UFMylation pathway. This pathway is a post-translational modification system analogous to ubiquitination.

UFMylation_Pathway cluster_activation Activation cluster_inhibition Inhibition cluster_conjugation Conjugation & Ligation ATP ATP UBA5 UBA5 (E1) ATP->UBA5 AMP_PPi AMP + PPi UBA5->AMP_PPi UBA5_UFM1 UBA5~UFM1 UBA5->UBA5_UFM1  Activation UFM1_inactive UFM1 UFM1_inactive->UBA5 ML315 ML315 UFC1 UFC1 (E2) UBA5_UFM1->UFC1  Conjugation ML315->UBA5  Inhibition UFL1 UFL1 (E3) UFC1->UFL1 UFMylatedProtein UFMylated Target Protein UFL1->UFMylatedProtein  Ligation TargetProtein Target Protein TargetProtein->UFL1

Caption: UFMylation pathway showing inhibition of UBA5 by ML315.

Experimental Workflow: Chemical Waste Disposal

The following workflow outlines the decision-making and procedural steps for the proper disposal of ML315 hydrochloride waste in a laboratory setting.

Disposal_Workflow Start Waste Generated (ML315 Contaminated) Identify Identify Waste Type (Solid, Liquid, Sharps) Start->Identify Segregate Segregate from Other Waste Streams Identify->Segregate Containerize Select Appropriate & Compatible Container Segregate->Containerize Label Label Container: 'Hazardous Waste' + Chemical Name & Date Containerize->Label Store Store in Designated, Secure Area with Secondary Containment Label->Store Arrange Contact EHS for Waste Pickup Store->Arrange End Proper Disposal by Licensed Vendor Arrange->End

Caption: Workflow for the disposal of ML315 hydrochloride waste.

References

Personal protective equipment for handling ML 315 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of ML315 hydrochloride, a potent inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

ML315 hydrochloride is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before beginning any experiment involving ML315 hydrochloride to ensure the appropriate level of PPE is utilized. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1]
Eye Protection Safety goggles with side-shieldsRequired when there is a risk of splashing.[1]
Face Protection Face shieldTo be worn in conjunction with goggles for full facial protection against splashes.[2]
Body Protection Laboratory coatA buttoned lab coat made of impervious material should be worn to protect from spills.[1]
Respiratory Protection Suitable respiratorTo be used in a well-ventilated area or fume hood, especially if there is a risk of generating dust or aerosols.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of ML315 hydrochloride and ensuring the safety of laboratory personnel.

Engineering Controls
  • Ventilation: Work with ML315 hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Stations: Ensure that an accessible safety shower and eye wash station are in close proximity to the workstation.[1]

Storage Conditions
FormStorage TemperatureDurationAdditional Notes
Solid 4°CLong-termKeep container tightly sealed and away from moisture.[1]
In Solvent -80°C6 monthsSealed storage, away from moisture.[1]
-20°C1 monthSealed storage, away from moisture.[1]

Shipping: The compound can be shipped at room temperature if the duration is less than two weeks.[1]

Disposal Plan

All waste containing ML315 hydrochloride must be treated as hazardous waste and disposed of in accordance with institutional, local, regional, and national regulations.

  • Solid Waste: Collect solid ML315 hydrochloride waste and any contaminated materials (e.g., pipette tips, gloves, bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing ML315 hydrochloride in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with ML315 hydrochloride by scrubbing with alcohol.[1]

Experimental Protocols

The following are detailed methodologies for preparing and using ML315 hydrochloride in common experimental settings.

Preparation of Stock Solutions

ML315 hydrochloride has the following solubility characteristics:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 37.42100
Ethanol 18.7150

Protocol for a 10 mM Stock Solution in DMSO:

  • Pre-weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh out 1 mg of ML315 hydrochloride (or a desired amount) into the microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of 410.68 g/mol , add the calculated volume of DMSO to achieve a 10 mM concentration. For 1 mg, this would be 243.5 µL.

  • Dissolving: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed aliquots to avoid repeated freeze-thaw cycles.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of ML315 hydrochloride against its target kinases.

Reagents and Materials:

  • ML315 hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Recombinant Clk or DYRK kinase

  • Kinase-specific substrate

  • Kinase assay buffer

  • ATP

  • 96-well assay plates

  • Plate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the ML315 hydrochloride stock solution in the kinase assay buffer. The final concentrations should bracket the expected IC50 values (e.g., 1 nM to 10 µM).

  • Add Kinase and Substrate: To each well of the 96-well plate, add the recombinant kinase and its specific substrate.

  • Add Inhibitor: Add the serially diluted ML315 hydrochloride or vehicle control (DMSO) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of ML315 hydrochloride and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

ML315 hydrochloride is a potent inhibitor of Clk and DYRK kinases, which are involved in key cellular processes.

Inhibition of Clk-Mediated Pre-mRNA Splicing

Cdc2-like kinases (CLKs) play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation is essential for the proper assembly of the spliceosome. ML315 hydrochloride can inhibit this process.

clk_pathway cluster_nucleus Nucleus CLK CLKs (e.g., CLK1, CLK2, CLK4) pSR_proteins Phosphorylated SR Proteins CLK->pSR_proteins Phosphorylation SR_proteins SR Proteins (unphosphorylated) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome ML315 ML315 Hydrochloride ML315->CLK Inhibition

Caption: Inhibition of CLK-mediated SR protein phosphorylation by ML315 hydrochloride.

Inhibition of DYRK1A-Mediated ASK1-JNK Signaling

DYRK1A has been shown to positively regulate the Apoptosis Signal-regulating Kinase 1 (ASK1) - JNK signaling pathway, which is involved in cellular stress responses. ML315 hydrochloride can inhibit DYRK1A, thereby affecting this pathway.

dyrk1a_pathway Stress Cellular Stress DYRK1A DYRK1A Stress->DYRK1A ASK1 ASK1 DYRK1A->ASK1 Positive Regulation MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis ML315 ML315 Hydrochloride ML315->DYRK1A Inhibition

Caption: Inhibition of the DYRK1A-ASK1-JNK signaling pathway by ML315 hydrochloride.

Experimental Workflow for Assessing ML315 Hydrochloride Efficacy

The following workflow outlines the key steps for evaluating the biological activity of ML315 hydrochloride in a cell-based assay.

experimental_workflow start Start cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. Treatment (Expose cells to varying concentrations of ML315 HCl) cell_culture->treatment incubation 3. Incubation (Allow for desired treatment duration) treatment->incubation endpoint_assay 4. Endpoint Assay (e.g., Western Blot, RT-qPCR, Cell Viability Assay) incubation->endpoint_assay data_analysis 5. Data Analysis (Determine IC50, assess changes in protein/gene expression) endpoint_assay->data_analysis conclusion Conclusion (Evaluate efficacy and mechanism of action) data_analysis->conclusion

Caption: General workflow for evaluating the efficacy of ML315 hydrochloride.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.